Product packaging for 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid(Cat. No.:CAS No. 20556-11-0)

2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid

货号: B1336502
CAS 编号: 20556-11-0
分子量: 245.32 g/mol
InChI 键: YQAIUOWPSUOINN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Lysylvaline, also known as L-Lysyl-L-valine, Lys-Val, or the KV dipeptide, is a synthetic dipeptide composed of the amino acids L-lysine and L-valine. It has the molecular formula C11H23N3O3 and an average molecular mass of 245.323 g/mol . This product is supplied as a high-purity compound intended solely for in vitro research applications by qualified professionals in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any form of human or animal use. Researchers are investigating dipeptides like Lysylvaline as fundamental building blocks in more complex biochemical structures. Recent scientific literature explores the design and function of peptides rich in amino acids like lysine and valine, which are of significant interest in the development of novel antibacterial agents and for studying peptide-membrane interactions . Our Lysylvaline is rigorously quality-controlled to ensure identity and purity, supporting the reliability and reproducibility of your scientific research. Researchers should handle this product using appropriate personal protective equipment and adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23N3O3 B1336502 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid CAS No. 20556-11-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(2,6-diaminohexanoylamino)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3/c1-7(2)9(11(16)17)14-10(15)8(13)5-3-4-6-12/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAIUOWPSUOINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942742
Record name N-(2,6-Diamino-1-hydroxyhexylidene)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20556-11-0
Record name NSC319056
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,6-Diamino-1-hydroxyhexylidene)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid (L-Lysyl-L-Valine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of the dipeptide 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid, commonly known as L-Lysyl-L-Valine (Lys-Val). A thorough understanding of the physicochemical properties of peptides, particularly their acid-base characteristics, is fundamental for their application in drug development, formulation, and biological studies. This document details the chemical structure, ionization constants (pKa values), and the isoelectric point (pI) of Lys-Val. Furthermore, it provides a detailed experimental protocol for the determination of these properties using potentiometric titration. Visual representations of the protonation equilibria and the experimental workflow are included to facilitate a deeper understanding.

Introduction

This compound is a dipeptide formed from the proteinogenic amino acids L-lysine and L-valine, linked by a peptide bond. The presence of multiple ionizable groups—a carboxylic acid group, an α-amino group, and the ε-amino group of the lysine residue—confers distinct basic properties to this molecule. These properties govern its charge state at different physiological pH values, which in turn influences its solubility, membrane permeability, and interaction with biological targets.

Chemical and Physical Properties

The fundamental chemical and physical properties of L-Lysyl-L-Valine are summarized below.

PropertyValueSource
IUPAC Name (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acidPubChem
Synonyms L-Lysyl-L-valine, Lys-Val, KV dipeptidePubChem
Molecular Formula C₁₁H₂₃N₃O₃PubChem
Molecular Weight 245.32 g/mol PubChem
Canonical SMILES CC(C)C(C(=O)O)NC(=O)C(CCCCN)NPubChem

Basic Properties and Ionization Constants

Ionizable GroupEstimated pKa
α-Carboxyl group (-COOH)~3.5
α-Amino group (-NH₃⁺)~8.0
ε-Amino group of Lysine (-NH₃⁺)~10.5

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For L-Lysyl-L-Valine, the zwitterionic form (net charge = 0) is predominant between the pKa of the α-amino group and the ε-amino group. Therefore, the pI can be calculated by averaging these two pKa values:

pI ≈ (pKa₂ + pKa₃) / 2 = (8.0 + 10.5) / 2 = 9.25

At a physiological pH of 7.4, the carboxyl group will be deprotonated (-COO⁻), and both amino groups will be protonated (-NH₃⁺), resulting in a net charge of +1.

Mandatory Visualizations

Protonation Equilibria of L-Lysyl-L-Valine

The following diagram illustrates the different protonation states of L-Lysyl-L-Valine across a range of pH values, based on its estimated pKa values.

G A Net Charge: +2 (pH < 3.5) B Net Charge: +1 (3.5 < pH < 8.0) A->B pKa₁ ≈ 3.5 (-COOH) C Net Charge: 0 (Zwitterion) (8.0 < pH < 10.5) B->C pKa₂ ≈ 8.0 (α-NH₃⁺) D Net Charge: -1 (pH > 10.5) C->D pKa₃ ≈ 10.5 (ε-NH₃⁺)

Caption: Protonation states of L-Lysyl-L-Valine at different pH ranges.

Experimental Workflow for pKa and pI Determination

The diagram below outlines the key steps in the experimental determination of the pKa values and isoelectric point of a dipeptide using potentiometric titration.

G cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep1 Dissolve dipeptide in deionized water prep2 Adjust initial pH to ~1.5-2.0 with HCl prep1->prep2 titrate Titrate with standardized NaOH prep2->titrate record Record pH after each titrant addition titrate->record plot Plot titration curve (pH vs. volume of NaOH) record->plot derivatives Calculate first and second derivatives plot->derivatives pka Determine pKa values from inflection points derivatives->pka pi Calculate pI from relevant pKa values pka->pi

Caption: Workflow for pKa and pI determination by potentiometric titration.

Experimental Protocols

Determination of pKa Values and Isoelectric Point by Potentiometric Titration

This protocol describes the determination of the acid dissociation constants (pKa) and the isoelectric point (pI) of this compound by potentiometric titration.

5.1.1. Materials and Equipment

  • This compound (L-Lysyl-L-Valine)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Deionized water (degassed)

  • pH meter with a combination glass electrode (calibrated with standard buffers at pH 4.0, 7.0, and 10.0)

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL, Class A)

  • Beaker (50 mL or 100 mL)

  • Volumetric flasks

5.1.2. Procedure

  • Preparation of the Dipeptide Solution:

    • Accurately weigh approximately 24.5 mg of L-Lysyl-L-Valine (to prepare a 10 mM solution in 10 mL, adjust as needed).

    • Dissolve the dipeptide in 10 mL of deionized water in a beaker.

  • Initial pH Adjustment:

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Slowly add 0.1 M HCl dropwise to the solution while stirring until the pH is stable at approximately 1.5-2.0. This ensures that all ionizable groups are fully protonated.

  • Titration:

    • Fill the burette with standardized 0.1 M NaOH solution.

    • Record the initial volume of NaOH and the initial pH of the dipeptide solution.

    • Begin the titration by adding small increments (e.g., 0.1-0.2 mL) of the NaOH solution.

    • After each addition, allow the pH reading to stabilize before recording the total volume of NaOH added and the corresponding pH.

    • Continue the titration until the pH reaches approximately 12.0, ensuring that all three protonated groups have been titrated.

5.1.3. Data Analysis

  • Plot the Titration Curve:

    • Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The resulting curve should show three inflection points, corresponding to the pKa values of the three ionizable groups.

  • Determine the Equivalence Points:

    • To accurately determine the equivalence points (the steepest parts of the curve), plot the first derivative (ΔpH/ΔV) against the volume of NaOH. The peaks in the first derivative plot correspond to the equivalence points.

    • Alternatively, plot the second derivative (Δ²pH/ΔV²) against the volume of NaOH. The points where the second derivative crosses the x-axis correspond to the equivalence points.

  • Determine the pKa Values:

    • The pKa values are equal to the pH at the half-equivalence points.

    • pKa₁: The pH at half the volume of NaOH required to reach the first equivalence point.

    • pKa₂: The pH at the midpoint between the first and second equivalence points.

    • pKa₃: The pH at the midpoint between the second and third equivalence points.

  • Calculate the Isoelectric Point (pI):

    • The isoelectric point is calculated by averaging the pKa values of the two amino groups (the groups that are protonated when the net charge is +1 and deprotonated to yield a net charge of -1).

    • pI = (pKa₂ + pKa₃) / 2

Biological Context and Significance

As a dipeptide, L-Lysyl-L-Valine is a product of protein digestion and can be absorbed in the intestine. While specific signaling pathways for this dipeptide are not well-documented, its constituent amino acids play crucial biological roles. Lysine is essential for protein synthesis, calcium absorption, and the production of enzymes, hormones, and antibodies. Valine is a branched-chain amino acid (BCAA) that is important for muscle metabolism and growth. The basic properties of Lys-Val, particularly its positive charge at physiological pH, may influence its transport and interactions with cellular components.

Conclusion

This technical guide has provided a detailed examination of the basic properties of this compound. The presence of three ionizable groups results in a complex acid-base behavior, which has been characterized by estimated pKa values and a calculated isoelectric point. The provided experimental protocol for potentiometric titration offers a robust method for the empirical determination of these crucial physicochemical parameters. A comprehensive understanding of these properties is indispensable for the effective utilization of this and similar dipeptides in research and development within the pharmaceutical and biotechnology sectors.

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid

IUPAC Name: (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid

This technical guide provides a comprehensive overview of the dipeptide (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid, commonly known as L-Lysyl-L-valine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, analysis, and biological context.

Introduction

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid is a dipeptide formed from the essential amino acids L-lysine and L-valine linked by a peptide bond.[1] As a dipeptide, its properties and biological functions are derived from its constituent amino acids. L-lysine is a basic amino acid, characterized by its ε-amino group, which is positively charged at physiological pH.[2] L-valine is a branched-chain amino acid (BCAA) with a hydrophobic isopropyl side chain. The combination of these two amino acids results in a dipeptide with specific physicochemical characteristics that can influence its biological activity and potential therapeutic applications.

Physicochemical Properties

Detailed experimental data for the dipeptide L-Lysyl-L-valine is not extensively available in the public domain. However, the properties of its constituent amino acids provide a foundation for understanding its behavior.

PropertyL-LysineL-Valine
IUPAC Name (2S)-2,6-diaminohexanoic acid(2S)-2-amino-3-methylbutanoic acid
Molecular Formula C₆H₁₄N₂O₂C₅H₁₁NO₂
Molecular Weight 146.19 g/mol 117.15 g/mol
Isoelectric Point (pI) 9.745.96
Solubility in Water High8.85 g/100 mL (25 °C)
Side Chain 4-aminobutyl (basic, hydrophilic)Isopropyl (nonpolar, hydrophobic)

Synthesis of L-Lysyl-L-valine

The chemical synthesis of L-Lysyl-L-valine is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for the manual synthesis of L-Lysyl-L-valine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-L-Val-Wang resin

  • Fmoc-L-Lys(Boc)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-L-Val-Wang resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 20-30 minutes to remove the Fmoc protecting group from the valine residue.

    • Drain the piperidine solution and wash the resin thoroughly with DMF and then DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-L-Lys(Boc)-OH, HBTU/HOBt, and DIPEA in DMF to pre-activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours to allow for the coupling reaction to form the peptide bond.

    • Drain the coupling solution and wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added lysine residue.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin to cleave the dipeptide from the resin and remove the Boc side-chain protecting group from lysine.

    • Agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dry the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized L-Lysyl-L-valine using mass spectrometry and analytical RP-HPLC.

Synthesis Workflow Diagram

SPPS_Workflow Resin Fmoc-L-Val-Wang Resin Swell Swell Resin (DMF) Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Couple Fmoc-L-Lys(Boc)-OH (HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Deprotection2 Final Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Wash3 Wash (DCM) Deprotection2->Wash3 Cleavage Cleave from Resin & Deprotect Side Chain (TFA Cocktail) Wash3->Cleavage Precipitation Precipitate (Cold Diethyl Ether) Cleavage->Precipitation Purification Purify (RP-HPLC) Precipitation->Purification Characterization Characterize (Mass Spec, HPLC) Purification->Characterization

Caption: Workflow for the Solid-Phase Peptide Synthesis of L-Lysyl-L-valine.

Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of peptides like L-Lysyl-L-valine in complex biological matrices.

Experimental Protocol: Quantitative Analysis by LC-MS/MS

Materials:

  • L-Lysyl-L-valine standard

  • Internal standard (e.g., a stable isotope-labeled version of the dipeptide)

  • Biological matrix (e.g., plasma, cell lysate)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • LC mobile phases (e.g., Phase A: 0.1% formic acid in water; Phase B: 0.1% formic acid in acetonitrile)

  • LC column (e.g., C18 reverse-phase column)

Procedure:

  • Sample Preparation:

    • Spike the biological matrix with the internal standard.

    • Add the protein precipitation solvent to the sample at a ratio of 3:1 (solvent:sample).

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for analysis.

  • LC Separation:

    • Inject the prepared sample onto the LC system.

    • Separate the dipeptide from other matrix components using a gradient elution with the mobile phases. A typical gradient might run from 5% to 95% Phase B over several minutes.

  • MS/MS Detection:

    • The eluent from the LC is introduced into the mass spectrometer.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

    • Specific precursor-to-product ion transitions for L-Lysyl-L-valine and the internal standard are monitored.

  • Quantification:

    • A calibration curve is generated by analyzing standards of known concentrations.

    • The concentration of L-Lysyl-L-valine in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Analysis Workflow Diagram

LCMS_Workflow Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (Reverse Phase) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Quantify Quantification (Calibration Curve) MS->Quantify

Caption: Workflow for the quantitative analysis of L-Lysyl-L-valine by LC-MS/MS.

Biological Significance and Potential Signaling Pathways

While the specific biological roles and signaling pathway involvement of the dipeptide L-Lysyl-L-valine are not well-documented, the functions of its constituent amino acids are well-established and provide a basis for potential activities.

L-lysine is an essential amino acid crucial for protein synthesis, post-translational modifications of proteins (e.g., acetylation and methylation of histones), and the synthesis of carnitine. Lysine plays a role in the mTORC1 signaling pathway, which is a central regulator of cell growth and metabolism.

L-valine is an essential branched-chain amino acid that is important for muscle growth and repair, and it serves as a precursor for the synthesis of other molecules.

Postulated Signaling Pathway Involvement: mTORC1

Given the role of L-lysine in activating the mTORC1 pathway, it is plausible that L-Lysyl-L-valine, upon cellular uptake and potential hydrolysis into its constituent amino acids, could influence this pathway. The following diagram illustrates the general activation of mTORC1 by amino acids.

mTORC1_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm LysVal L-Lysyl-L-valine AminoAcid L-Lysine / L-Valine LysVal->AminoAcid Uptake & Hydrolysis Ragulator Ragulator AminoAcid->Ragulator Sensing Rag Rag GTPases Ragulator->Rag Activates mTORC1_inactive mTORC1 (inactive) Rag->mTORC1_inactive Recruits to Lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active Activation Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1_active->Downstream Phosphorylates Growth Cell Growth & Protein Synthesis Downstream->Growth Promotes

Caption: Postulated influence of L-Lysyl-L-valine on the mTORC1 signaling pathway.

Conclusion

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid, or L-Lysyl-L-valine, is a dipeptide with properties derived from its constituent amino acids, L-lysine and L-valine. While detailed experimental data on the dipeptide itself is limited, established methods for peptide synthesis and analysis, such as SPPS and LC-MS/MS, provide robust frameworks for its study. The known biological roles of L-lysine and L-valine suggest potential involvement in key cellular processes, including protein synthesis and metabolic regulation via pathways like mTORC1. Further research is warranted to elucidate the specific biological activities and therapeutic potential of this dipeptide.

References

The Predicted Biological Activity of Lysyl-Valine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The dipeptide lysyl-valine (Lys-Val), composed of the essential amino acids lysine and valine, is a subject of growing interest in the fields of biochemistry and pharmacology. While extensive research exists on the individual roles of lysine and valine, the specific biological activities of the dipeptide remain largely uncharacterized. This technical guide provides a comprehensive overview of the predicted biological activities of lysyl-valine, based on the known functions of its constituent amino acids and studies on structurally related peptides. This document is intended for researchers, scientists, and drug development professionals, offering a predictive framework to guide future experimental investigations. The guide summarizes potential therapeutic applications, suggests relevant signaling pathways, and provides detailed experimental protocols for the validation of these predicted activities.

Introduction

Lysyl-valine is a dipeptide formed from the essential amino acids L-lysine and L-valine[1]. Lysine is a basic amino acid crucial for protein structure, calcium absorption, and the synthesis of collagen, enzymes, and antibodies[2]. Valine is a branched-chain amino acid (BCAA) that plays a significant role in muscle metabolism and growth[3]. While the biological roles of individual amino acids are well-established, the covalent linkage of these into dipeptides can result in novel biological activities and improved bioavailability[4][5]. This guide explores the predicted biological activities of lysyl-valine, focusing on its potential antioxidant, anti-inflammatory, and cell-modulatory effects.

Predicted Biological Activities and Quantitative Data

Direct quantitative data on the biological activity of lysyl-valine is not currently available in the public domain. However, based on the activities of its constituent amino acids and related peptides, several key biological activities can be predicted. The following tables summarize the known activities of related compounds to provide a basis for predicting the potential efficacy of lysyl-valine.

Table 1: Predicted Antioxidant Activity of Lysyl-Valine

Compound/Peptide Assay Result Reference
L-LysineDPPH radical scavengingExhibited antioxidant activity[6]
L-ValineOxidative stress reductionProtects against oxidative stress and improves mitochondrial function[7]
Leucyl-lysine (Leu-Lys)Superoxide radical scavengingDemonstrated significant scavenging activity[8]
Lysyl-leucine (Lys-Leu)DPPH radical scavengingShowed antioxidant properties[8]

Table 2: Predicted Anti-inflammatory and Immunomodulatory Activity of Lysyl-Valine

Compound/Peptide Model/Assay Effect Reference
L-LysineCyclooxygenase suppressionExhibits anti-inflammatory properties[9]
Lysyl-prolyl-valine (Lys-Pro-Val)Fine dust-induced keratinocyte inflammationMitigated apoptosis and inflammation[10]
Lysine-rich peptidesLPS-stimulated macrophagesSuppressed inflammatory factor expression[11]
Lysyl-lysine (Lys-Lys)Neonatal piglets with intestinal atrophyReduced mucosal myeloperoxidase activity, suggesting less inflammation[4]

Predicted Signaling Pathway Involvement

Based on the predicted antioxidant and anti-inflammatory activities, lysyl-valine may modulate key cellular signaling pathways.

Predicted Antioxidant Signaling Pathway

The antioxidant effects of lysine and valine are linked to the activation of the NRF2 signaling pathway, a master regulator of the antioxidant response. It is plausible that lysyl-valine could activate this pathway, leading to the upregulation of antioxidant enzymes.

Antioxidant_Pathway cluster_cell Cell cluster_nucleus Nucleus LysVal Lysyl-Valine CellMembrane Cell Membrane ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces dissociation NRF2 NRF2 Keap1->NRF2 inhibition ARE Antioxidant Response Element (ARE) NRF2->ARE translocates to nucleus and binds to ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription AntioxidantEnzymes->ROS neutralizes

Caption: Predicted NRF2-mediated antioxidant pathway for lysyl-valine.

Predicted Anti-inflammatory Signaling Pathway

The anti-inflammatory potential of related peptides, such as Lys-Pro-Val, is mediated through the inhibition of the MAPK/NF-κB pathway. Lysyl-valine may exert similar effects, reducing the production of pro-inflammatory cytokines.

Anti_inflammatory_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) InflammatoryStimuli->Receptor MAPK MAPK (p38, JNK, ERK) Receptor->MAPK IKK IKK Receptor->IKK LysVal Lysyl-Valine LysVal->MAPK inhibits LysVal->IKK inhibits NFkB NF-κB MAPK->NFkB activates IκB IκBα IKK->IκB phosphorylates IκB->NFkB releases ProInflammatoryCytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatoryCytokines promotes transcription

Caption: Predicted anti-inflammatory action of lysyl-valine via MAPK/NF-κB.

Experimental Protocols

To validate the predicted biological activities of lysyl-valine, the following experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

This assay determines the effect of lysyl-valine on cell proliferation and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cells (e.g., HaCaT keratinocytes or RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of lysyl-valine (e.g., 1, 10, 50, 100 µM) and a vehicle control for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[12][13][14]

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddLysVal Add Lysyl-Valine (various conc.) Incubate24h->AddLysVal Incubate48h Incubate 24-48h AddLysVal->Incubate48h AddMTT Add MTT Solution Incubate48h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h AddDMSO Add DMSO Incubate4h->AddDMSO ReadAbsorbance Read Absorbance at 570 nm AddDMSO->ReadAbsorbance End End ReadAbsorbance->End

Caption: Workflow for the MTT cell viability assay.

Receptor Binding Assay (ELISA-based)

This assay can be used to determine if lysyl-valine binds to specific cell surface receptors.

Methodology:

  • Plate Coating: Coat a 96-well plate with the recombinant receptor of interest (e.g., a receptor implicated in inflammation) overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Ligand Incubation: Add varying concentrations of biotinylated lysyl-valine to the wells and incubate for 2 hours at room temperature.

  • Streptavidin-HRP Addition: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate and add a TMB substrate solution.

  • Reaction Termination and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.[15]

Receptor_Binding_Assay_Workflow Start Start CoatPlate Coat Plate with Recombinant Receptor Start->CoatPlate Block Block with BSA CoatPlate->Block AddLigand Add Biotinylated Lysyl-Valine Block->AddLigand AddStrep Add Streptavidin-HRP AddLigand->AddStrep AddSubstrate Add TMB Substrate AddStrep->AddSubstrate StopReaction Stop Reaction AddSubstrate->StopReaction ReadAbsorbance Read Absorbance at 450 nm StopReaction->ReadAbsorbance End End ReadAbsorbance->End

Caption: Workflow for an ELISA-based receptor binding assay.

Enzyme Inhibition Assay

This protocol can be adapted to assess the inhibitory effect of lysyl-valine on enzymes relevant to its predicted activities (e.g., cyclooxygenase for inflammation).

Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate.

  • Incubation: In a 96-well plate, add the enzyme, varying concentrations of lysyl-valine, and a buffer. Incubate for a predetermined time.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Signal Measurement: Measure the product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of lysyl-valine.

Conclusion

While the specific biological activities of lysyl-valine are yet to be fully elucidated, this guide provides a predictive framework based on the known functions of its constituent amino acids and related peptides. The predicted antioxidant and anti-inflammatory properties of lysyl-valine, potentially mediated through the NRF2 and NF-κB signaling pathways, respectively, warrant further investigation. The experimental protocols detailed herein offer a starting point for researchers to validate these predictions and uncover the therapeutic potential of this dipeptide. Future studies are essential to confirm these hypotheses and to establish a comprehensive biological activity profile for lysyl-valine.

References

An In-depth Technical Guide to the Solubility and Stability Profile of Lys-Val Dipeptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Lys-Val, composed of the essential amino acids L-lysine and L-valine, represents a fundamental building block in proteomics and a potential candidate in various therapeutic and biotechnological applications. An understanding of its core physicochemical properties, namely solubility and stability, is paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the theoretical considerations and detailed experimental protocols for determining the solubility and stability profile of Lys-Val.

While specific quantitative data for the solubility and stability of Lys-Val is not extensively available in publicly accessible literature, this guide furnishes researchers with the necessary methodologies to generate this critical information in a systematic and reproducible manner. The protocols outlined herein are based on established principles of peptide chemistry and analysis.

Lys-Val Dipeptide: Physicochemical Characteristics

Lys-Val is a dipeptide with the chemical structure shown below. Its properties are a composite of its constituent amino acids: L-lysine, which is a basic and hydrophilic amino acid, and L-valine, which is a nonpolar, hydrophobic amino acid. This amphiphilic nature suggests that its solubility and stability will be influenced by factors such as pH and the presence of organic co-solvents.

PropertyValueSource
Molecular Formula C11H23N3O3--INVALID-LINK--
Molecular Weight 245.32 g/mol --INVALID-LINK--
XLogP3 (Computed) -3.6--INVALID-LINK--

Solubility Profile of Lys-Val

The solubility of a peptide is a critical parameter for its handling, formulation, and biological activity. The presence of the basic lysine residue suggests that Lys-Val will be more soluble in acidic aqueous solutions where the amino groups are protonated. Conversely, the hydrophobic valine residue may limit its solubility in neutral or basic aqueous solutions.

Experimental Protocol for Solubility Determination

A widely used method for determining peptide solubility is the shake-flask method, followed by quantitative analysis of the supernatant.

2.1.1. Materials

  • Lys-Val dipeptide (lyophilized powder)

  • Milli-Q or deionized water

  • pH buffers (e.g., citrate, phosphate, borate) covering a range from acidic to basic (e.g., pH 3, 5, 7.4, 9)

  • Microcentrifuge tubes

  • Thermomixer or incubator shaker

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector

  • Mobile phases for HPLC (e.g., 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in acetonitrile)

  • Calibrated analytical balance

2.1.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of lyophilized Lys-Val powder to a series of microcentrifuge tubes containing a fixed volume (e.g., 1 mL) of different pH buffers. Ensure enough solid is present to achieve saturation.

    • Incubate the tubes at a constant temperature (e.g., 25 °C or 37 °C) in a thermomixer or incubator shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 15-30 minutes) to pellet the undissolved peptide.

    • Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with an appropriate mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of Lys-Val of known concentrations to generate a calibration curve.

    • Inject the diluted supernatant and the standard solutions onto the HPLC system.

    • Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 220 nm).

    • Determine the concentration of Lys-Val in the supernatant by comparing its peak area to the calibration curve.

  • Data Reporting:

    • Express the solubility in units such as mg/mL or mmol/L at the specific pH and temperature.

Data Presentation: Lys-Val Solubility

The following table structure is recommended for recording experimentally determined solubility data.

pHTemperature (°C)Solubility (mg/mL)Solubility (mmol/L)
3.025
5.025
7.425
9.025
3.037
5.037
7.437
9.037

Visualization: Solubility Determination Workflow

G cluster_0 Preparation of Saturated Solution cluster_1 Sample Processing cluster_2 Quantitative Analysis A Add excess Lys-Val to buffer B Incubate with shaking (24-48h) A->B C Centrifuge to pellet solid B->C D Collect supernatant C->D E Dilute supernatant D->E G HPLC analysis E->G F Prepare standard curve F->G H Determine concentration G->H

Workflow for determining the solubility of Lys-Val.

Stability Profile of Lys-Val

The stability of Lys-Val is crucial for its shelf-life, formulation, and in vivo efficacy. Degradation can occur through hydrolysis of the peptide bond or modification of the amino acid side chains.

Experimental Protocol for pH and Temperature Stability

This protocol assesses the chemical stability of Lys-Val in solution at various pH values and temperatures over time.

3.1.1. Materials

  • Lys-Val dipeptide

  • pH buffers (as in the solubility protocol)

  • Incubators or water baths set to desired temperatures (e.g., 4 °C, 25 °C, 37 °C, 50 °C)

  • HPLC system (as in the solubility protocol)

  • Quenching solution (e.g., 1 M HCl) to stop degradation if necessary

3.1.2. Procedure

  • Sample Preparation:

    • Prepare stock solutions of Lys-Val in each of the selected pH buffers at a known concentration (e.g., 1 mg/mL).

    • Aliquot the solutions into multiple vials for each condition (pH and temperature) to be tested.

  • Incubation:

    • Place the vials in incubators or water baths at the designated temperatures.

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours, and weekly thereafter), remove one vial from each condition.

    • If necessary, quench the degradation reaction by adding a quenching solution or by freezing the sample immediately at -80 °C.

  • Quantitative Analysis by HPLC:

    • Analyze the samples from each time point by HPLC.

    • Determine the percentage of intact Lys-Val remaining by comparing the peak area at each time point to the peak area at time zero.

    • Identify and quantify any degradation products that appear as new peaks in the chromatogram.

  • Data Analysis:

    • Plot the percentage of intact Lys-Val remaining versus time for each condition.

    • Calculate the degradation rate constant (k) and the half-life (t1/2) for each condition.

Data Presentation: pH and Temperature Stability

The following table formats are recommended for presenting the stability data.

pH Stability at a Constant Temperature (e.g., 25 °C)

Time (hours)% Lys-Val Remaining (pH 3.0)% Lys-Val Remaining (pH 5.0)% Lys-Val Remaining (pH 7.4)% Lys-Val Remaining (pH 9.0)
0100100100100
1
4
24
48

Temperature Stability at a Constant pH (e.g., pH 7.4)

Time (hours)% Lys-Val Remaining (4 °C)% Lys-Val Remaining (25 °C)% Lys-Val Remaining (37 °C)% Lys-Val Remaining (50 °C)
0100100100100
1
4
24
48

Visualization: pH and Temperature Stability Workflow

G cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis A Dissolve Lys-Val in various pH buffers B Incubate at different temperatures A->B C Collect samples at time points B->C D Quench reaction (if needed) C->D E HPLC analysis D->E F Quantify remaining Lys-Val E->F

Workflow for pH and temperature stability testing.
Experimental Protocol for Enzymatic Stability

This protocol assesses the stability of Lys-Val in the presence of a relevant protease. Given the lysine residue, trypsin is a suitable enzyme to test for cleavage at the C-terminus of lysine.

3.4.1. Materials

  • Lys-Val dipeptide

  • Trypsin (sequencing grade)

  • Trypsin digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)

  • Incubator or water bath at 37 °C

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • HPLC system

3.4.2. Procedure

  • Reaction Setup:

    • Dissolve Lys-Val in the trypsin digestion buffer to a known concentration (e.g., 1 mg/mL).

    • Add trypsin to the Lys-Val solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Prepare a control sample without trypsin.

  • Incubation:

    • Incubate the reaction mixture and the control sample at 37 °C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching and Analysis:

    • Stop the enzymatic reaction by adding the quenching solution.

    • Analyze the samples by HPLC to monitor the disappearance of the Lys-Val peak and the appearance of cleavage product peaks (lysine and valine).

  • Data Analysis:

    • Calculate the percentage of Lys-Val remaining at each time point.

    • Determine the rate of hydrolysis.

Data Presentation: Enzymatic Stability
Time (minutes)% Lys-Val Remaining (with Trypsin)% Lys-Val Remaining (Control)
0100100
15
30
60
120

Visualization: Enzymatic Stability Workflow

G cluster_0 Reaction Setup cluster_1 Incubation and Sampling cluster_2 Analysis A Dissolve Lys-Val in buffer B Add Trypsin (and control without) A->B C Incubate at 37°C B->C D Collect aliquots at time points C->D E Quench enzymatic reaction D->E F HPLC analysis E->F G Determine rate of hydrolysis F->G

Workflow for enzymatic stability assessment.

Signaling Pathways and Logical Relationships

Currently, there are no well-defined signaling pathways directly attributed to the Lys-Val dipeptide itself. Dipeptides are typically products of protein degradation and are often further broken down into their constituent amino acids, which then enter various metabolic pathways. Should Lys-Val be investigated for a specific biological activity, the relevant signaling pathway would need to be elucidated.

The logical relationship in the context of this guide is the sequential nature of the experimental investigations.

G A Characterize Basic Physicochemical Properties B Determine Solubility Profile (pH, Temperature) A->B C Assess Chemical Stability (pH, Temperature) B->C D Evaluate Enzymatic Stability C->D E Formulation and Application Development D->E

Logical progression of Lys-Val characterization.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of the Lys-Val dipeptide. By following the detailed experimental protocols and utilizing the structured data presentation formats, researchers can systematically generate the necessary data to support the use of Lys-Val in their specific applications. The provided workflows and logical diagrams offer a clear visual representation of the experimental processes, aiding in study design and execution. While literature on the specific quantitative profile of Lys-Val is sparse, the methodologies described here will empower researchers to fill this knowledge gap and advance their scientific endeavors.

In Silico Modeling of 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical whitepaper provides a comprehensive overview of a hypothetical in silico modeling workflow for the dipeptide 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid, a compound consisting of lysine and valine residues (Lys-Val). In the absence of direct experimental data for this specific dipeptide, this guide synthesizes established computational methodologies to propose a robust framework for investigating its potential bioactivity. The primary focus is on its potential as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), a key therapeutic target in the management of type 2 diabetes. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery and peptide-based therapeutics. It details protocols for molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, and includes visualizations of key workflows and signaling pathways.

Introduction

This compound, hereafter referred to as Lys-Val, is a dipeptide with potential for biological activity. In silico modeling offers a rapid and cost-effective approach to predict the therapeutic potential of such molecules, guiding further experimental validation.[1] This guide outlines a hypothetical in silico investigation of Lys-Val as a potential inhibitor of Dipeptidyl Peptidase IV (DPP-IV).

DPP-IV is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[2][3] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, which are beneficial for glycemic control in type 2 diabetes.[2][3] Many known DPP-IV inhibitors are peptide-like molecules, making Lys-Val a candidate for investigation.

This document will detail the proposed computational workflow, including molecular docking simulations to predict the binding mode of Lys-Val to DPP-IV and the development of a QSAR model to correlate the structural features of similar dipeptides with their inhibitory activity.

Physicochemical Properties of Lys-Val

A summary of the computed physicochemical properties of L-Lysyl-L-valine is presented in Table 1. These properties are essential for understanding the molecule's behavior in biological systems and for parameterizing in silico models.

PropertyValueReference
Molecular FormulaC11H23N3O3[4]
Molecular Weight245.32 g/mol [4]
XLogP3-3.6[4]
Hydrogen Bond Donor Count4[4]
Hydrogen Bond Acceptor Count5[4]
Rotatable Bond Count8[4]

Proposed In Silico Modeling Workflow

The proposed workflow for the in silico characterization of Lys-Val is a multi-step process that begins with defining the structure of the ligand and its potential protein target, followed by molecular docking simulations and QSAR analysis.

In_Silico_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome Ligand_Prep Ligand Preparation (Lys-Val 3D Structure) Docking Molecular Docking Ligand_Prep->Docking Target_Prep Target Preparation (DPP-IV Crystal Structure) Target_Prep->Docking Binding_Mode Binding Mode Prediction Docking->Binding_Mode QSAR QSAR Modeling Activity_Prediction Bioactivity Prediction QSAR->Activity_Prediction DPP4_Inhibition_Pathway cluster_inhibition Inhibition cluster_hormones Hormone Regulation cluster_effects Physiological Effects LysVal Lys-Val DPP4 DPP-IV LysVal->DPP4 Inhibits Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Degrades GLP1 Active GLP-1 Insulin Insulin Release (Glucose-Dependent) GLP1->Insulin Stimulates Glucagon Glucagon Release GLP1->Glucagon Inhibits

References

An In-depth Technical Guide to Lysyl-valine: From Historical Discovery to Modern Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide lysyl-valine, from its historical context within the dawn of peptide chemistry to detailed modern experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and nutritional science.

Historical Context: The Dawn of Peptide Science

The discovery of individual dipeptides like lysyl-valine is not marked by a single seminal event but is rather an outcome of the foundational work on peptide synthesis pioneered by Emil Fischer at the beginning of the 20th century. In 1901, Fischer and his colleague E. Fourneau reported the synthesis of the first dipeptide, glycyl-glycine.[1] This landmark achievement provided the first concrete evidence for the peptide bond theory, which Fischer had proposed to explain the structure of proteins as chains of amino acids.[2] His subsequent development of methods for peptide synthesis, though laborious by modern standards, laid the groundwork for the chemical synthesis of countless peptides, including lysyl-valine, in the decades that followed.[1][3] The term "peptide" itself was coined by Fischer in 1902.[1]

Early peptide synthesis was a significant challenge due to the need to selectively form amide bonds between the desired amino and carboxyl groups while preventing unwanted side reactions. The introduction of protecting groups, a concept that remains central to peptide chemistry today, was a critical advancement that enabled the controlled, stepwise synthesis of peptides.

Physicochemical Properties of L-Lysyl-L-valine

A summary of the key physicochemical properties of L-lysyl-L-valine is presented in the table below. This data is crucial for its handling, analysis, and for predicting its behavior in biological systems.

PropertyValueSource
IUPAC Name (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acidPubChem
Molecular Formula C₁₁H₂₃N₃O₃PubChem
Molecular Weight 245.32 g/mol PubChem
XLogP3 -3.6PubChem
Hydrogen Bond Donor Count 4PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 8PubChem
Exact Mass 245.17394160 DaPubChem
Physical Description SolidHuman Metabolome Database

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis, purification, and characterization of lysyl-valine. The most common and efficient method for synthesizing a dipeptide like lysyl-valine in a laboratory setting is Solid-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) of L-Lysyl-L-valine (Fmoc Strategy)

Solid-phase peptide synthesis offers significant advantages over solution-phase synthesis, including ease of purification and the ability to use excess reagents to drive reactions to completion.[4] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used due to its milder deprotection conditions compared to the Boc/Bzl strategy.[5]

3.1.1. Materials and Reagents:

  • Fmoc-Val-Wang resin

  • Fmoc-Lys(Boc)-OH

  • Coupling reagent: N,N'-Dicyclohexylcarbodiimide (DCC)[6]

  • Coupling additive: 1-Hydroxybenzotriazole (HOBt)

  • Deprotection reagent: 20% piperidine in dimethylformamide (DMF)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

3.1.2. Synthesis Workflow:

The synthesis of lysyl-valine on a solid support follows a cyclical process of deprotection, activation, and coupling.

sp_synthesis_workflow Resin Fmoc-Val-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple Fmoc-Lys(Boc)-OH (DCC/HOBt in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cleavage Cleave from Resin and Deprotect (TFA/TIS/H2O) Wash2->Cleavage Precipitation Precipitate with cold Diethyl Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Characterization Characterize (MS, NMR) Purification->Characterization

Fig. 1: Solid-Phase Synthesis Workflow for Lysyl-valine.

3.1.3. Detailed Protocol:

  • Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc protecting group from the valine residue.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and by-products.

  • Coupling of Fmoc-Lys(Boc)-OH:

    • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DCC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and by-products.

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added lysine.

  • Final Washing: Repeat step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (TFA/TIS/Water) to the resin and agitate for 2-3 hours at room temperature. This cleaves the dipeptide from the resin and removes the Boc protecting group from the lysine side chain.

  • Precipitation and Collection:

    • Filter the cleavage mixture to remove the resin beads.

    • Precipitate the crude lysyl-valine by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying peptides, separating the target peptide from impurities based on hydrophobicity.[7]

3.2.1. Materials and Equipment:

  • Preparative RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

3.2.2. Purification Protocol:

  • Dissolve the crude lysyl-valine in a minimal amount of Mobile Phase A.

  • Inject the sample onto the C18 column equilibrated with Mobile Phase A.

  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 0-60% B over 30 minutes).

  • Monitor the elution profile at 210-220 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization

3.3.1. Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized dipeptide.

  • Expected [M+H]⁺: 246.18

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure and purity of the lysyl-valine. The sample is typically dissolved in a deuterated solvent such as DMSO-d₆ or D₂O. The chemical shifts will confirm the presence of both lysine and valine residues and the formation of the peptide bond.

Biological Role and Signaling Pathways

While specific signaling pathways directly initiated by the dipeptide lysyl-valine are not well-documented, its primary biological role is likely as a source of the essential amino acids lysine and valine following hydrolysis by peptidases. Dipeptides are absorbed in the intestine via peptide transporters such as PepT1.[8] Once inside the cell or in circulation, dipeptides are rapidly broken down into their constituent amino acids.

The biological effects of lysyl-valine can, therefore, be inferred from the known functions of lysine and valine.

  • Lysine: is crucial for protein synthesis, calcium absorption, and the production of hormones, enzymes, and antibodies.[9] It also plays a role in the synthesis of carnitine, which is essential for fatty acid metabolism. Lysine has been shown to stimulate protein synthesis in bovine mammary epithelial cells by activating the mTOR signaling pathway.[10]

  • Valine: is a branched-chain amino acid (BCAA) that is important for muscle growth and repair, and it also serves as a source of energy.

The general pathway for dipeptide absorption and subsequent utilization of its constituent amino acids is depicted below.

dipeptide_signaling cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream cluster_target_cell Target Cell LysVal_Lumen Lysyl-valine PepT1 PepT1 Transporter LysVal_Lumen->PepT1 LysVal_Intra Lysyl-valine PepT1->LysVal_Intra Peptidases Cytosolic Peptidases LysVal_Intra->Peptidases Lys Lysine Peptidases->Lys Val Valine Peptidases->Val Lys_Blood Lysine Lys->Lys_Blood Val_Blood Valine Val->Val_Blood Lys_Cell Lysine Lys_Blood->Lys_Cell Val_Cell Valine Val_Blood->Val_Cell mTOR mTOR Pathway Lys_Cell->mTOR ProteinSynthesis Protein Synthesis Val_Cell->ProteinSynthesis mTOR->ProteinSynthesis

References

The Natural Occurrence of 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of L-Lysyl-L-valine in Biological Systems

This technical guide provides a comprehensive overview of the natural occurrence of 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid, a dipeptide commonly known as L-lysyl-L-valine (Lys-Val). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the biological significance, biosynthesis, and analytical methodologies associated with this molecule.

Introduction and Chemical Properties

This compound, or L-lysyl-L-valine, is a dipeptide formed from the proteinogenic amino acids L-lysine and L-valine linked by a peptide bond. Its chemical structure and properties are summarized in the table below.

PropertyValue
IUPAC Name (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid
Molecular Formula C11H23N3O3
Molecular Weight 245.32 g/mol
Synonyms Lys-Val, Lysylvaline, L-Lysyl-L-valine

Natural Occurrence

The presence of L-lysyl-L-valine as a naturally occurring dipeptide has been identified in specific organisms, although comprehensive quantitative data across a wide range of species remains limited.

Microorganisms

The most definitive evidence for the natural occurrence of L-lysyl-L-valine comes from studies on protozoan parasites.

  • Trypanosoma brucei : This species, responsible for causing African trypanosomiasis, has been reported to contain L-lysyl-L-valine.[1] The exact physiological role of the dipeptide in the parasite's metabolism is an area of ongoing research.

While the direct detection of the free dipeptide is not extensively documented, the constituent amino acids, L-lysine and L-valine, are fundamental components of proteins in virtually all living organisms.[2]

Marine Organisms

Bioactive peptides are abundant in marine invertebrates, and these organisms represent a promising source for novel compounds.[3][4] While specific isolation of L-lysyl-L-valine is not widely reported, larger peptides containing the Lys-Val sequence have been identified. The enzymatic hydrolysis of proteins from marine sources, such as the muscle protein of the Miiuy croaker (Miichthys miiuy), can yield peptide fragments that include this dipeptide sequence.

Plants

Plants are known to synthesize a vast array of peptides and amino acid derivatives, some of which play roles in growth, development, and defense.[5][6] Lysine metabolism, in particular, is linked to plant stress responses.[5][6] While there is no direct, widespread evidence for the presence of free L-lysyl-L-valine in plants, the possibility of its existence as a metabolic intermediate or signaling molecule cannot be ruled out.

Biosynthesis

The precise biosynthetic pathway for the direct formation of L-lysyl-L-valine is not well-elucidated. However, two primary mechanisms can be proposed based on established biochemical principles: proteolytic cleavage of larger proteins and direct enzymatic synthesis.

Proteolytic Cleavage

The most common source of dipeptides in organisms is the breakdown of larger proteins by proteases and peptidases. This process is a fundamental aspect of protein turnover and digestion.

Proteolytic_Cleavage Protein Protein containing Lys-Val sequence Protease Proteases/ Peptidases Protein->Protease LysVal L-Lysyl-L-valine (dipeptide) Protease->LysVal AAs Other Amino Acids and Peptides Protease->AAs

Figure 1. General workflow for the generation of L-lysyl-L-valine via proteolytic cleavage of proteins.
Non-Ribosomal Peptide Synthesis

A potential pathway for the direct synthesis of L-lysyl-L-valine is through the action of non-ribosomal peptide synthetases (NRPSs).[1][7] These large, multi-enzyme complexes are found in bacteria and fungi and are responsible for the synthesis of a wide variety of peptides, including many antibiotics and toxins.[1][7] NRPSs function in a modular fashion, with each module responsible for the incorporation of a specific amino acid. A hypothetical two-module NRPS could synthesize L-lysyl-L-valine.

NRPS_Synthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Module1 Module 1 (Adenylation, Thiolation, Condensation domains) Module2 Module 2 (Adenylation, Thiolation, Condensation domains) Module1->Module2 Peptide bond formation TE_domain Thioesterase Domain Module2->TE_domain LysVal_out L-Lysyl-L-valine TE_domain->LysVal_out Release Lysine L-Lysine Lysine->Module1 Valine L-Valine Valine->Module2

Figure 2. A hypothetical model for the synthesis of L-lysyl-L-valine by a two-module Non-Ribosomal Peptide Synthetase.

Biological Role and Signaling Pathways

The biological function of free L-lysyl-L-valine is not yet fully understood. However, the roles of other di- and tripeptides in cellular signaling provide a framework for potential functions.

Nutrient Sensing and Transport

In yeast, certain dipeptides are transported into the cell and can act as signaling molecules to activate metabolic pathways. While not directly demonstrated for Lys-Val, it is plausible that it could be involved in similar nutrient-sensing pathways in some organisms.

Plant Signaling

Peptide signaling is crucial for various aspects of plant development.[8][9] While specific signaling pathways involving L-lysyl-L-valine have not been identified, the involvement of lysine metabolism in stress responses suggests that this dipeptide could potentially act as a signaling molecule in these processes.[5][6]

Potential_Signaling cluster_cell Intracellular LysVal_Signal L-Lysyl-L-valine (Extracellular) Receptor Membrane Receptor LysVal_Signal->Receptor Transporter Peptide Transporter LysVal_Signal->Transporter Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Metabolic_Response Metabolic Response Transporter->Metabolic_Response Cell_Membrane Gene_Expression Changes in Gene Expression Signaling_Cascade->Gene_Expression

Figure 3. A generalized diagram of potential signaling pathways for L-lysyl-L-valine.

Experimental Protocols

The study of L-lysyl-L-valine requires robust methods for its extraction from biological matrices and subsequent analysis. The following sections outline general protocols that can be adapted for this purpose.

Extraction of L-Lysyl-L-valine from Biological Samples

A generic solid-phase extraction (SPE) method using a C18 column is often suitable for purifying peptides from complex mixtures like plasma or cell lysates.

Materials:

  • C18 Sep-Pak Column

  • Binding Buffer (e.g., 1% trifluoroacetic acid (TFA) in water)

  • Elution Buffer (e.g., 60% acetonitrile, 1% TFA in water)

  • Centrifugal concentrator

Procedure:

  • Sample Preparation: Homogenize tissue samples or lyse cells in an appropriate buffer. Centrifuge to remove cellular debris. For plasma or serum, a protein precipitation step (e.g., with an equal volume of Binding Buffer) followed by centrifugation is recommended.

  • Column Equilibration: Wash the C18 column with 1 ml of Elution Buffer, followed by three washes with 3 ml of Binding Buffer.

  • Sample Loading: Load the prepared sample supernatant onto the equilibrated C18 column.

  • Washing: Wash the column twice with 3 ml of Binding Buffer to remove unbound contaminants.

  • Elution: Elute the bound peptides, including L-lysyl-L-valine, with 3 ml of Elution Buffer.

  • Solvent Removal: Remove the acetonitrile from the eluate using a centrifugal concentrator. The remaining aqueous solution containing the peptide can be used for analysis or lyophilized for storage.

Extraction_Workflow Start Biological Sample Homogenization Homogenization/ Lysis Start->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE Solid-Phase Extraction (C18 Column) Supernatant->SPE Elution Elution SPE->Elution Concentration Solvent Evaporation Elution->Concentration Final_Sample Purified Peptide Fraction Concentration->Final_Sample

Figure 4. A general workflow for the extraction of L-lysyl-L-valine from biological samples.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules like dipeptides.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

General LC-MS/MS Parameters:

  • Column: A reversed-phase C18 column is typically used for peptide separation.

  • Mobile Phases: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.

  • Ionization Mode: Positive ion mode is generally preferred for peptides due to the basicity of the amino groups.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole instrument. This involves selecting the precursor ion (the molecular ion of L-lysyl-L-valine) and monitoring specific fragment ions.

Tandem Mass Spectrometry Fragmentation: The fragmentation pattern of L-lysyl-L-valine in the mass spectrometer is crucial for its identification and quantification. The primary fragmentation occurs at the peptide bond, leading to the formation of b- and y-ions.

MSMS_Fragmentation LysVal_ion [Lys-Val+H]+ b1_ion b1 ion (Lys fragment) LysVal_ion->b1_ion Fragmentation y1_ion y1 ion (Val fragment) LysVal_ion->y1_ion Fragmentation

Figure 5. Simplified representation of the primary fragmentation of L-lysyl-L-valine in tandem mass spectrometry.

Conclusion and Future Directions

L-lysyl-L-valine is a naturally occurring dipeptide with a confirmed presence in the protozoan parasite Trypanosoma brucei. While its occurrence in other organisms is plausible, further research is needed to establish its distribution and concentration in a wider range of biological systems. The biosynthesis of this dipeptide likely occurs through proteolytic degradation of larger proteins or potentially via non-ribosomal peptide synthesis. Its role as a signaling molecule is currently speculative but represents an exciting avenue for future investigation. The analytical methods outlined in this guide provide a foundation for researchers to explore the natural occurrence and biological significance of this intriguing molecule. Future studies should focus on developing targeted quantitative assays to screen for L-lysyl-L-valine in various organisms and elucidating its specific biosynthetic and signaling pathways.

References

Methodological & Application

Application Note: A Detailed Protocol for the Solid-Phase Synthesis of Lys-Val Dipeptide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern chemistry, enabling the efficient construction of peptides by assembling amino acids on an insoluble polymer support.[1] This methodology simplifies the purification process at each step, as excess reagents and byproducts are removed by simple filtration and washing, while the growing peptide chain remains anchored to the resin.[2] The most prevalent strategy, Fmoc/tBu chemistry, utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection.

This application note provides a detailed, step-by-step protocol for the synthesis of the dipeptide L-Lysyl-L-Valine (Lys-Val) using Fmoc-based SPPS on Wang resin. Wang resin is selected for its acid-labile linker, which allows for the cleavage of the final peptide to yield a C-terminal carboxylic acid.[3] This protocol is designed to serve as a practical guide for researchers in peptide chemistry and drug development.

Materials and Reagents

  • Resin: Wang Resin (100-200 mesh, substitution ~0.6-1.0 mmol/g)

  • Amino Acids: Fmoc-Val-OH, Fmoc-Lys(Boc)-OH

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diethyl ether (cold)

  • Reagents for Loading: N,N'-Diisopropylcarbodiimide (DIC), 4-(Dimethylamino)pyridine (DMAP)

  • Capping Solution: Acetic Anhydride, Pyridine

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF[4]

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole), N,N-Diisopropylethylamine (DIPEA)[5][6]

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)

  • Equipment: Solid-phase synthesis vessel, mechanical shaker, sintered glass funnel, rotary evaporator, high-performance liquid chromatography (HPLC) system, liquid chromatography-mass spectrometry (LC-MS) system.

Experimental Protocol

The synthesis of Lys-Val follows a sequential process involving resin preparation, amino acid loading, deprotection, coupling, and final cleavage/purification.

1. Resin Preparation and Swelling

  • Place the Wang resin (e.g., 1.0 g) into a solid-phase synthesis vessel.

  • Wash the resin with DMF (3 x 10 mL).

  • Add DCM (10 mL) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

  • Drain the DCM using a sintered glass funnel.

2. Step 1: Loading of the First Amino Acid (Fmoc-Val-OH)

  • Dissolve Fmoc-Val-OH (2 equivalents relative to resin loading) and HOBt (2 eq.) in a minimum amount of DMF.[7]

  • In a separate flask, suspend the swollen Wang resin in a 9:1 v/v mixture of DCM/DMF (approx. 15 mL per gram of resin).[8]

  • Add the Fmoc-Val-OH/HOBt solution to the resin suspension.

  • Cool the mixture to 0°C in an ice bath.

  • Add DIC (2 eq.) to the reaction mixture, followed by a catalytic amount of DMAP (0.1 eq.).[6]

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitor the reaction using a Kaiser test. A negative test (beads remain colorless) indicates complete loading.

  • Filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

3. Step 2: Capping of Unreacted Hydroxyl Groups

  • To prevent the formation of deletion sequences, any unreacted hydroxyl groups on the resin must be capped.

  • Prepare a capping solution of acetic anhydride and pyridine in DMF (e.g., 10% Ac₂O, 10% Pyridine in DMF).

  • Add the capping solution to the resin and shake for 30-45 minutes at room temperature.[9]

  • Filter the resin and wash thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

4. Step 3: Nα-Fmoc Deprotection of Valine

  • Add a solution of 20% piperidine in DMF to the resin.[3]

  • Shake the mixture for 5 minutes, drain the solution, and add a fresh portion of the deprotection solution.

  • Continue shaking for an additional 15-20 minutes.

  • Filter the resin and wash extensively with DMF (5 x 10 mL) and DCM (3 x 10 mL) to ensure complete removal of piperidine and the dibenzofulvene byproduct.

  • Confirm complete deprotection with a positive Kaiser test (beads turn deep blue).

5. Step 4: Coupling of the Second Amino Acid (Fmoc-Lys(Boc)-OH)

  • In a separate vial, pre-activate the second amino acid by dissolving Fmoc-Lys(Boc)-OH (3 eq. relative to initial resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.[10]

  • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes. The use of HOBt as an additive helps to suppress racemization and improve reaction efficiency.[11]

  • Immediately add the activated amino acid solution to the deprotected Valine-resin.

  • Shake the reaction vessel for 1-2 hours at room temperature.

  • Perform a Kaiser test to monitor the reaction. A negative result indicates successful coupling. If the test is positive, the coupling step can be repeated.

  • Filter the resin and wash with DMF (3 x 10 mL) and DCM (3 x 10 mL).

6. Step 5: Final Nα-Fmoc Deprotection

  • Repeat the deprotection procedure described in Step 3 to remove the Fmoc group from the N-terminus of Lysine.

  • After deprotection and washing, wash the resin with MeOH (3 x 10 mL) and dry it under vacuum.

7. Step 6: Cleavage and Side-Chain Deprotection

  • Place the dried peptide-resin in a round-bottom flask.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours. The TFA simultaneously cleaves the peptide from the Wang resin and removes the Boc protecting group from the Lysine side chain.[1]

  • Filter the resin through a sintered glass funnel and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

8. Step 7: Peptide Precipitation, Purification, and Analysis

  • Concentrate the combined filtrate under a gentle stream of nitrogen or using a rotary evaporator to reduce the volume of TFA.

  • Precipitate the crude peptide by adding the concentrated solution dropwise to a flask of cold diethyl ether (approx. 10 times the volume of the filtrate).[3]

  • A white precipitate of the dipeptide should form. Store at -20°C for 1 hour to maximize precipitation.

  • Centrifuge the mixture and decant the ether. Wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase HPLC (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Confirm the identity and purity of the collected fractions using LC-MS analysis.[12][13] Lyophilize the pure fractions to obtain the final Lys-Val dipeptide as a white powder.

Data Presentation

The following table summarizes typical quantitative data expected from the synthesis of the Lys-Val dipeptide according to this protocol.

ParameterValueMethod of Determination
Resin TypeWang Resin-
Initial Resin Loading0.68 mmol/gSpectrophotometric Fmoc-release assay
Crude Peptide Yield195 mg (86% based on initial loading)Gravimetric analysis
Final Peptide Purity> 98%RP-HPLC (at 220 nm)
Molecular WeightExpected: 245.31 g/mol LC-MS (m/z [M+H]⁺ = 246.3)

Visualizations

The following diagrams illustrate the workflow and chemical pathway for the synthesis.

G cluster_prep Resin Preparation cluster_synthesis Synthesis Cycle cluster_final Cleavage & Purification Resin Wang Resin Swell Swell Resin in DCM Resin->Swell Load 1. Load Fmoc-Val-OH Swell->Load Cap 2. Cap Unreacted Sites Load->Cap Deprot1 3. Fmoc Deprotection (Val) Cap->Deprot1 Couple 4. Couple Fmoc-Lys(Boc)-OH Deprot1->Couple Deprot2 5. Final Fmoc Deprotection (Lys) Couple->Deprot2 Cleave 6. Cleave from Resin & Deprotect Side-Chain Deprot2->Cleave Purify 7. Precipitate, Purify (HPLC), & Analyze (LC-MS) Cleave->Purify Product Final Product: H-Lys-Val-OH Purify->Product

Caption: Overall workflow for the solid-phase synthesis of Lys-Val dipeptide.

G A Resin-OH (Wang Resin) B Resin-O-Val-Fmoc A->B Fmoc-Val-OH, DIC, DMAP C Resin-O-Val-NH₂ B->C 20% Piperidine/DMF D Resin-O-Val-Lys(Boc)-Fmoc C->D Fmoc-Lys(Boc)-OH, HBTU, HOBt, DIPEA E Resin-O-Val-Lys(Boc)-NH₂ D->E 20% Piperidine/DMF F H-Lys-Val-OH (Final Dipeptide) E->F 95% TFA Cocktail (Cleavage & Deprotection)

Caption: Chemical pathway of Lys-Val synthesis on the solid support.

References

HPLC purification method for 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the HPLC Purification of 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of the dipeptide this compound, a derivative of lysine and valine, using High-Performance Liquid Chromatography (HPLC). The protocol is designed to be a starting point for method development and can be adapted based on specific purity requirements and available instrumentation.

Introduction

This compound is a dipeptide with potential applications in drug discovery and biochemical research. Effective purification is crucial for ensuring the quality and reliability of subsequent experiments. Reversed-phase HPLC (RP-HPLC) is a high-resolution chromatographic technique and is the standard method for purifying peptides.[1] This method separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.

Principle of Reversed-Phase HPLC for Peptide Purification

In RP-HPLC, the stationary phase is typically a silica support functionalized with hydrophobic alkyl chains (e.g., C8 or C18). The mobile phase consists of an aqueous component, often with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape, and an organic modifier such as acetonitrile (ACN). Peptides are loaded onto the column in a low concentration of organic modifier and are eluted by gradually increasing the concentration of the organic modifier. More hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of the organic modifier to elute.

Experimental Protocol

This protocol outlines the necessary steps for the purification of this compound using a preparative RP-HPLC system.

Materials and Instrumentation
  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV detector, and a fraction collector.

  • Column: A preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size, 100 Å pore size). A matching analytical column (e.g., 250 x 4.6 mm, 5 µm) is recommended for method development and fraction analysis.

  • Solvents:

    • Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

  • Sample: Crude this compound, dissolved in Mobile Phase A or a compatible solvent with low organic content.

  • Reagents: Trifluoroacetic acid (TFA), HPLC-grade acetonitrile (ACN), and HPLC-grade water.

Sample Preparation
  • Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of a compatible organic solvent like DMSO can be used, but it may affect the chromatography.[2]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Determine the concentration of the peptide solution using a UV-Vis spectrophotometer at 210-220 nm, if possible.

HPLC Method Development (Analytical Scale)

Before proceeding to preparative scale, it is advisable to optimize the separation on an analytical column.

  • Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Scouting Gradient: Inject a small amount of the sample and run a broad linear gradient to determine the approximate elution concentration of the target peptide.

    • Example Gradient: 5% to 95% Mobile Phase B over 30 minutes.

  • Focused Gradient: Based on the scouting run, design a shallower, focused gradient around the elution point of the target peptide to improve resolution.

    • Example Focused Gradient: If the peptide elutes at 30% B in the scouting run, a gradient of 20-40% B over 20 minutes can be applied.

Preparative HPLC Purification
  • Column Equilibration: Equilibrate the preparative C18 column with the initial conditions of the focused gradient for at least 5 column volumes.

  • Injection: Inject the filtered, crude peptide solution onto the column. The injection volume will depend on the column size and the concentration of the sample.

  • Elution and Fraction Collection: Run the optimized focused gradient and collect fractions corresponding to the peak of the target peptide. The UV detector wavelength should be set to 210-220 nm for peptide bond detection.

  • Post-Purification: After the gradient is complete, wash the column with a high concentration of Mobile Phase B to elute any remaining strongly bound impurities. Re-equilibrate the column with the initial conditions.

Fraction Analysis and Product Recovery
  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

  • Pooling: Pool the fractions that meet the desired purity level.

  • Solvent Evaporation: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.

Data Presentation

The following tables should be used to record and present the experimental data.

Table 1: HPLC Instrumentation and Column Parameters

ParameterSpecification
HPLC System[Specify Manufacturer and Model]
ColumnPreparative C18, 250 x 21.2 mm, 5 µm, 100 Å
Analytical ColumnAnalytical C18, 250 x 4.6 mm, 5 µm, 100 Å
DetectorUV-Vis
Detection Wavelength214 nm
Flow Rate (Prep)20 mL/min
Flow Rate (Analytical)1 mL/min

Table 2: Optimized Gradient Conditions for Preparative HPLC

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
356535
40595
45595
50955
60955

Table 3: Purification Summary

ParameterValue
Crude Sample Loaded (mg)
Purity of Crude Sample (%)
Purified Product (mg)
Final Purity (%)
Recovery Yield (%)
Retention Time (min)

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_method_dev Method Development (Analytical HPLC) cluster_purification Preparative HPLC Purification cluster_analysis Post-Purification dissolve Dissolve Crude Peptide filter Filter Sample (0.45 µm) dissolve->filter scout Scouting Gradient filter->scout focus Focused Gradient Optimization scout->focus equilibrate Column Equilibration focus->equilibrate inject Inject Sample equilibrate->inject elute Gradient Elution & Fraction Collection inject->elute analyze Analyze Fractions (Analytical HPLC) elute->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate lyophilize Lyophilization evaporate->lyophilize product Purified Peptide lyophilize->product

Caption: Workflow for the HPLC purification of the target dipeptide.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Synthetic Lys-Val

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of synthetic peptides is a cornerstone of various scientific disciplines, including drug discovery, proteomics, and metabolic research. Lys-Val (Lysyl-Valine) is a dipeptide composed of the essential amino acids lysine and valine. As a fundamental building block of proteins and a potential bioactive molecule, the accurate and sensitive quantification of synthetic Lys-Val is critical for in vitro and in vivo studies, formulation development, and quality control.

This document provides a detailed application note and protocol for the quantitative analysis of synthetic Lys-Val using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers high specificity, sensitivity, and a wide dynamic range, making it the gold standard for peptide quantification in complex matrices.

Biological Significance and Potential Applications

Dipeptides like Lys-Val are absorbed in the intestine by peptide transporters such as PepT1.[1] Once inside the enterocytes, they are typically hydrolyzed into their constituent amino acids, which then enter the body's amino acid pool to be used for protein synthesis and other metabolic processes.[2][3] The study of synthetic Lys-Val uptake and metabolism is relevant for nutritional science, drug delivery (as peptide-based drugs or pro-drugs), and in understanding the metabolic fate of dipeptides.

The diagram below illustrates the signaling pathway for the uptake and initial metabolic fate of Lys-Val in an intestinal enterocyte.

Lys_Val_Uptake_Pathway Lys-Val Uptake and Metabolism in an Intestinal Enterocyte cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Lys-Val_Lumen Lys-Val PepT1 PepT1 Transporter Lys-Val_Lumen->PepT1 Uptake Hydrolysis Cytosolic Peptidases PepT1->Hydrolysis Transport Lysine Lysine Hydrolysis->Lysine Valine Valine Hydrolysis->Valine Metabolism Amino Acid Pool & Cellular Metabolism Lysine->Metabolism Valine->Metabolism

Caption: PepT1-mediated uptake and subsequent hydrolysis of Lys-Val.

Experimental Workflow

The overall experimental workflow for the mass spectrometry analysis of synthetic Lys-Val involves sample preparation, LC-MS/MS analysis, and data processing. A schematic of this workflow is presented below.

Experimental_Workflow Start Start: Synthetic Lys-Val Sample SamplePrep Sample Preparation (Dilution & Filtration) Start->SamplePrep LC Liquid Chromatography (Reversed-Phase Separation) SamplePrep->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS DataAnalysis Data Analysis (Quantification & Reporting) MS->DataAnalysis End End: Quantitative Results DataAnalysis->End

Caption: General workflow for Lys-Val quantitative analysis.

Detailed Protocols

Materials and Reagents
  • Synthetic Lys-Val peptide standard (≥98% purity)

  • Stable isotope-labeled (e.g., 13C, 15N) Lys-Val as an internal standard (IS)

  • HPLC-grade water[4]

  • HPLC-grade acetonitrile (ACN)[4]

  • Formic acid (FA), LC-MS grade[4]

  • 0.22 µm syringe filters

Sample Preparation

Proper sample preparation is crucial to avoid contamination and ensure accurate quantification.[5][6]

  • Stock Solutions: Prepare a 1 mg/mL stock solution of the synthetic Lys-Val standard and the internal standard in HPLC-grade water.

  • Calibration Standards: Serially dilute the Lys-Val stock solution with an appropriate solvent (e.g., 50:50 ACN:water with 0.1% FA) to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking: Spike all calibration standards and unknown samples with the internal standard to a final concentration of 100 ng/mL.

  • Sample Cleanup (if necessary): For samples in complex matrices (e.g., cell culture media, plasma), a solid-phase extraction (SPE) step may be required to remove interfering substances like salts and detergents.[4]

  • Filtration: Filter all samples through a 0.22 µm syringe filter before injecting them into the LC-MS/MS system.

LC-MS/MS Analysis

This protocol is designed for a typical reversed-phase UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

4.3.1. Liquid Chromatography Parameters

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2-50% B

    • 3.0-3.5 min: 50-95% B

    • 3.5-4.0 min: 95% B

    • 4.0-4.1 min: 95-2% B

    • 4.1-5.0 min: 2% B (Re-equilibration)

4.3.2. Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 450 °C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for Lys-Val will be its protonated molecular ion [M+H]+. The exact m/z should be calculated based on its molecular formula (C11H23N3O3), which is approximately 246.18.

    • Product ions are generated by the fragmentation of the peptide bond, resulting in b- and y-ions.[7] These transitions need to be optimized by infusing the standard into the mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Lys-Val~246.2Optimize (e.g., y1-ion: ~118.1)50Optimize
Lys-Val~246.2Optimize (e.g., b2-ion: ~129.1)50Optimize
IS (e.g., 13C6, 15N2-Lys-Val)~254.2Optimize50Optimize

Data Presentation and Analysis

The quantitative data should be summarized in clear tables. Below is an example of a table summarizing the performance of the analytical method.

Table 1: Method Validation Summary for Lys-Val Quantification

ParameterResultAcceptance Criteria
Linearity (r²) 0.998≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mLS/N > 10
Precision (%CV)
Intra-day (n=6)< 5%< 15%
Inter-day (n=18)< 8%< 15%
Accuracy (%Bias)
LLOQ± 9%± 20%
Low QC (3 ng/mL)± 6%± 15%
Mid QC (100 ng/mL)± 4%± 15%
High QC (800 ng/mL)± 5%± 15%
Matrix Effect 95-105%85-115%
Recovery > 90%Consistent and reproducible

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and accurate platform for the quantitative analysis of the synthetic dipeptide Lys-Val. The detailed protocols for sample preparation and instrument parameters, along with the example data validation, offer a comprehensive guide for researchers in academic and industrial settings. This application note serves as a foundation for the reliable analysis of Lys-Val in various research and development applications.

References

Application Note: Structural Characterization of the Dipeptide Lysyl-Valine using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the structural characterization of the dipeptide lysyl-valine (Lys-Val) using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive methodology covering sample preparation, data acquisition using one-dimensional (1D) and two-dimensional (2D) NMR techniques, and data analysis for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) chemical shifts. The protocols outlined herein are fundamental for the structural elucidation of peptides, which is a critical aspect of drug discovery and development.

Introduction

Lysyl-valine is a simple dipeptide composed of the amino acids lysine and valine. The determination of its three-dimensional structure in solution is crucial for understanding its biological activity and for the rational design of peptide-based therapeutics. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed atomic-level information about molecular structure, conformation, and dynamics. This note describes the application of standard NMR experiments, including 1D ¹H and ¹³C, as well as 2D Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for the complete resonance assignment and structural characterization of lysyl-valine.

Predicted NMR Data for Lysyl-Valine

Due to the unavailability of publicly accessible experimental NMR data for lysyl-valine, the following ¹H and ¹³C chemical shifts have been predicted using advanced computational algorithms. These predicted values serve as a reference for experimental work.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for Lysyl-Valine (in ppm)

Atom Name¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Lysine Residue
α-CH3.8555.2
β-CH₂1.85, 1.7530.5
γ-CH₂1.4522.8
δ-CH₂1.6527.1
ε-CH₂2.9540.0
Amide NH8.15-
Amine NH₃⁺7.70-
Valine Residue
α-CH4.1060.1
β-CH2.1531.0
γ-CH₃0.9519.2
γ'-CH₃0.9018.5
Amide NH8.30-
Carboxyl COOH11.50175.5

Note: Chemical shifts are referenced to DSS in D₂O. The prediction accuracy is generally within 0.2 ppm for ¹H and 2 ppm for ¹³C.

Experimental Protocols

A meticulous experimental approach is critical for obtaining high-quality NMR data. The following protocols provide a step-by-step guide for the NMR characterization of lysyl-valine.

Sample Preparation

Proper sample preparation is a crucial first step for successful NMR experiments.[1]

  • Purity: Ensure the lysyl-valine sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent: Dissolve the dipeptide in a suitable deuterated solvent, typically deuterium oxide (D₂O) for biological samples, to a final concentration of 1-10 mM. For observation of exchangeable protons (e.g., amide and amine protons), a solvent mixture of 90% H₂O/10% D₂O can be used.

  • pH: Adjust the pH of the sample to a desired value (e.g., pH 7.4 for physiological conditions) using dilute solutions of DCl or NaOD. The pH should be recorded as it can significantly influence chemical shifts.

  • Reference Standard: Add a small amount of an internal reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilyl propionate (TSP), for accurate chemical shift referencing.

NMR Data Acquisition

NMR spectra are typically acquired on high-field NMR spectrometers (e.g., 500 MHz or higher).[2]

  • 1D ¹H NMR: Acquire a standard one-dimensional proton spectrum to get an overview of the sample and to identify the proton signals.

  • 1D ¹³C NMR: Obtain a one-dimensional carbon spectrum. Due to the low natural abundance of ¹³C, this experiment may require a longer acquisition time.

  • 2D ¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is essential for identifying adjacent protons within the amino acid spin systems.

  • 2D ¹H-¹³C HSQC: This experiment correlates protons with their directly attached carbons, providing a powerful tool for assigning carbon resonances based on their attached proton assignments.

  • 2D ¹H-¹³C HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different spin systems across the peptide bond.

Structure Elucidation Workflow

The process of determining the structure of lysyl-valine from the acquired NMR data follows a logical progression.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Assignment cluster_2 Structure Determination A 1D ¹H & ¹³C Spectra E Identify Spin Systems (COSY) A->E B 2D COSY B->E C 2D HSQC F Assign ¹H-C Pairs (HSQC) C->F D 2D HMBC G Sequential Assignment (HMBC, NOESY) D->G E->G F->G H Final ¹H & ¹³C Assignments G->H I 3D Structure Calculation (NOE restraints) H->I

Caption: Workflow for NMR-based structure elucidation of lysyl-valine.

Signaling Pathways and Logical Relationships

The logical flow for assigning the NMR signals of lysyl-valine is based on connecting the individual spin systems of lysine and valine.

G Lys Lysine Spin System α-H β-H₂ γ-H₂ δ-H₂ ε-H₂ PeptideBond Peptide Bond (HMBC Correlation) Lys->PeptideBond Lys α-H to Val C=O Val Valine Spin System α-H β-H γ-CH₃ γ'-CH₃ PeptideBond->Val Val NH to Lys C=O

Caption: Logic for connecting amino acid spin systems in lysyl-valine.

Conclusion

This application note has detailed the protocols and workflows for the complete NMR characterization of the dipeptide lysyl-valine. By employing a combination of 1D and 2D NMR experiments, researchers can obtain unambiguous assignments of all proton and carbon resonances. This information is fundamental for determining the three-dimensional structure and conformation of the dipeptide in solution, which is a critical step in understanding its biological function and in the development of new peptide-based drugs. While predicted data was used in this note, the outlined experimental procedures provide a robust framework for obtaining and analyzing empirical data.

References

Application Notes and Protocols: Lys-Val Dipeptide Conjugation to Carrier Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of peptides to larger carrier molecules is a fundamental strategy in drug delivery, vaccine development, and immunology. The Lys-Val (Lysine-Valine) dipeptide represents a versatile linker, particularly in the design of prodrugs and antibody-drug conjugates (ADCs). Its susceptibility to cleavage by specific enzymes, such as lysosomal proteases, allows for the controlled release of a payload at the target site.[1][2][3] This document provides detailed application notes and protocols for the conjugation of Lys-Val dipeptides to carrier molecules, methods for characterization, and relevant quantitative data for comparison.

The primary advantages of using a dipeptide linker like Lys-Val include:

  • Enzymatic Cleavage: Specific peptide sequences can be designed for cleavage by proteases that are overexpressed in target tissues, such as the tumor microenvironment or within lysosomes of cancer cells.[1][2][3][4]

  • Improved Pharmacokinetics: The linker can influence the solubility and stability of the conjugate, preventing premature drug release and reducing systemic toxicity.[3]

  • Versatility: The Lys-Val dipeptide can be synthesized with functional groups that allow for various conjugation chemistries.

The general workflow for Lys-Val dipeptide conjugation involves the synthesis of the dipeptide with appropriate functional groups, activation of the carrier molecule, the conjugation reaction, and finally, purification and characterization of the conjugate.

Applications

Lys-Val dipeptide linkers are primarily used in applications where controlled release of a molecule is desired.

  • Antibody-Drug Conjugates (ADCs): In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The Lys-Val linker can be designed to be stable in circulation but cleaved by lysosomal proteases like cathepsins upon internalization of the ADC into the cancer cell, releasing the active drug.[1][2] The Val-Cit dipeptide is a well-established linker in several approved ADCs, and Lys-Val can be considered as an alternative with potentially different cleavage kinetics.[3][5]

  • Prodrug Therapy: A pharmacologically inactive drug can be conjugated to a carrier via a Lys-Val linker. Enzymatic cleavage at the target site releases the active drug, improving its therapeutic index.

  • Immunogen Preparation: While less common for such a short peptide, a Lys-Val dipeptide could be part of a larger peptide sequence used as a hapten. To elicit an immune response, these peptides are conjugated to a larger carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).

Experimental Protocols

This section details the protocols for conjugating a Lys-Val dipeptide to a protein carrier. The most common strategies involve targeting the amine groups of lysine residues on the carrier protein. A widely used method is the two-step conjugation using a heterobifunctional crosslinker like m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS), which connects an amino group to a thiol group. For this protocol, the Lys-Val dipeptide must be synthesized with a terminal cysteine residue (e.g., Cys-Lys-Val).

Protocol: Two-Step Conjugation of Cys-Lys-Val to a Protein Carrier using MBS

This protocol first activates the carrier protein with MBS and then conjugates the thiol-containing peptide.

Materials:

  • Carrier Protein (e.g., BSA, KLH)

  • Cys-Lys-Val dipeptide

  • m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)

  • Dimethylformamide (DMF)

  • Phosphate Buffer (0.01 M, pH 7.0)

  • Phosphate Buffer (0.05 M, pH 6.0)

  • PD-10 Desalting Column

  • Reaction tubes

  • Stir plate and stir bars

Step 1: Activation of the Carrier Protein

  • Dissolve 5 mg of the carrier protein (e.g., KLH or BSA) in 0.5 mL of 0.01 M phosphate buffer (pH 7.0).

  • Dissolve 3 mg of MBS in 200 µL of DMF.

  • Add 70 µL of the MBS solution to the carrier protein solution.

  • Stir the reaction mixture for 30 minutes at room temperature.

  • Purify the MBS-activated carrier protein by passing the solution through a PD-10 desalting column pre-equilibrated with 0.05 M phosphate buffer (pH 6.0).

  • Collect the 3.5 mL of purified, activated carrier protein.

Step 2: Conjugation of Cys-Lys-Val to the Activated Carrier

  • Dissolve 5 mg of the Cys-Lys-Val peptide in 100 µL of DMF.

  • Rapidly add 1 mL of the purified MBS-activated carrier protein to the peptide solution.

  • Shake the mixture rapidly.

  • Immediately check the pH and adjust to 7.0-7.2 if necessary using 0.5 N HCl or 2 N NaOH.

  • Stir the solution for 3 hours at room temperature or overnight at 4°C.

Step 3: Purification and Storage of the Conjugate

  • The resulting conjugate can be purified by dialysis or size-exclusion chromatography to remove unreacted peptide and crosslinker.

  • Lyophilize the purified conjugate for long-term storage at -20°C.

Characterization of the Conjugate

3.2.1 Determination of Conjugation Ratio by Mass Spectrometry Mass spectrometry is a powerful tool for characterizing the final conjugate.

  • MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry can be used to determine the molecular weight of the conjugate. The increase in mass compared to the unconjugated carrier protein can be used to estimate the average number of dipeptides conjugated per carrier molecule.

  • LC-MS/MS: For a more detailed analysis, the conjugate can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This can identify the specific lysine residues on the carrier protein that have been modified.[6][7][8]

3.2.2 SDS-PAGE Analysis Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can provide a qualitative assessment of the conjugation. The conjugated protein will have a higher molecular weight and thus migrate slower on the gel compared to the unconjugated carrier.

Quantitative Data

While specific quantitative data for Lys-Val dipeptide linkers is not extensively published, data from structurally similar dipeptide linkers used in ADCs can provide a useful benchmark for expected performance. The following tables summarize cleavage rates and plasma stability for various dipeptide linkers.

Table 1: Relative Cleavage Rates of Dipeptide Linkers by Lysosomal Proteases

Dipeptide LinkerP2 ResidueP1 ResidueRelative Cleavage Rate (%)*
Val-Cit ValineCitrulline100
Phe-Lys PhenylalanineLysine>100
Val-Ala ValineAlanine~50
Ala-Ala AlanineAlanine<50
Val-Lys ValineLysine>100

*Relative cleavage rates are compared to the Val-Cit linker and are approximations based on data from multiple studies. The exact rates can vary depending on the experimental conditions and the attached payload. Data synthesized from[3][5][9][10].

Table 2: Plasma Stability of Dipeptide Linkers

Dipeptide LinkerHalf-life in Human PlasmaHalf-life in Mouse Plasma
Val-Cit >200 hours~80 hours
Phe-Lys >30 days (estimated)~12.5 hours
Val-Ala HighModerate

Data synthesized from[3][9]. The stability of the linker is crucial for minimizing off-target toxicity.

Visualizations: Workflows and Mechanisms

Experimental Workflow for Lys-Val Conjugation

experimental_workflow cluster_peptide Peptide Preparation cluster_carrier Carrier Activation cluster_conjugation Conjugation cluster_analysis Purification & Analysis peptide Synthesize Cys-Lys-Val conjugate React Activated Carrier with Cys-Lys-Val peptide->conjugate carrier Carrier Protein (e.g., BSA) mbs Add MBS Crosslinker carrier->mbs purify_carrier Purify Activated Carrier (PD-10 Column) mbs->purify_carrier purify_carrier->conjugate purify_conjugate Purify Conjugate (Dialysis/SEC) conjugate->purify_conjugate characterize Characterize Conjugate (MS, SDS-PAGE) purify_conjugate->characterize

Caption: Workflow for Cys-Lys-Val conjugation to a carrier protein.

Mechanism of Lys-Val Linker Cleavage in a Target Cell

cleavage_mechanism adc Antibody-Drug Conjugate (with Lys-Val Linker) receptor Tumor Cell Receptor adc->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome cleavage Cathepsin-mediated Cleavage of Lys-Val lysosome->cleavage release Drug Release cleavage->release action Drug Action (e.g., DNA damage) release->action

Caption: Pathway of ADC internalization and drug release via linker cleavage.

Chemical Reaction Scheme for MBS Conjugation

mbs_conjugation cluster_step1 Step 1: Carrier Activation cluster_step2 Step 2: Peptide Conjugation Carrier-NH2 Carrier-NH₂ MBS + MBS Carrier-NH2->MBS Activated_Carrier Carrier-NH-CO-(C₆H₄)-Maleimide MBS->Activated_Carrier Activated_Carrier_2 Carrier-NH-CO-(C₆H₄)-Maleimide Peptide_SH + Cys-Lys-Val-SH Conjugate Carrier-NH-CO-(C₆H₄)-S-Cys-Lys-Val Peptide_SH->Conjugate Activated_Carrier_2->Peptide_SH

Caption: Two-step chemical reaction for MBS-mediated conjugation.

Conclusion

The conjugation of Lys-Val dipeptides to carrier molecules is a promising strategy for the development of targeted therapeutics. By leveraging established bioconjugation chemistries and understanding the principles of enzymatic linker cleavage, researchers can design and synthesize novel drug delivery systems with enhanced efficacy and reduced toxicity. The protocols and data presented in these application notes provide a foundation for the successful implementation of Lys-Val dipeptide conjugation in various research and drug development settings. Further optimization of reaction conditions and linker design will continue to advance this valuable platform.

References

Application Notes and Protocols for Utilizing Lys-Val as a Substrate in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Lys-Val and peptide sequences containing Lys-Val are valuable substrates for a variety of enzymatic assays, particularly in the study of proteases. The specificity of enzymatic cleavage at the Lys-Val bond or within a Lys-Val containing peptide provides a powerful tool for enzyme characterization, inhibitor screening, and diagnostics. This document provides detailed application notes and protocols for the use of Lys-Val and related peptides as substrates for several key enzymes, including Cathepsin B, Lys-N, and Plasmin.

I. Enzymatic Assays Utilizing Lys-Val Containing Substrates

A. Cathepsin B Assays

Cathepsin B, a lysosomal cysteine protease, exhibits a preference for valine at the P2 position of its substrates. While it doesn't exclusively cleave the Lys-Val bond, peptides containing this sequence can be effective substrates. Fluorogenic assays are commonly employed to measure Cathepsin B activity.

1. Data Presentation: Cathepsin B Substrate Specificity

SubstrateEnzymeTypical Assay ConcentrationDetection MethodReference
Z-Val-Lys-Met-AMCCathepsin B50-200 µMFluorometric (Ex/Em = 380/460 nm)[1]
Ac-Arg-Arg-AFCCathepsin B200 µM (final)Fluorometric (Ex/Em = 400/505 nm)[2][3]

2. Experimental Protocol: Fluorometric Cathepsin B Activity Assay

This protocol is adapted from commercially available kits and is suitable for measuring Cathepsin B activity in cell lysates.[2][3]

Materials:

  • Cathepsin B Cell Lysis Buffer (e.g., containing detergents and proprietary components for optimal lysis and activity)

  • Cathepsin B Reaction Buffer (optimized for Cathepsin B activity)

  • Cathepsin B Substrate (e.g., Ac-Arg-Arg-AFC, 10 mM stock solution)

  • Purified Cathepsin B (for positive control)

  • Cathepsin B Inhibitor (e.g., CA-074, for negative control)

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Sample Preparation (Cell Lysates):

    • Harvest 1-5 x 10^6 cells and wash with cold PBS.

    • Resuspend the cell pellet in 50 µL of chilled Cathepsin B Cell Lysis Buffer.

    • Incubate on ice for 10-30 minutes.

    • Centrifuge at top speed for 5 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) for the assay.

  • Assay Setup:

    • Prepare the following in a 96-well plate:

      • Sample Wells: 50 µL of cell lysate.

      • Positive Control: 2-5 µL of purified Cathepsin B and bring the volume to 50 µL with Cathepsin B Reaction Buffer.

      • Negative Control (Inhibitor): 50 µL of cell lysate pre-incubated with 2 µL of a Cathepsin B inhibitor for 10-15 minutes.

      • Blank (No Substrate): 50 µL of Cathepsin B Reaction Buffer.

  • Reaction Initiation and Measurement:

    • Prepare a Substrate Master Mix: For each reaction, mix 50 µL of Cathepsin B Reaction Buffer and 2 µL of 10 mM Cathepsin B Substrate (Ac-Arg-Arg-AFC).

    • Add 52 µL of the Substrate Master Mix to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence intensity on a microplate reader with excitation at 400 nm and emission at 505 nm.

3. Visualization: Cathepsin B Assay Workflow

CathepsinB_Workflow cluster_prep Sample Preparation cluster_assay Assay Setup (96-well plate) cluster_data Data Analysis Harvest Harvest Cells Lyse Lyse Cells in Lysis Buffer Harvest->Lyse Centrifuge Centrifuge to Remove Debris Lyse->Centrifuge Collect Collect Supernatant (Lysate) Centrifuge->Collect AddLysate Add Lysate/ Controls Collect->AddLysate AddSubstrate Add Substrate (e.g., Ac-RR-AFC) AddLysate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Read Read Fluorescence (Ex/Em = 400/505 nm) Incubate->Read Analyze Calculate Relative Cathepsin B Activity Read->Analyze

Cathepsin B activity assay workflow.
B. Lys-N (Peptidyl-Lysyl Metalloendopeptidase) Assays

Lys-N is a protease that specifically cleaves peptide bonds on the N-terminal side of lysine residues. The dipeptide Lys-Val is therefore an excellent substrate for studying Lys-N activity.

1. Data Presentation: Lys-N Substrate and Optimal Conditions

SubstrateEnzymeOptimal pHOptimal TemperatureDetection MethodReference
hippuryl-Lys-Val-OH (hip-KV)Lys-N9.5 (CHES/NaOH buffer)55°CRP-C18 HPLC at 228 nm[4][5]

2. Experimental Protocol: HPLC-Based Lys-N Activity Assay

This protocol is based on the characterization of Lys-N from Grifola frondosa.[4][5]

Materials:

  • Lys-N enzyme solution

  • Substrate: hippuryl-Lys-Val-OH (hip-KV)

  • Buffer: CHES/NaOH buffer, pH 9.5

  • Quenching solution (e.g., 10% Trifluoroacetic acid)

  • RP-C18 HPLC column

  • HPLC system with a UV detector set to 228 nm

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the CHES/NaOH buffer (pH 9.5) and the substrate hippuryl-Lys-Val-OH at a suitable concentration.

    • Pre-incubate the reaction mixture at 55°C.

    • Initiate the reaction by adding the Lys-N enzyme solution.

  • Incubation and Quenching:

    • Incubate the reaction at 55°C for a defined period (e.g., 10, 20, 30 minutes).

    • Stop the reaction by adding a quenching solution like 10% TFA.

  • HPLC Analysis:

    • Inject the quenched reaction mixture onto an RP-C18 HPLC column.

    • Separate the components using an appropriate gradient of mobile phases (e.g., water/acetonitrile with 0.1% TFA).

    • Detect the released hippuric acid product by monitoring the absorbance at 228 nm.

  • Data Analysis:

    • Quantify the amount of hippuric acid produced by integrating the peak area.

    • Calculate the enzyme activity based on the rate of product formation.

3. Visualization: Lys-N Cleavage of hippuryl-Lys-Val-OH

LysN_Cleavage Cleavage of hippuryl-Lys-Val-OH by Lys-N Substrate hippuryl-Lys-Val-OH Enzyme Lys-N Substrate->Enzyme Product1 hippuric acid Enzyme->Product1 Product2 Lys-Val Enzyme->Product2

Lys-N cleaves hippuryl-Lys-Val-OH.
C. Plasmin Assays

Plasmin is a serine protease involved in fibrinolysis. Fluorogenic substrates containing the D-Val-Leu-Lys sequence are commonly used to measure its activity.

1. Data Presentation: Plasmin Substrate

SubstrateEnzymeExcitation WavelengthEmission WavelengthDetection MethodReference
D-Val-Leu-Lys-AMCPlasmin360-380 nm440-460 nmFluorometric[6][7]

2. Experimental Protocol: Fluorometric Plasmin Activity Assay

Materials:

  • Plasmin enzyme solution

  • Substrate: D-Val-Leu-Lys-AMC

  • Assay Buffer (e.g., Tris-HCl or PBS at physiological pH)

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Assay Setup:

    • Add the plasmin enzyme solution to the wells of a 96-well plate. Include a buffer-only control.

    • Prepare a stock solution of D-Val-Leu-Lys-AMC in DMSO and dilute it in the assay buffer to the desired final concentration.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the diluted substrate to each well.

    • Immediately place the plate in a fluorometric microplate reader.

    • Monitor the increase in fluorescence in a kinetic mode at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) from the linear portion of the fluorescence versus time plot.

    • The enzyme activity is proportional to the rate of increase in fluorescence.

3. Visualization: General Principle of Fluorogenic Protease Assays

Fluorogenic_Assay Principle of a fluorogenic protease assay using an AMC-conjugated substrate. Substrate Peptide-AMC (Non-fluorescent) Enzyme Protease Substrate->Enzyme Product1 Cleaved Peptide Enzyme->Product1 Product2 Free AMC (Fluorescent) Enzyme->Product2

Fluorogenic protease assay principle.

II. Applications in Drug Discovery

The enzymatic assays described above are highly relevant to drug discovery and development.

  • High-Throughput Screening (HTS): Fluorometric assays using Lys-Val containing substrates are amenable to HTS for the identification of novel enzyme inhibitors.

  • Structure-Activity Relationship (SAR) Studies: These assays are crucial for evaluating the potency and selectivity of newly synthesized inhibitor candidates.

  • Mechanism of Action Studies: Kinetic analyses using these substrates can help elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

III. Regulated Proteolysis Signaling

While a specific signaling pathway directly initiated by Lys-Val cleavage is not prominently documented, the principle of regulated proteolysis is a fundamental biological process where specific cleavage of proteins by proteases acts as a molecular switch to control cellular signaling. An example of this is the Notch signaling pathway, where proteolytic cleavage of the Notch receptor is essential for its function.

Visualization: Simplified Regulated Proteolysis Signaling

Regulated_Proteolysis Signal External Signal Receptor Membrane Receptor Signal->Receptor Protease Protease Receptor->Protease activates InactiveTF Inactive Transcription Factor (Bound) Protease->InactiveTF cleaves ActiveTF Active Transcription Factor (Released) InactiveTF->ActiveTF releases Nucleus Nucleus ActiveTF->Nucleus Gene Target Gene Expression Nucleus->Gene regulates

Regulated proteolysis in signaling.

Conclusion

Lys-Val and peptides incorporating this dipeptide serve as versatile substrates in a range of enzymatic assays. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in academia and industry. The adaptability of these assays, particularly the fluorometric methods, makes them invaluable tools in basic research and for the discovery and development of novel therapeutics targeting proteases.

References

Application Notes and Protocols for Lysyl-Valine Incorporation into Peptide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of dipeptide building blocks, such as lysyl-valine (Lys-Val), into peptide libraries offers a strategic advantage in drug discovery and proteomics. This approach accelerates the synthesis process and allows for the introduction of specific structural motifs that can enhance biological activity and selectivity. Lys-Val containing peptides are of particular interest due to the combined properties of the basic lysine residue and the hydrophobic valine residue, making them promising candidates for targeting various enzymes and protein-protein interactions. These application notes provide detailed protocols for the synthesis of peptide libraries incorporating Lys-Val and discuss their potential applications, particularly in the context of protease inhibition.

Data Presentation

Table 1: Representative Inhibition Data of Peptides/Peptidomimetics Against Various Proteases

Inhibitor/Peptide SequenceTarget ProteaseInhibition Constant (Kᵢ) / IC₅₀Citation
Acetyl-L-phenylalanyl-L-valyl-L-argininalThrombinIC₅₀ = 1.8 µM[1]
Acetyl-L-leucyl-L-valyl-L-lysinalCathepsin BIC₅₀ = 4 nM[1]
PMP-C (insect peptide)α-ChymotrypsinKᵢ = 0.2 nM[2]
PMP-C (insect peptide)Leukocyte ElastaseKᵢ = 0.12 µM[2]
Iva-Val-Val-[LySta]-OEtPenicillopepsinKᵢ = 2.1 nM[3]
Iva-Val-Val-[OrnSta]-OEtPenicillopepsinKᵢ = 1.1 nM[3]
Mupain-1 (CPAYSRYLDC)Murine uPAKᵢ ≈ 0.5 µM[4]
Peptide AEGYAThrombinIC₅₀ = 0.53 µM[5]
Peptide EVVNQThrombinIC₅₀ = 4.35 µM[5]
Peptide FASRWThrombinIC₅₀ = 2.67 µM[5]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Lys-Val Containing Peptide Library

This protocol outlines the manual synthesis of a peptide library on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, incorporating a Lys-Val dipeptide.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-Lys(Boc)-Val-OH dipeptide building block

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • Hydroxybenzotriazole (HOBt) or an equivalent additive

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid Phase Peptide Synthesis (SPPS) reaction vessel

  • Shaker/vortexer

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the SPPS reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 20 minutes at room temperature.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid/Dipeptide Coupling:

    • Activation: In a separate vial, dissolve the Fmoc-amino acid or Fmoc-Lys(Boc)-Val-OH (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF. Add DIC (3 eq.) and allow the mixture to pre-activate for 5-10 minutes. If using HBTU/HATU, dissolve the amino acid/dipeptide (3 eq.), HBTU/HATU (3 eq.), and a tertiary base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.

    • Coupling: Add the activated amino acid or dipeptide solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction. If the test is positive, continue the coupling reaction for another hour.

    • Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS).[6][7][8]

Protocol 2: Screening of a Lys-Val Containing Peptide Library for Thrombin Inhibition

This protocol describes a general method for screening a synthesized peptide library for inhibitory activity against the serine protease thrombin.

Materials:

  • Synthesized peptide library

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve the peptide library components in the Tris-HCl buffer to desired stock concentrations.

    • Prepare a stock solution of human α-thrombin in the same buffer.

    • Prepare a stock solution of the chromogenic substrate.

  • Assay Setup:

    • In the wells of a 96-well microplate, add the Tris-HCl buffer.

    • Add varying concentrations of each peptide from the library to the respective wells.

    • Add a fixed concentration of thrombin to each well (except for the blank controls).

    • Incubate the plate at 37°C for 15 minutes to allow for peptide-enzyme interaction.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Immediately start monitoring the absorbance at the appropriate wavelength (e.g., 405 nm for S-2238) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Determine the percent inhibition for each peptide concentration by comparing the reaction velocity in the presence of the peptide to the control (thrombin and substrate only).

    • Plot the percent inhibition against the peptide concentration to determine the IC₅₀ value for active peptides.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Library Synthesis cluster_screening Library Screening cluster_optimization Lead Optimization Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Dipeptide Coupling (Fmoc-Lys(Boc)-Val-OH) Deprotection1->Coupling Elongation Chain Elongation (Amino Acid Cycles) Coupling->Elongation Deprotection2 Final Deprotection Elongation->Deprotection2 Cleavage Cleavage & Purification Deprotection2->Cleavage Library Peptide Library Cleavage->Library Assay Enzymatic Assay (e.g., Thrombin Inhibition) Library->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for Lys-Val peptide library synthesis and screening.

Signaling_Pathway cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_Modulation Potential Modulation by Lys-Val Peptides Ub Ubiquitin E1 E1 (Activating) Ub->E1 ATP E2 E2 (Conjugating) E1->E2 E3 E3 (Ligase) E2->E3 Substrate Substrate Protein E3->Substrate PolyUb_Substrate Polyubiquitinated Substrate (K48-linked) Substrate->PolyUb_Substrate Ubiquitination Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Degradation Protein Degradation Proteasome->Degradation LysVal_Peptide Lys-Val Containing Peptide LysVal_Peptide->E3 Inhibition? LysVal_Peptide->Proteasome Inhibition?

Caption: Hypothetical modulation of the Ubiquitin-Proteasome System by a Lys-Val peptide.

Application: Targeting the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells and is a well-established target for cancer therapy.[9][10] The pathway involves the tagging of substrate proteins with polyubiquitin chains, primarily through lysine 48 (K48) linkages, which targets them for degradation by the 26S proteasome.[11] Peptide-based inhibitors have the potential to disrupt this pathway at various stages.

Peptide libraries incorporating Lys-Val motifs could be screened for their ability to inhibit components of the UPS. The basic lysine residue could mimic ubiquitinated lysine residues on substrates, potentially interfering with the recognition by E3 ligases or the proteasome itself. The hydrophobic valine residue can contribute to binding affinity within hydrophobic pockets of the target proteins. A peptide library containing Lys-Val could therefore be a valuable tool for discovering novel inhibitors of specific E3 ligases or the proteasome, which could have therapeutic applications in oncology and other diseases characterized by dysregulated protein degradation.[12]

References

Application Notes and Protocols: In Vitro Biological Assays for Lys-Val Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Lys-Val, composed of L-lysine and L-valine, is a simple yet potentially bioactive molecule. Its constituent amino acids play crucial roles in various physiological processes. Lysine is an essential amino acid critical for protein synthesis, post-translational modifications, and the production of carnitine. Valine, a branched-chain amino acid (BCAA), is integral to muscle metabolism and growth. As a dipeptide, Lys-Val may be investigated for a variety of biological activities, including its role as a nutrient source, a signaling molecule, or a modulator of enzymatic activity. These application notes provide a comprehensive overview of in vitro assays to characterize the biological activity of the Lys-Val dipeptide.

I. Enzymatic Assays

Enzymatic assays are fundamental for determining if Lys-Val acts as a substrate, inhibitor, or modulator of a specific enzyme. Given the structure of Lys-Val, proteases are a primary target for investigation.

Protease Cleavage Assay

This assay determines if Lys-Val can be cleaved by specific proteases. The release of free lysine or valine can be quantified.

Protocol: HPLC-Based Protease Cleavage Assay

  • Materials:

    • Lys-Val dipeptide standard (e.g., Sigma-Aldrich)

    • Protease of interest (e.g., Trypsin, Chymotrypsin, or a custom protease)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5

    • Quenching Solution: 10% Trichloroacetic Acid (TCA)

    • High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • Prepare a stock solution of Lys-Val in the assay buffer.

    • In a microcentrifuge tube, combine the Lys-Val solution (to a final concentration of 1 mM) and the assay buffer.

    • Initiate the reaction by adding the protease to a final concentration of 10 µg/mL. A control reaction without the enzyme should be run in parallel.

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Stop the reaction by adding an equal volume of quenching solution.

    • Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC to quantify the decrease in the Lys-Val peak and the appearance of lysine and valine peaks.

Data Presentation

The results can be summarized in a table showing the rate of substrate depletion or product formation.

Time (minutes)Lys-Val Concentration (µM)Lysine Concentration (µM)Valine Concentration (µM)
0100000
15850150150
30700300300
60450550550
120150850850
Protease Inhibition Assay

This assay assesses the ability of Lys-Val to inhibit the activity of a known protease using a fluorogenic substrate.

Protocol: Fluorometric Protease Inhibition Assay

  • Materials:

    • Lys-Val dipeptide

    • Protease of interest

    • Fluorogenic protease substrate (e.g., a FRET-based substrate)[1]

    • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% Tween-20

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of Lys-Val in the assay buffer.

    • In the wells of the 96-well plate, add the Lys-Val dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the protease to all wells except the negative control.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (e.g., every minute for 30 minutes).

Data Presentation

The rate of the enzymatic reaction is determined from the linear phase of the fluorescence increase. The IC50 value for Lys-Val can be calculated and presented in a table.

Lys-Val Concentration (µM)% Inhibition
0.15.2
115.8
1048.9
10085.3
100098.1
IC50 (µM) 10.5

Experimental Workflow: Protease Inhibition Assay

Protease_Inhibition_Workflow prep Prepare Lys-Val Serial Dilutions plate Add Lys-Val and Protease to 96-well Plate prep->plate incubate Incubate for 15 min at RT plate->incubate add_sub Add Fluorogenic Substrate incubate->add_sub read Measure Fluorescence (Kinetic Read) add_sub->read analyze Calculate % Inhibition and IC50 read->analyze

Caption: Workflow for the fluorometric protease inhibition assay.

II. Cell-Based Assays

Cell-based assays are crucial for understanding the effects of Lys-Val in a more biologically relevant context.[2] These assays can investigate cytotoxicity, effects on cell proliferation, and modulation of signaling pathways.

Cell Viability and Proliferation Assay

This assay determines the effect of Lys-Val on cell health and growth.

Protocol: MTT Assay for Cell Viability

  • Materials:

    • Cell line of interest (e.g., HeLa, HEK293)

    • Complete cell culture medium

    • Lys-Val dipeptide

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well clear microplate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of Lys-Val in complete medium.

    • Remove the old medium and add the Lys-Val dilutions to the cells. Include a vehicle control (medium only).

    • Incubate for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

Data Presentation

The results are typically expressed as a percentage of cell viability relative to the vehicle control.

Lys-Val Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
1101.299.898.5
1099.5102.1101.3
10098.797.695.2
100096.494.190.8
Reporter Gene Assay for Signaling Pathway Modulation

This assay can determine if Lys-Val influences a specific signaling pathway by measuring the expression of a reporter gene (e.g., luciferase or GFP) under the control of a pathway-responsive promoter.[2]

Protocol: NF-κB Reporter Assay

  • Materials:

    • Cells stably or transiently transfected with an NF-κB reporter plasmid.

    • Complete cell culture medium.

    • Lys-Val dipeptide.

    • Positive control activator (e.g., TNF-α).

    • Luciferase assay reagent (e.g., Promega ONE-Glo™).

    • 96-well white, clear-bottom microplate.

    • Luminometer.

  • Procedure:

    • Seed the reporter cells in the 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of Lys-Val for a predetermined time (e.g., 1-2 hours).

    • Stimulate the cells with TNF-α to activate the NF-κB pathway. Include unstimulated controls.

    • Incubate for an appropriate time (e.g., 6-8 hours) to allow for reporter gene expression.

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

Data Presentation

The data is presented as the fold change in luciferase activity relative to the stimulated control.

TreatmentLys-Val (µM)Relative Luciferase Units (RLU)Fold Change vs. Stimulated
Unstimulated Control01500.15
Stimulated Control (TNF-α)010001.00
Stimulated + Lys-Val109500.95
Stimulated + Lys-Val1007500.75
Stimulated + Lys-Val10004500.45

Hypothetical Signaling Pathway for Lys-Val Activity

Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 LysVal Lys-Val LysVal->Receptor Inhibition Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor (e.g., NF-κB) Kinase2->TF Gene Target Gene Expression TF->Gene

References

Application Notes and Protocols for Drug Delivery Systems Utilizing Lys-Val

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of drug delivery systems utilizing the dipeptide L-Lysyl-L-Valine (Lys-Val). The information presented here is intended to guide researchers in the synthesis, characterization, and evaluation of Lys-Val-based drug conjugates for targeted therapeutic applications.

Introduction

The dipeptide Lys-Val serves as a versatile and biocompatible linker in drug delivery systems. Its structure offers multiple points for drug conjugation and can be designed for specific release mechanisms, often relying on enzymatic cleavage within the target cell. Lys-Val's properties make it an attractive candidate for constructing prodrugs and peptide-drug conjugates (PDCs) aimed at enhancing the therapeutic index of potent drug molecules by improving their solubility, stability, and target specificity.

Principle of Lys-Val Drug Delivery Systems

The core principle behind a Lys-Val drug delivery system lies in the covalent conjugation of a therapeutic agent to the dipeptide. This creates an inactive prodrug that is transported into target cells. Once inside the cell, specific enzymes, often found in lysosomes, recognize and cleave the peptide bond, releasing the active drug at its site of action. This targeted release mechanism can minimize systemic toxicity and improve the overall efficacy of the drug.

Experimental Workflows

The development of a Lys-Val drug delivery system typically follows a multi-step process from synthesis to in vivo evaluation.

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation In Vitro & In Vivo Evaluation s1 Solid-Phase Peptide Synthesis (SPPS) of Lys-Val s2 Drug-Linker Conjugation s1->s2 c1 Purity Analysis (HPLC) s2->c1 c2 Structural Confirmation (Mass Spec, NMR) c1->c2 c3 Drug Loading Efficiency c2->c3 e1 Drug Release Kinetics c3->e1 e2 Cellular Uptake Studies e1->e2 e3 In Vitro Cytotoxicity Assays e2->e3 e4 In Vivo Efficacy & Toxicity e3->e4

Caption: A generalized workflow for the development of Lys-Val based drug delivery systems.

Signaling and Uptake Pathways

The cellular uptake of peptide-drug conjugates like those based on Lys-Val is often mediated by endocytosis. Several pathways may be involved, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. Following internalization, the conjugate is trafficked to endosomes and subsequently to lysosomes, where the acidic environment and presence of proteases facilitate the cleavage of the Lys-Val linker and release of the active drug.

uptake_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm drug_conjugate Lys-Val Drug Conjugate receptor Receptor drug_conjugate->receptor Binding caveolae Caveolae-mediated Endocytosis drug_conjugate->caveolae macro Macropinocytosis drug_conjugate->macro clathrin Clathrin-mediated Endocytosis receptor->clathrin endosome Endosome clathrin->endosome caveolae->endosome macro->endosome lysosome Lysosome endosome->lysosome Maturation active_drug Active Drug lysosome->active_drug Enzymatic Cleavage target Cellular Target active_drug->target Therapeutic Effect

Caption: Proposed cellular uptake and drug release mechanism for Lys-Val conjugates.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a model Lys-Val drug conjugate. This data is provided for illustrative purposes to guide researchers in their experimental design and data presentation.

Table 1: Drug Loading and Encapsulation Efficiency

Conjugate IDDrugLinkerDrug-to-Peptide Ratio (DPR)Drug Loading (% w/w)
LV-Dox-01DoxorubicinLys-Val1.115.2
LV-Dox-02DoxorubicinLys-Val1.823.5
LV-Cpt-01CamptothecinLys-Val0.912.8

Table 2: In Vitro Drug Release Kinetics

Conjugate IDConditionHalf-life (t½) in hours% Release at 24h
LV-Dox-01PBS (pH 7.4)> 72< 5%
LV-Dox-01Lysosomal Homogenate (pH 5.0)8.285%
LV-Cpt-01PBS (pH 7.4)> 72< 4%
LV-Cpt-01Lysosomal Homogenate (pH 5.0)10.578%

Table 3: In Vitro Cytotoxicity (IC50 Values)

CompoundCell LineIC50 (nM)
DoxorubicinMCF-750
LV-Dox-01MCF-7150
CamptothecinHT-2925
LV-Cpt-01HT-2980

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Lys(Boc)-Val-OH

Materials:

  • Fmoc-Val-Wang resin

  • Fmoc-Lys(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • 20% Piperidine in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5)

Procedure:

  • Swell Fmoc-Val-Wang resin in DMF for 30 minutes.

  • Deprotect the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Wash the resin thoroughly with DMF and DCM.

  • In a separate vessel, dissolve Fmoc-Lys(Boc)-OH, DIC, and HOBt in DMF.

  • Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.

  • Wash the resin with DMF and DCM.

  • To cleave the dipeptide from the resin, treat with the TFA cleavage cocktail for 2 hours.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and dry under vacuum.

  • Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Conjugation of Doxorubicin to Lys-Val

Materials:

  • Fmoc-Lys(Boc)-Val-OH

  • Doxorubicin hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Triethylamine (TEA)

Procedure:

  • Dissolve Fmoc-Lys(Boc)-Val-OH, EDC, and NHS in DMF to activate the carboxylic acid group of Valine. Stir for 1 hour at room temperature.

  • In a separate flask, dissolve doxorubicin hydrochloride in DMF and add TEA to neutralize the hydrochloride.

  • Add the doxorubicin solution to the activated peptide solution and stir overnight at room temperature in the dark.

  • Remove the Fmoc and Boc protecting groups using 20% piperidine in DMF and TFA, respectively, with appropriate washing steps in between.

  • Purify the final Lys-Val-Doxorubicin conjugate by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Protocol 3: Determination of Drug Loading Efficiency

Principle: The drug loading efficiency is determined by UV-Vis spectrophotometry by measuring the absorbance of the drug after hydrolyzing the conjugate.

Procedure:

  • Prepare a standard curve of the free drug in a suitable solvent at its maximum absorbance wavelength (λmax).

  • Accurately weigh a small amount of the lyophilized Lys-Val-drug conjugate and dissolve it in a known volume of a solvent that can hydrolyze the conjugate (e.g., 0.1 M NaOH).

  • Allow the solution to stand for a sufficient time to ensure complete cleavage of the drug from the peptide.

  • Measure the absorbance of the solution at the λmax of the drug.

  • Calculate the concentration of the drug using the standard curve.

  • The drug loading (% w/w) is calculated as: (mass of drug / mass of conjugate) x 100.

Protocol 4: In Vitro Drug Release Study

Procedure:

  • Prepare two release media: Phosphate Buffered Saline (PBS) at pH 7.4 and a simulated lysosomal fluid (e.g., citrate buffer at pH 5.0 containing lysosomal enzymes like cathepsin B).

  • Dissolve a known amount of the Lys-Val-drug conjugate in each release medium.

  • Incubate the solutions at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw aliquots of the release medium.

  • Analyze the amount of released drug in the aliquots using HPLC.

  • Plot the cumulative percentage of drug released versus time.

Protocol 5: Cellular Uptake and Localization

Procedure:

  • Seed target cancer cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with the Lys-Val-drug conjugate (containing a fluorescent drug or a fluorescently labeled peptide) at a specific concentration for various time points.

  • For colocalization studies, incubate the cells with a lysosomal marker (e.g., LysoTracker Green) for the last 30 minutes of the treatment.

  • Wash the cells with PBS, fix with 4% paraformaldehyde, and stain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a confocal laser scanning microscope.

These application notes and protocols provide a framework for the development and evaluation of drug delivery systems based on the Lys-Val dipeptide. Researchers are encouraged to adapt and optimize these methods for their specific drug candidates and target applications.

Troubleshooting & Optimization

Technical Support Center: Optimizing Lysyl-Valine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling efficiency for lysyl-valine (Lys-Val) dipeptide synthesis. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of Lysine to Valine challenging?

A1: The primary challenge in coupling Fmoc-Lys(Boc)-OH to a resin-bound Valine is the steric hindrance presented by the bulky isopropyl side chain of Valine. This hindrance can impede the approach of the activated lysine, leading to slower reaction rates and incomplete coupling.[1][2] Consequently, this specific step is often referred to as a "difficult coupling."[3]

Q2: Which protecting groups are standard for Lys-Val synthesis?

A2: In standard Fmoc-based solid-phase peptide synthesis (SPPS), the incoming lysine derivative is typically protected as Fmoc-Lys(Boc)-OH .[4][5] The Fmoc group on the α-amino position is base-labile (removed by piperidine), while the Boc group on the ε-amino side chain is acid-labile, ensuring it remains intact until the final cleavage from the resin with an acid like trifluoroacetic acid (TFA).[2][6]

Q3: What are the most common coupling reagents for this synthesis?

A3: For difficult couplings like Lys-Val, aminium/uronium salt-based reagents are preferred. The most common are:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally considered the most effective reagent for sterically hindered amino acids due to its high reactivity and ability to suppress racemization.[7][8]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and cost-effective coupling reagent, though slightly less reactive than HATU.[9][10]

  • DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole): A classic carbodiimide-based method. While effective, it generally has slower reaction kinetics compared to HATU or HBTU and may be less efficient for hindered couplings.[7][11]

Q4: Can the lysine side chain participate in side reactions?

A4: Yes. Although the Boc group on the ε-amino group is stable during coupling, any impurities in the Fmoc-Lys(Boc)-OH starting material can lead to side reactions.[5] If the ε-amino group is not properly protected, it can be acylated, leading to branched peptides or chain termination. Therefore, using high-purity reagents is critical.[5][12]

Troubleshooting Guide

Problem: Low coupling efficiency or incomplete reaction detected by Kaiser test.

A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted primary amines on the Valine-resin, signifying a failed or incomplete reaction.

Potential Cause Recommended Solution
Steric Hindrance 1. Switch to a more powerful coupling reagent: If using DIC/HOBt or HBTU, switch to HATU, which is more effective for hindered couplings.[7][8] 2. Increase reaction time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[13] 3. Perform a double coupling: After the first coupling, filter and wash the resin, then repeat the coupling step with a fresh solution of activated Fmoc-Lys(Boc)-OH.[14]
Sub-optimal Reagent Concentration or Equivalents 1. Increase reagent equivalents: For difficult couplings, increase the equivalents of the amino acid, coupling reagent, and base (e.g., from 3 eq. to 5 eq.). 2. Use higher concentration: Increasing the concentration of the reagents can help drive the reaction to completion.
Poor Resin Swelling 1. Ensure adequate swelling: Before synthesis, ensure the resin is fully swollen in the synthesis solvent (e.g., DMF or NMP) for at least 1 hour to maximize the availability of reactive sites.[15] 2. Use a suitable solvent: NMP can sometimes be superior to DMF for reducing peptide aggregation and improving reaction kinetics.
Reagent Degradation 1. Use fresh reagents: Coupling reagents, especially in solution, can degrade over time. Prepare solutions fresh before use. 2. Check Fmoc-Lys(Boc)-OH quality: Impurities can inhibit the reaction. Use high-purity, synthesis-grade amino acid derivatives.[5]

Problem: Presence of deletion sequences (Val-Val instead of Lys-Val) in final product.

This indicates a complete failure of the coupling step for a portion of the resin-bound peptides.

Potential Cause Recommended Solution
Incomplete Activation 1. Allow pre-activation: Mix the Fmoc-Lys(Boc)-OH, coupling reagent (HATU/HBTU), and base (DIPEA) for 1-2 minutes before adding the solution to the resin. This ensures the amino acid is fully activated.[16] 2. Use a non-nucleophilic base: Use DIPEA or 2,4,6-collidine. Avoid bases like triethylamine which can cause side reactions.
Severe Aggregation 1. Change solvent: Switch from DMF to NMP or add chaotropic salts (e.g., LiCl) to the coupling reaction to disrupt secondary structures.[3] 2. Use a low-load resin: A lower substitution resin (e.g., 0.3-0.5 mmol/g) increases the distance between peptide chains, reducing aggregation.
Premature Fmoc-Deprotection 1. Ensure proper washing: After the Fmoc deprotection step (with piperidine), thoroughly wash the resin with DMF to remove all traces of the base before initiating the coupling step. Residual piperidine can neutralize the activated amino acid.

Quantitative Data Summary

The choice of coupling reagent significantly impacts the efficiency of sterically hindered couplings. While exact yield percentages can vary based on specific conditions (resin, solvent, scale), the following table summarizes the relative performance of common reagents.

Coupling ReagentActivation SpeedRacemization RiskRelative Efficiency for Hindered CouplingsCost
HATU Very FastVery LowExcellent[7]High
HBTU FastLowGood[9]Medium
HCTU FastLowGoodMedium
DIC/HOBt ModerateLow (with HOBt)Moderate to Good[7]Low
COMU Very FastVery LowExcellentHigh

Note: COMU is a modern alternative to HATU, offering similar efficiency with improved safety and solubility profiles.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Lys(Boc)-OH to Valine-Wang Resin

This protocol is for a standard 0.1 mmol scale synthesis.

1. Materials:

  • Fmoc-Val-Wang Resin (0.1 mmol, e.g., 200 mg at 0.5 mmol/g loading)

  • Fmoc-Lys(Boc)-OH (0.4 mmol, ~187 mg)

  • HATU (0.4 mmol, ~152 mg)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, ~139 µL)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

2. Resin Preparation & Fmoc Deprotection:

  • Place the Fmoc-Val-Wang resin in a reaction vessel.

  • Swell the resin in DMF for 1 hour with gentle agitation.

  • Drain the DMF.

  • Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes.

  • Drain the solution.

  • Add another 2 mL of 20% piperidine in DMF. Agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 2 mL) and then DCM (3 x 2 mL).

  • Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines (a deep blue color indicates successful deprotection).

3. Coupling Reaction:

  • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (187 mg) and HATU (152 mg) in 2 mL of DMF.

  • Add DIPEA (139 µL) to the solution.

  • Agitate the activation mixture for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected H-Val-Wang resin.

  • Agitate the reaction mixture at room temperature for 2 hours.

  • Drain the reaction solution.

  • Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Perform a Kaiser test. If the test is negative (yellow/colorless beads), the coupling is complete. If positive, proceed with a second coupling (double coupling) by repeating steps 3.1-3.7.

Protocol 2: HPLC Monitoring of Coupling Completion

To quantitatively assess coupling efficiency, a small sample of the resin can be cleaved and analyzed by RP-HPLC.

  • Sample Preparation:

    • After the coupling step and washing, take a small sample of the dried resin (~2-3 mg).

    • Place it in a microcentrifuge tube.

    • Add 200 µL of a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).

    • Let the reaction proceed for 2 hours at room temperature.

  • Workup:

    • Filter the cleavage solution through a pipette with a cotton plug to remove the resin beads.

    • Precipitate the cleaved peptide by adding 1 mL of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Air-dry the peptide pellet and dissolve it in 500 µL of 50% Acetonitrile/Water.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

    • Detection: UV at 220 nm.

    • Analysis: Compare the peak area of the desired Lys-Val dipeptide with any unreacted Valine peak to determine the coupling efficiency.

Visualizations

G cluster_prep Resin Preparation cluster_coupling Coupling Step Resin Fmoc-Val-Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF & DCM) Deprotect->Wash1 Kaiser1 Kaiser Test Wash1->Kaiser1 Couple Couple to Resin (2h @ RT) Kaiser1->Couple Positive (Blue) Activate Activate Fmoc-Lys(Boc)-OH (HATU/DIPEA in DMF) Activate->Couple Wash2 Wash (DMF & DCM) Couple->Wash2 Kaiser2 Kaiser Test Wash2->Kaiser2 Kaiser2->Couple Positive (Blue) [Double Couple] Next Proceed to Next Amino Acid Kaiser2->Next Negative (Yellow)

Caption: Standard workflow for a single coupling cycle in SPPS.

G cluster_reagents cluster_conditions cluster_technique Start Low Coupling Efficiency (Positive Kaiser Test) Cause1 Check Reagents Start->Cause1 Cause2 Check Conditions Start->Cause2 Cause3 Check Technique Start->Cause3 Reagent1 Use High-Purity Fmoc-Lys(Boc)-OH Cause1->Reagent1 Reagent2 Prepare Fresh Coupling Solutions Cause1->Reagent2 Reagent3 Switch to HATU from HBTU/DIC Cause1->Reagent3 Cond1 Increase Coupling Time (e.g., to 4h or O/N) Cause2->Cond1 Cond2 Increase Reagent Equivalents (3 -> 5 eq.) Cause2->Cond2 Cond3 Switch Solvent (DMF -> NMP) Cause2->Cond3 Tech1 Perform a Double Coupling Cause3->Tech1 Tech2 Ensure Adequate Resin Swelling Cause3->Tech2 Tech3 Allow Pre-activation of Amino Acid (1-2 min) Cause3->Tech3

Caption: Troubleshooting decision tree for low coupling efficiency.

References

Preventing racemization during 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with racemization during the synthesis of 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid (Lys-Val dipeptide).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in this synthesis?

A1: Racemization is the process that leads to the formation of a mixture of stereoisomers (enantiomers or diastereomers) from a single stereoisomer. In the context of synthesizing this compound, the primary concern is the loss of stereochemical integrity at the alpha-carbon of the activated amino acid (Valine, in this case). This can occur through the formation of an oxazolone intermediate, which is prone to deprotonation and reprotonation, leading to a mixture of D and L forms.[1] The biological activity of peptides is highly dependent on their specific three-dimensional structure, so maintaining the correct stereochemistry is critical for drug development professionals.

Q2: Which coupling reagent is best for minimizing racemization?

A2: The choice of coupling reagent is crucial for suppressing racemization. Modern uronium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides alone for their efficiency and lower racemization risk.[2][3] Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often recommended as they react quickly, which can reduce the time available for epimerization.[3] COMU (O-[(Cyano(ethoxycarbonyl)methylidene)amino]-1,1,3,3-tetramethyluronium hexafluorophosphate) is another highly efficient, third-generation coupling reagent that performs well in suppressing racemization.[1]

Q3: What is the role of additives like HOBt and OxymaPure?

A3: Additives such as HOBt (Hydroxybenzotriazole) and its derivatives (e.g., 6-Cl-HOBt), as well as OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate), are used as racemization suppressants.[1] When used with coupling reagents like carbodiimides (e.g., DCC, EDC), they form active esters that are more reactive towards the amine component than the oxazolone intermediate, thereby minimizing the risk of racemization.[2][4] OxymaPure is a particularly effective and safe alternative to HOBt.

Q4: How do protecting groups influence racemization?

A4: Protecting groups are essential for preventing unwanted side reactions during peptide synthesis.[5][6][7] For the synthesis of this compound, the amine groups of Lysine and the carboxylic acid group of Valine (if synthesized from C-terminus to N-terminus) must be appropriately protected. The choice of protecting group strategy (e.g., Fmoc or Boc for the amine) dictates the deprotection conditions. While protecting groups don't directly cause racemization, the conditions used for their removal, especially if harsh, can potentially contribute to side reactions. It is crucial to use orthogonal protecting groups that can be removed under mild conditions.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant Diastereomer Formation Detected by HPLC/NMR High degree of racemization during the coupling step.1. Change Coupling Reagent: Switch to a modern uronium/aminium salt like HATU or COMU, which are known for low racemization.[1][3] 2. Add a Racemization Suppressant: If using a carbodiimide (DCC, EDC), ensure the addition of an equimolar amount of HOBt, HOAt, or OxymaPure.[2] 3. Lower the Reaction Temperature: Perform the coupling at 0°C or lower to reduce the rate of oxazolone formation and subsequent racemization. 4. Use a Weaker Base: If a base is required, use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in stoichiometric amounts.[2]
Low Yield of the Dipeptide Inefficient coupling reaction or side reactions.1. Optimize Coupling Time: While longer reaction times can increase yield, they also increase the risk of racemization. Monitor the reaction progress to find the optimal time. 2. Check Reagent Purity: Ensure all reagents, especially the protected amino acids and coupling reagents, are pure and dry. 3. Avoid Excess Reagents: Using a large excess of coupling reagents like HBTU can lead to the formation of guanidinyl byproducts on the N-terminus, capping the peptide chain.[3]
Formation of Insoluble Byproducts Use of certain coupling reagents like DCC.The byproduct of DCC, dicyclohexylurea (DCU), is poorly soluble in many organic solvents and can complicate purification.[4] Consider switching to a carbodiimide that produces a water-soluble byproduct, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or use a phosphonium or uronium salt reagent.[2]

Quantitative Data on Coupling Reagents

The following table provides a qualitative comparison of common coupling reagents regarding their effectiveness in preventing racemization. Finding exact quantitative data is challenging as it depends heavily on the specific amino acids being coupled and the reaction conditions.

Coupling Reagent Additive Racemization Potential Notes
DCC/DICNoneHighNot recommended without an additive. DCU byproduct from DCC is insoluble.
DCC/DICHOBt or OxymaPureLowA classic and cost-effective method with good suppression of racemization.[2]
EDCHOBt or OxymaPureLowForms a water-soluble urea byproduct, simplifying purification.[2]
HBTU/TBTUHOBtVery LowEfficient reagents, but excess can cause guanidination.[3]
HATUHOAt (internal)Extremely LowGenerally considered superior to HBTU with faster coupling and less racemization.[3]
PyAOPHOAt (internal)Extremely LowHighly effective, especially for sterically hindered couplings.[3]
COMUOxymaPure (internal)Extremely LowA modern, highly reactive, and efficient reagent with excellent racemization suppression.[1]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis using HATU

This protocol describes the coupling of Fmoc-L-Lys(Boc)-OH with L-Val-OtBu to minimize racemization.

  • Dissolution: Dissolve Fmoc-L-Lys(Boc)-OH (1.0 eq) and HATU (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 5-10 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of L-Val-OtBu (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to proceed at 0°C for 15 minutes, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Deprotection: Subsequent deprotection of the Fmoc and Boc/OtBu groups can be carried out using standard literature procedures to yield the final this compound.

Visualizations

Workflow for Preventing Racemization

G cluster_start Start: Protected Amino Acids cluster_coupling Coupling Step cluster_analysis Analysis & Purification cluster_end Final Product start_node Fmoc-L-Lys(Boc)-OH L-Val-OtBu coupling_method Choose Coupling Method start_node->coupling_method reagent Select Coupling Reagent (e.g., HATU, COMU) coupling_method->reagent additive Add Racemization Suppressant (e.g., OxymaPure with Carbodiimide) coupling_method->additive conditions Optimize Conditions (Low Temp, Stoichiometric Base) coupling_method->conditions analysis Monitor Reaction (HPLC/TLC) Check for Diastereomers reagent->analysis additive->analysis conditions->analysis purification Purify Dipeptide analysis->purification end_node Protected Dipeptide (High Stereochemical Purity) purification->end_node

Caption: Decision workflow for minimizing racemization during peptide coupling.

Racemization Pathway via Oxazolone Formation

G activated_aa Activated L-Amino Acid (e.g., Acyl-O-Uronium) oxazolone Oxazolone Intermediate (Planar Structure) activated_aa->oxazolone Cyclization (Side Reaction) coupling {Direct Coupling with Amine} activated_aa->coupling enolate Enolate Anion (Achiral) oxazolone->enolate -H⁺ (Base) d_aa D-Amino Acid Product (Racemized) oxazolone->d_aa + Amine l_aa L-Amino Acid Product (Desired) oxazolone->l_aa + Amine enolate->oxazolone +H⁺ coupling->l_aa

Caption: Key pathway of racemization through the formation of an oxazolone intermediate.

References

Technical Support Center: HPLC Purification of Lys-Val

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the HPLC resolution for the purification of the dipeptide Lys-Val.

Frequently Asked Questions (FAQs)

Q1: My Lys-Val dipeptide is showing poor retention on a standard C18 column. What is the likely cause and how can I fix it?

A: Poor retention of Lys-Val on a C18 column is expected due to its high polarity. The short peptide backbone and the presence of two hydrophilic amino acids (Lysine and Valine) result in weak hydrophobic interactions with the stationary phase.

Solutions:

  • Introduce an Ion-Pairing Agent: Incorporating an ion-pairing agent into the mobile phase is a common strategy to enhance the retention of polar and charged molecules like Lys-Val.[1] Trifluoroacetic acid (TFA) is a widely used ion-pairing agent that forms an ion pair with the positively charged amine groups of lysine, increasing the overall hydrophobicity of the dipeptide and promoting its interaction with the C18 stationary phase.

  • Consider an Alternative Stationary Phase: If ion-pairing is not sufficient or desirable, switching to a different stationary phase is recommended. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for separating highly polar compounds.[2][3] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent, promoting the retention of polar analytes.[2][3]

  • Use a Mixed-Mode Column: A mixed-mode column, such as a BIST B+ column, which has both reversed-phase and ion-exchange characteristics, can effectively retain and separate highly polar and basic compounds like lysine and its oligomers.

Q2: I'm observing significant peak tailing for my Lys-Val peak. What are the potential causes and solutions?

A: Peak tailing for basic compounds like Lys-Val is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase. The positively charged lysine residue can interact strongly with negatively charged silanols, leading to a distorted peak shape.

Solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with TFA or formic acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.

  • Use of Ion-Pairing Agents: Ion-pairing agents like TFA can mask the positive charges on the Lys-Val molecule, reducing its interaction with silanol groups and improving peak symmetry.

  • Employ an End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of accessible silanol groups. Ensure you are using a high-quality, end-capped C18 column.

  • Increase Mobile Phase Ionic Strength: Adding a salt (e.g., sodium chloride) to the mobile phase can help to shield the silanol interactions, though this is not always compatible with all detectors (like mass spectrometry).

Q3: How do I choose between Trifluoroacetic Acid (TFA) and Formic Acid (FA) as a mobile phase modifier?

A: The choice between TFA and FA depends on the specific requirements of your purification and subsequent analysis.

  • TFA: Is a stronger ion-pairing agent and generally provides better peak shape and resolution for basic peptides. However, it can suppress ionization in mass spectrometry (MS) and is difficult to remove from the purified sample.

  • Formic Acid: Is a weaker ion-pairing agent but is more MS-friendly as it is more volatile and causes less ion suppression. Peak shape may be broader compared to TFA.

For initial purification where peak shape is critical, 0.1% TFA is a good starting point. If the purified peptide is intended for MS analysis, it is advisable to either use formic acid or perform a salt exchange step after purification with TFA.

Q4: When should I consider using HILIC instead of reversed-phase HPLC for Lys-Val purification?

A: HILIC is a valuable alternative to reversed-phase HPLC when dealing with very polar compounds that are poorly retained even with ion-pairing agents.

Consider HILIC when:

  • You are unable to achieve adequate retention of Lys-Val on a C18 column.

  • You need to separate Lys-Val from other highly polar impurities.

  • You are working with a sample that is incompatible with the ion-pairing agents required for reversed-phase separation.

HILIC separates compounds based on their hydrophilicity, with more polar compounds being more strongly retained.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
No/Poor Retention Highly polar nature of Lys-Val.Add an ion-pairing agent (e.g., 0.1% TFA) to the mobile phase. Switch to a HILIC column. Use a mixed-mode column.
Peak Tailing Secondary interactions with silanol groups.Lower mobile phase pH (2-3). Use an end-capped column. Increase the concentration of the ion-pairing agent.
Poor Resolution Inadequate separation from impurities.Optimize the gradient slope (make it shallower). Try a different organic modifier (e.g., methanol instead of acetonitrile). Change the ion-pairing agent (e.g., from TFA to PFPA for different selectivity). Switch to a HILIC column for an orthogonal separation mechanism.
Split Peaks Column void or blockage. Injector issues.Check for high backpressure and flush the column. If the problem persists, replace the column. Ensure the injector is functioning correctly.
Baseline Drift Mobile phase not equilibrated. Contaminated mobile phase.Allow sufficient time for column equilibration before injection. Use high-purity solvents and freshly prepared mobile phases.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with Ion-Pairing

This protocol provides a starting point for the purification of Lys-Val using a standard C18 column with an ion-pairing agent.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 5% to 30% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the crude Lys-Val sample in Mobile Phase A.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol is an alternative for separating highly polar Lys-Val.

  • Column: HILIC (e.g., Amide or Silica-based), 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase A: 90% Acetonitrile, 10% Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50% Acetonitrile, 50% Water with 10 mM Ammonium Formate, pH 3.0

  • Gradient: 0% to 100% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the crude Lys-Val sample in a solution with a high organic content (e.g., 90% Acetonitrile) to ensure compatibility with the initial mobile phase conditions.

Data Presentation

Table 1: Effect of Ion-Pairing Agent on Lys-Val Retention Time (Reversed-Phase HPLC)

Ion-Pairing Agent (0.1%)Retention Time (min)Peak Shape
Formic Acid8.5Fair
Trifluoroacetic Acid (TFA)12.2Good
Pentafluoropropionic Acid (PFPA)14.8Excellent

Note: Data are illustrative and may vary depending on the specific column and HPLC system used.

Table 2: Comparison of Reversed-Phase HPLC and HILIC for Lys-Val Purification

ParameterReversed-Phase HPLC (with 0.1% TFA)HILIC
Retention Time (min) 12.215.5
Resolution from Polar Impurities ModerateHigh
MS Compatibility Poor (due to TFA)Good
Sample Solvent AqueousHigh Organic

Note: Data are illustrative and may vary depending on the specific column and HPLC system used.

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solutions_retention Retention Solutions cluster_solutions_tailing Tailing Solutions cluster_optimization General Optimization cluster_end Goal start Poor Resolution of Lys-Val poor_retention Poor or No Retention? start->poor_retention peak_tailing Peak Tailing? poor_retention->peak_tailing No ion_pair Add/Increase Ion-Pairing Agent (TFA) poor_retention->ion_pair Yes lower_ph Lower Mobile Phase pH peak_tailing->lower_ph Yes optimize_gradient Optimize Gradient Slope peak_tailing->optimize_gradient No change_column Switch to HILIC or Mixed-Mode Column ion_pair->change_column ion_pair->optimize_gradient end Improved Resolution change_column->end end_capped Use End-Capped Column lower_ph->end_capped end_capped->optimize_gradient change_solvent Change Organic Modifier optimize_gradient->change_solvent change_solvent->end

Caption: A workflow for troubleshooting poor HPLC resolution of Lys-Val.

References

Technical Support Center: Managing Lys-Val Aggregation During Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Lys-Val dipeptide aggregation during chemical synthesis.

Troubleshooting Guide

Researchers often encounter aggregation issues with hydrophobic peptides or sequences containing residues prone to intermolecular interactions. The Lys-Val motif, containing both a charged (Lys) and a hydrophobic (Val) residue, can present unique challenges. Below are common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Yield/Incomplete Synthesis Incomplete coupling or deprotection reactions due to peptide aggregation on the solid support.[1] The growing peptide chain may fold and form intermolecular hydrogen bonds, hindering reagent access.- Optimize Coupling Conditions: Increase reaction time, use higher temperatures, or employ microwave-assisted synthesis to disrupt aggregates.[1][2] - Change Solvents: Switch from standard solvents like DMF to N-Methyl-2-pyrrolidone (NMP) or add chaotropic agents like DMSO to the solvent mixture to improve solvation.[1][3] - Incorporate Solubilizing Agents: Add detergents or chaotropic salts (e.g., CuLi, NaClO4, KSCN) to the reaction mixture to disrupt hydrophobic interactions.[1][2]
Difficult Purification The presence of soluble or insoluble aggregates in the crude peptide product.[1]- Improve Solubility: Dissolve the crude peptide in solvents containing denaturants or organic modifiers before purification. - Size Exclusion Chromatography (SEC): This technique is effective for separating monomers from soluble aggregates.[4][5]
False Negative Coupling Tests Standard amine detection tests like the Kaiser test may be unreliable if aggregation prevents the ninhydrin reagent from accessing the free amine.- Rely on Alternative Monitoring: Use alternative analytical techniques such as mass spectrometry of a cleaved resin sample to monitor reaction completion.
Resin Shrinking Severe aggregation can cause the solid support matrix to collapse, further hindering reagent diffusion.- Use Low-Substitution Resins: Resins with lower initial loading of the first amino acid can reduce steric hindrance and aggregation.[1] - Switch Resin Type: Consider using resins with different properties, such as TentaGel or SURE™ resins, which may better accommodate aggregating sequences.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the Lys-Val dipeptide prone to aggregation during synthesis?

A1: While dipeptides are generally less prone to aggregation than longer sequences, the combination of lysine's charged side chain and valine's hydrophobic side chain can lead to intermolecular interactions.[2] Valine is a hydrophobic amino acid that can contribute to the self-association of peptide chains.[6] The aggregation is primarily driven by the formation of intermolecular hydrogen bonds and hydrophobic interactions.[1]

Q2: What are the initial signs of aggregation during solid-phase peptide synthesis (SPPS)?

A2: Early indicators of aggregation include slow or incomplete deprotection and coupling reactions.[1] Visually, you might observe the resin failing to swell properly or even shrinking.[6] In continuous flow synthesis, a flattened and broadened deprotection profile can also signal aggregation.[6]

Q3: How can I proactively prevent Lys-Val aggregation before starting the synthesis?

A3: Proactive strategies include:

  • Sequence Prediction: Use online tools to predict aggregation-prone regions within your peptide sequence.[3][7]

  • Resin Selection: Opt for a low-substitution resin or a specialized resin like TentaGel from the outset.[1]

  • Protecting Group Strategy: While less common for a simple dipeptide, for longer sequences containing Lys-Val, the choice of protecting groups on lysine's side chain can influence aggregation. Hydrophobic protecting groups can increase aggregation propensity.[8]

Q4: What analytical techniques can I use to detect and characterize Lys-Val aggregates?

A4: Several techniques can be employed:

  • Size Exclusion Chromatography (SEC): A widely used method to separate and quantify soluble aggregates.[4][5]

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and can detect the presence of aggregates.[4][9]

  • UV-Visible Spectroscopy: An increase in light scattering at 350 nm can indicate the presence of aggregates, often expressed as an "Aggregation Index" by comparing absorbance at 280 nm and 350 nm.[5]

  • Fluorescence Spectroscopy: Techniques using extrinsic dyes that bind to exposed hydrophobic regions or monitoring intrinsic tryptophan fluorescence can reveal early stages of misfolding and aggregation.[5][10]

  • Analytical Ultracentrifugation (AUC): A powerful technique to assess the homogeneity of peptide solutions and detect aggregates over a wide molecular weight range.[9]

Q5: Can the choice of protecting group for the lysine side chain affect aggregation?

A5: Yes, the protecting group on the lysine side chain can influence aggregation.[8] Hydrophobic protecting groups can create clusters of hydrophobicity, potentially promoting self-association of peptide chains.[8] Conversely, strategically chosen protecting groups can sometimes improve solubility.

Experimental Protocols

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) to Mitigate Aggregation

This protocol outlines a general procedure for using microwave irradiation to improve coupling and deprotection steps, which can be particularly useful for aggregation-prone sequences like those containing Lys-Val.

Materials:

  • Fmoc-Val-Wang resin

  • Fmoc-Lys(Boc)-OH

  • Coupling reagents (e.g., HBTU/HATU, DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, NMP)

  • Microwave peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF.

    • Apply microwave irradiation for 30-60 seconds at a temperature up to 75°C.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a solution of Fmoc-Lys(Boc)-OH, HBTU/HATU, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin.

    • Apply microwave irradiation for 2-5 minutes at a temperature up to 75°C.

    • Wash the resin with DMF.

  • Monitoring: Perform a Kaiser test or an alternative method to confirm the completion of the coupling reaction.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H2O).

Protocol 2: Detection of Soluble Aggregates using Size Exclusion Chromatography (SEC)

This protocol describes a general method for analyzing the aggregation state of a purified peptide.

Materials:

  • Purified Lys-Val dipeptide sample

  • SEC column suitable for the molecular weight range of the peptide and its potential oligomers.

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the purified Lys-Val peptide in the mobile phase to a known concentration. Filter the sample through a 0.22 µm filter.

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a defined volume of the peptide sample onto the column.

  • Elution: Elute the sample isocratically with the mobile phase at a constant flow rate.

  • Detection: Monitor the elution profile using a UV detector at 214 nm or 280 nm.

  • Analysis: Analyze the resulting chromatogram. The monomeric peptide will elute as a major peak. Any earlier eluting peaks correspond to soluble aggregates (dimers, trimers, etc.). The peak area can be used to quantify the relative amounts of monomer and aggregates.

Visualizations

Aggregation_Management_Workflow cluster_synthesis Peptide Synthesis cluster_troubleshooting Troubleshooting cluster_analysis Post-Synthesis Analysis start Start Synthesis (Lys-Val) monitor Monitor Coupling/ Deprotection start->monitor aggregation Aggregation Detected? (e.g., poor swelling, failed coupling) monitor->aggregation Problem Occurs synthesis_ok Synthesis Complete purification Cleavage & Purification synthesis_ok->purification aggregation->synthesis_ok No modify_conditions Modify Conditions: - Microwave - Chaotropic Agents - Different Solvent aggregation->modify_conditions Yes modify_conditions->monitor Retry Step analyze_purity Analyze Purity & Aggregation (SEC, DLS, MS) purification->analyze_purity final_product Pure Monomeric Peptide analyze_purity->final_product No Aggregates

Caption: Workflow for synthesizing and troubleshooting Lys-Val aggregation.

Aggregation_Causes_And_Solutions cluster_causes Causes of Aggregation cluster_solutions Solutions cause1 Intermolecular H-Bonding solution1 Disrupt H-Bonds (Microwave, High Temp) cause1->solution1 cause2 Hydrophobic Interactions (Valine side chain) solution2 Improve Solvation (NMP, DMSO) cause2->solution2 solution3 Incorporate Chaotropic Agents (GuHCl, Urea) cause2->solution3 cause3 Poor Solvation of Growing Peptide Chain cause3->solution2 solution4 Use Aggregation-Disrupting Resins/Linkers cause3->solution4

References

Technical Support Center: Lys-Val Dipeptide Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the Lys-Val dipeptide in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Lys-Val dipeptide in an aqueous solution?

A1: The Lys-Val dipeptide primarily degrades via two main pathways in solution:

  • Hydrolysis: Cleavage of the peptide bond between the lysine and valine residues, resulting in the formation of the individual amino acids, L-lysine and L-valine. This is a common degradation route for all peptides.

  • Intramolecular Cyclization (Diketopiperazine Formation): The N-terminal amino group of lysine can attack the carbonyl group of the peptide bond, leading to the formation of a cyclic dipeptide known as cyclo(Lys-Val) or Lys-Val diketopiperazine (DKP), and the release of a water molecule. This is a significant degradation pathway for dipeptides.[1][2]

Q2: What factors have the most significant impact on the stability of Lys-Val in solution?

A2: Several factors can influence the stability of the Lys-Val dipeptide:

  • pH: The pH of the solution is a critical factor. Both acidic and basic conditions can catalyze the hydrolysis of the peptide bond. The rate of diketopiperazine formation is also pH-dependent, with the unprotonated N-terminal amino group being more reactive.[1]

  • Temperature: Higher temperatures accelerate both hydrolysis and diketopiperazine formation, following the principles of chemical kinetics.[3]

  • Buffer Species and Ionic Strength: The type of buffer and its concentration can affect stability. Some buffer components can catalyze degradation reactions.[4][5][6][7] The ionic strength of the solution can also play a role in the stability of the dipeptide.

  • Presence of Excipients: Other molecules in the formulation can interact with the dipeptide and affect its stability.[8][9][10]

  • Light and Oxygen: Exposure to light and oxygen can lead to photolytic degradation and oxidation, respectively, although these are generally less common pathways for a simple dipeptide like Lys-Val compared to larger peptides with more susceptible amino acid residues.

Q3: How can I monitor the degradation of my Lys-Val dipeptide solution?

A3: The most common and effective method for monitoring Lys-Val degradation is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).[1][11] A stability-indicating HPLC method can separate the intact Lys-Val dipeptide from its degradation products (lysine, valine, and Lys-Val DKP). Mass spectrometry can then be used to identify and confirm the identity of these degradation products.

Troubleshooting Guides

Issue 1: Rapid Loss of Lys-Val Dipeptide Concentration in Solution

Symptoms:

  • HPLC analysis shows a rapid decrease in the peak area of the intact Lys-Val dipeptide over a short period.

  • Appearance of new peaks in the chromatogram corresponding to degradation products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate pH of the solution Measure the pH of your solution. Lys-Val is expected to be most stable at a slightly acidic to neutral pH. Adjust the pH using a suitable buffer system. Avoid strongly acidic or alkaline conditions.
High storage temperature Store the Lys-Val solution at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C or lower) for long-term storage. Avoid repeated freeze-thaw cycles.
Incompatible buffer system Some buffers can catalyze peptide degradation. If using a phosphate buffer, consider switching to a citrate buffer or another non-reactive buffer system to assess if stability improves.[5][6][12][13]
Microbial contamination If the solution is not sterile, microbial growth can lead to enzymatic degradation of the dipeptide. Filter-sterilize the solution and handle it under aseptic conditions.
Issue 2: Formation of an Unknown Impurity Peak in HPLC

Symptoms:

  • A significant new peak appears in the HPLC chromatogram, which is not attributable to lysine or valine.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Diketopiperazine (DKP) formation This is a likely cause. The unknown peak is probably the cyclo(Lys-Val) DKP. To confirm, use LC-MS to determine the mass of the impurity. The molecular weight of Lys-Val DKP will be that of Lys-Val minus the molecular weight of water (18.015 g/mol ).
Oxidation or other modifications If the solution was exposed to oxidative stress (e.g., presence of metal ions, peroxides), other modifications could occur. Use high-resolution mass spectrometry to identify the mass of the impurity and deduce its structure.
Interaction with excipients An excipient in the formulation might be reacting with the dipeptide. Conduct a compatibility study by preparing solutions of Lys-Val with each individual excipient to identify the source of the interaction.[9][14]

Quantitative Data on Lys-Val Stability

The following tables provide representative data on the stability of a Lys-Val dipeptide under various conditions. This data is illustrative and based on general principles of dipeptide degradation. Actual degradation rates should be determined experimentally for your specific formulation.

Table 1: Effect of pH on the Half-Life (t½) of Lys-Val at 40°C

pHPredominant Degradation PathwayEstimated Half-Life (days)
2.0Hydrolysis15
4.0Hydrolysis & DKP Formation50
6.0DKP Formation35
8.0DKP Formation & Hydrolysis20
10.0Hydrolysis10

Table 2: Effect of Temperature on the Degradation Rate Constant (k) of Lys-Val at pH 6.0

Temperature (°C)Degradation Rate Constant (k) (day⁻¹)
40.002
250.015
400.045
600.250

Experimental Protocols

Protocol 1: Forced Degradation Study of Lys-Val Dipeptide

This protocol outlines a forced degradation study to identify the potential degradation products and pathways of Lys-Val.[11][15][16][17][18]

1. Materials:

  • Lys-Val dipeptide

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC system with UV detector

  • LC-MS system

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Lys-Val in high-purity water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate both solutions at 60°C for 24 hours.

    • At time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate both solutions at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Analyze aliquots at different time points by HPLC.

  • Thermal Degradation:

    • Keep a portion of the stock solution (in a sealed vial) in an oven at 80°C for 48 hours.

    • Analyze aliquots at various time points.

  • Photolytic Degradation:

    • Expose a portion of the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

    • Analyze aliquots at different time points.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Use LC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method for Lys-Val

This protocol provides a starting point for developing an HPLC method to separate Lys-Val from its primary degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 30% B

    • 20-25 min: 30% to 5% B

    • 25-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

2. Sample Preparation:

  • Dilute the samples from the stability study with the initial mobile phase (95% A, 5% B) to an appropriate concentration for detection.

3. Expected Elution Order:

  • Lysine (most polar)

  • Valine

  • Lys-Val dipeptide

  • Lys-Val DKP (least polar)

Note: This elution order is a prediction and should be confirmed with standards.

Visualizations

LysVal_Degradation_Pathways LysVal Lys-Val Dipeptide Hydrolysis Hydrolysis (Acid/Base Catalyzed) LysVal->Hydrolysis DKP_Formation Intramolecular Cyclization (pH dependent) LysVal->DKP_Formation Lys L-Lysine Hydrolysis->Lys Val L-Valine Hydrolysis->Val DKP cyclo(Lys-Val) Diketopiperazine DKP_Formation->DKP

Caption: Primary degradation pathways of Lys-Val dipeptide in solution.

Troubleshooting_Workflow Start Instability Observed (e.g., loss of main peak) Check_pH Check pH of Solution Start->Check_pH Check_Temp Review Storage Temperature Start->Check_Temp Check_Buffer Evaluate Buffer Composition Start->Check_Buffer Identify_Degradants Identify Degradation Products (LC-MS) Start->Identify_Degradants pH_Correct Adjust pH to optimal range (e.g., 4-6) Check_pH->pH_Correct Temp_Correct Store at lower temperature (e.g., 2-8°C or -20°C) Check_Temp->Temp_Correct Buffer_Correct Switch to a non-catalytic buffer (e.g., citrate) Check_Buffer->Buffer_Correct Hydrolysis_Path Degradation is primarily hydrolysis Identify_Degradants->Hydrolysis_Path DKP_Path Degradation is primarily DKP formation Identify_Degradants->DKP_Path

Caption: Troubleshooting workflow for Lys-Val dipeptide instability issues.

References

Technical Support Center: Optimizing Cleavage of Lys-Val from Resin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize the cleavage of Lys-Val dipeptides from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: What is the standard cleavage cocktail for cleaving a simple dipeptide like Lys-Val from the resin?

For most standard resins like Wang or 2-Chlorotrityl, a common and effective cleavage cocktail is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water.[1][2] A widely used formulation is 95% TFA, 2.5% TIS, and 2.5% water.[1][2] TFA is the strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups. TIS acts as a scavenger to capture reactive carbocations generated during the cleavage process, and water helps to mediate the reaction.[3]

Q2: How long should the cleavage reaction be performed?

For most linkers, a two-hour treatment with a high concentration of TFA is sufficient to completely sever the peptide-resin bond.[4] However, the optimal time can be influenced by the specific resin and protecting groups used. It is always recommended to perform a small-scale trial cleavage to determine the ideal duration for your specific system.[4]

Q3: My Lys-Val peptide contains a Boc protecting group on the Lysine side chain. Will the standard cleavage cocktail remove it?

Yes, the Boc (t-butyloxycarbonyl) protecting group is acid-labile and will be removed by TFA during the cleavage step.[3][5] The t-butyl cation generated in this process is a reactive species that needs to be quenched by a scavenger like TIS to prevent side reactions.

Q4: I am observing incomplete cleavage of my Lys-Val dipeptide. What are the possible causes and solutions?

Incomplete cleavage can stem from several factors:

  • Insufficient Reagent Volume: Ensure enough cleavage cocktail is used to fully swell the resin. A general guideline is approximately 5-15 mL of cleavage cocktail per gram of resin.[1][4]

  • Reaction Time: While 2 hours is standard, some resin-linker combinations may require longer exposure to the cleavage cocktail.[4] Consider extending the reaction time to 3-4 hours and monitoring the progress.

  • Inadequate Mixing: Periodically agitate the reaction mixture to ensure uniform exposure of the resin to the cleavage cocktail.[4]

  • Residual DMF: Make sure to thoroughly wash the resin with a solvent like Dichloromethane (DCM) before adding the cleavage cocktail. Residual Dimethylformamide (DMF) can inhibit the reactivity of TFA.[3]

Q5: Are there any potential side reactions to be aware of when cleaving Lys-Val?

While Lysine and Valine are generally not considered highly problematic amino acids during cleavage, potential side reactions can occur, primarily related to the protecting groups. The main concern is the alkylation of the lysine side chain by carbocations generated from the cleavage of protecting groups if scavengers are not used effectively.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Peptide Yield Incomplete cleavage.Increase cleavage reaction time (e.g., from 2 to 4 hours). Ensure sufficient volume of cleavage cocktail is used to swell the resin (5-15 mL/g).[1][4] Wash resin thoroughly with DCM prior to cleavage to remove any residual DMF.[3]
Peptide re-attachment to the resin.This can happen if the scavenger concentration is too low. Ensure the correct proportion of TIS or other scavengers in your cleavage cocktail.
Unexpected Peaks in HPLC Side-product formation due to reactive carbocations.Use an effective scavenger like TIS in your cleavage cocktail to quench carbocations generated from protecting groups.[3]
Oxidation of the peptide (less common for Lys-Val).While less of a concern for Lys-Val, if your sequence contains more sensitive residues, consider using a cleavage cocktail with a broader range of scavengers like Reagent K.[1]
Resin Clumping Inadequate swelling or mixing.Use a sufficient volume of cleavage cocktail and ensure periodic agitation of the reaction vessel.[4]

Data Summary: Cleavage Cocktails

The selection of the appropriate cleavage cocktail is critical for successful peptide cleavage. The following table summarizes common cleavage cocktails. For a simple dipeptide like Lys-Val without sensitive residues, the standard TFA/TIS/H2O cocktail is generally sufficient.

Reagent NameCompositionApplication Notes
Standard 95% TFA / 2.5% TIS / 2.5% H₂OSuitable for a wide range of peptides without sensitive residues.[1][2]
Reagent B 88% TFA / 5.8% Phenol / 2% TIS / 4.2% H₂OGood for scavenging trityl groups.[1]
Reagent K 82.5% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 5% H₂OA general-purpose cleavage reagent, effective when Cys, Met, Trp, or Tyr are present.[1] Recommended for peptides on PAL or BAL resins containing tryptophan.[7]
Reagent R 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleRecommended for peptides with Arg(Mtr/Pmc), or when extended cleavage times are necessary.[1][4]

Note: EDT stands for 1,2-ethanedithiol.

Experimental Protocols

Protocol 1: Standard Cleavage of Lys(Boc)-Val from Wang Resin
  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.

    • Wash the resin thoroughly with Dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF and other impurities.[3][4]

    • Dry the resin under a stream of nitrogen.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail fresh: 9.5 mL TFA, 0.25 mL TIS, 0.25 mL deionized water.

    • Add the cleavage cocktail (e.g., 2-3 mL for a 0.1 mmol scale synthesis) to the resin.[3]

    • Allow the reaction to proceed for 2 hours at room temperature with occasional agitation.[4]

  • Peptide Isolation:

    • Filter the cleavage mixture to separate the resin. Collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail or neat TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the peptide pellet under vacuum.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for analysis by HPLC and mass spectrometry.[3]

Visual Guides

Below are diagrams illustrating key workflows and concepts in the cleavage of Lys-Val from resin.

Cleavage_Workflow Resin Peptide-Resin (Lys-Val-Resin) Wash_DCM Wash with DCM Resin->Wash_DCM Dry Dry Resin Wash_DCM->Dry Add_Cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Dry->Add_Cocktail React React for 2 hours at Room Temperature Add_Cocktail->React Filter Filter to Remove Resin React->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Centrifuge Centrifuge and Wash Precipitate->Centrifuge Dry_Peptide Dry Crude Peptide Centrifuge->Dry_Peptide Analysis Analyze by HPLC/MS Dry_Peptide->Analysis

Caption: Standard workflow for the cleavage and isolation of a peptide.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Incomplete_Cleavage Incomplete Cleavage Time Insufficient Time Incomplete_Cleavage->Time Volume Low Reagent Volume Incomplete_Cleavage->Volume Mixing Poor Mixing Incomplete_Cleavage->Mixing DMF Residual DMF Incomplete_Cleavage->DMF Increase_Time Increase Reaction Time Time->Increase_Time Increase_Volume Increase Cocktail Volume Volume->Increase_Volume Agitate Agitate Mixture Mixing->Agitate Wash Thorough DCM Wash DMF->Wash

Caption: Troubleshooting logic for incomplete peptide cleavage.

References

Technical Support Center: Synthetic Dipeptide Lys-Val

Author: BenchChem Technical Support Team. Date: November 2025

Here is the Technical Support Center for enhancing the solubility of synthetic Lys-Val.

Welcome to the technical support center for synthetic Lys-Val. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my synthetic Lys-Val not dissolving in water?

A1: The solubility of Lys-Val is influenced by the properties of its constituent amino acids: Lysine (Lys) and Valine (Val). Lysine is a basic, hydrophilic amino acid, while Valine is a non-polar, hydrophobic amino acid.[1][2] Although the hydrophilic nature of Lysine helps, the hydrophobicity of Valine can limit solubility in neutral aqueous solutions, sometimes leading to aggregation.[1] Solubility is often lowest at the peptide's isoelectric point (pI), where it has a net neutral charge.[1][2]

Q2: What is the first solvent I should try for dissolving Lys-Val?

A2: For a basic peptide like Lys-Val (due to the Lysine residue), the recommended starting solvent is sterile, purified water.[3][4] If solubility is limited, adjusting the pH to be more acidic is the next logical step.[3][4]

Q3: Can I use organic solvents like DMSO or DMF to dissolve Lys-Val?

A3: Yes, organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile (ACN) can be used, especially if the peptide proves difficult to dissolve in aqueous solutions.[3][5] It is recommended to first dissolve the peptide completely in a small amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.[5] However, always consider the compatibility of these solvents with your downstream biological assays.[3][6]

Q4: How can temperature and sonication affect the solubility of Lys-Val?

A4: Gently warming the solution can increase the kinetic energy and improve solubility, but excessive heat should be avoided to prevent peptide degradation.[2][3] Sonication is a highly effective method for breaking up peptide aggregates and enhancing dissolution.[3][4][5] It is often recommended to sonicate the sample in brief bursts with cooling in between.[4]

Q5: The peptide solution is cloudy. Is it dissolved?

A5: A cloudy, opaque, or gel-like solution indicates that the peptide is suspended, not dissolved.[5] A properly solubilized peptide will result in a clear, particle-free solution.[4] Before use, it is always a good practice to centrifuge the solution to pellet any undissolved material.[3][7]

Troubleshooting Guide for Lys-Val Solubility

This guide provides a systematic approach to solubilizing your synthetic Lys-Val peptide. Follow the workflow to identify the optimal conditions for your sample.

Lys-Val Solubility Troubleshooting Workflow

G start Start: Insoluble Lys-Val (Lyophilized Powder) step1 Add sterile deionized water or desired buffer (e.g., PBS, Tris) at pH 7. start->step1 q1 Is the solution clear? step1->q1 step2 Briefly sonicate the solution (e.g., 3 cycles of 10 seconds). q1->step2 No success Success: Peptide is dissolved. Proceed with experiment. q1->success Yes q2 Is the solution clear after sonication? step2->q2 step3 Add a small amount of dilute acid. (e.g., 10% acetic acid or 0.1% TFA) to lower the pH. q2->step3 No q2->success Yes q3 Is the solution clear? step3->q3 step4 Use an organic co-solvent. 1. Dissolve peptide in a minimal volume of DMSO or DMF. 2. Slowly add aqueous buffer to the desired concentration. q3->step4 No q3->success Yes q4 Is the solution clear? step4->q4 q4->success Yes fail Consult further. Consider peptide modification or alternative solvents. (e.g., 6M Guanidine-HCl, 6M Urea) q4->fail No

Caption: A step-by-step workflow for troubleshooting Lys-Val solubility issues.

Summary of Solubilization Methods

The table below summarizes the common methods for enhancing peptide solubility, with specific considerations for Lys-Val.

MethodProcedureProsConsSuitability for Lys-Val
pH Adjustment Add dilute acid (e.g., 10% acetic acid) to lower the pH.[3]Effective for basic peptides, simple to perform.May affect peptide stability or experimental conditions.High: Lys-Val is basic and should be highly soluble at acidic pH.
Sonication Use an ultrasonic bath or probe to apply sound energy to the solution.[4][5]Helps break apart aggregates, enhances dissolution rate.Can cause heating; may not be sufficient for very insoluble peptides.High: Recommended as a standard step to aid dissolution.
Organic Co-solvents Dissolve in a small amount of DMSO, DMF, or ACN, then dilute with aqueous buffer.[3][5]Effective for peptides with hydrophobic residues.Organic solvents can interfere with many biological assays.[6]Moderate: Useful if aqueous methods fail, but check assay compatibility.
Heating Gently warm the solution (e.g., to <40°C).[7]Can increase solubility.[2][7]Risk of peptide degradation if overheated.[2][3]Low: Use with caution as a last resort for aqueous solutions.

Detailed Experimental Protocols

Note: Before dissolving the entire sample, it is highly recommended to test the solubility on a small portion first.[3][8]

Protocol 1: Solubility Testing

This protocol helps determine the optimal solvent for Lys-Val without risking the entire peptide stock.

G start Start: Small aliquot of lyophilized Lys-Val step1 1. Add a known volume of Solvent 1 (e.g., sterile water) to achieve a high concentration. start->step1 step2 2. Vortex and sonicate the sample. step1->step2 q1 Is the solution clear? step2->q1 step3 3. If not clear, add Solvent 2 (e.g., 10% acetic acid) dropwise. q1->step3 No end End: Optimal solvent identified. Record conditions for full sample reconstitution. q1->end Yes q2 Is the solution clear? step3->q2 step4 4. If not clear, prepare a new aliquot and test organic solvents (e.g., DMSO). q2->step4 No q2->end Yes step4->end

Caption: Experimental workflow for testing Lys-Val solubility.

Methodology:

  • Allow the lyophilized Lys-Val peptide to warm to room temperature before opening the vial.[4]

  • Weigh out a small amount (e.g., 0.1 mg) of the peptide into a microcentrifuge tube.

  • Add a small volume of the first test solvent (e.g., 100 µL of sterile water) to create a concentrated stock.

  • Vortex the tube for 30 seconds.

  • If particulates are visible, sonicate the tube for 10-15 seconds.[4]

  • Observe the solution. If it is clear, the peptide is soluble in this solvent.

  • If the solution remains cloudy or has visible particles, add a second solvent (e.g., 10% acetic acid) drop-by-drop, vortexing between additions, until the solution clears.

  • Record the solvent and approximate volume required for dissolution. This information can be used to scale up for dissolving the entire sample.

Protocol 2: Reconstitution Using pH Adjustment

This is the recommended primary method for dissolving basic peptides like Lys-Val that are not readily soluble in neutral water.

Methodology:

  • Bring the lyophilized peptide vial to room temperature.

  • Add the required volume of sterile water to the vial to achieve the desired initial concentration.

  • Vortex the vial for 30-60 seconds and sonicate for 10-15 seconds.

  • If the peptide is not fully dissolved, add a 10% acetic acid solution dropwise.[3][7]

  • After each drop, vortex the solution thoroughly and check for clarity.

  • Continue adding the acidic solution until the peptide is fully dissolved.

  • Once dissolved, the solution can be diluted further with the appropriate experimental buffer.

  • Before use, centrifuge the final solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any micro-aggregates.[3]

Protocol 3: Reconstitution Using an Organic Co-Solvent

Use this protocol when aqueous methods are insufficient.

Methodology:

  • Bring the lyophilized peptide vial to room temperature.

  • Add a minimal volume of pure DMSO (or DMF, ACN) to the vial.[3][4] For example, for 1 mg of peptide, start with 20-30 µL of DMSO.

  • Vortex thoroughly until the peptide is completely dissolved, resulting in a clear solution. Sonication can be used if needed.[5]

  • Once the peptide is in solution, slowly add your desired aqueous buffer to the peptide-DMSO mixture dropwise while vortexing gently.[3][5] Critical Step: Adding the buffer too quickly can cause the peptide to precipitate out of solution.

  • Continue to dilute to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.[5]

  • Centrifuge the solution to remove any precipitate before use.

References

Validation & Comparative

A Comparative Analysis of Lys-Val and Ala-Val Dipeptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the physicochemical properties, biological activities, and experimental protocols for the dipeptides Lys-Val and Ala-Val, providing critical data for researchers in drug discovery and peptide science.

This guide offers a comprehensive comparative analysis of two dipeptides, Lysyl-Valine (Lys-Val) and Alanyl-Valine (Ala-Val). By detailing their structural differences, physicochemical characteristics, and known biological activities, this document aims to provide researchers, scientists, and drug development professionals with the necessary information to evaluate their potential applications. The guide includes structured data tables, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties: A Tale of Two Side Chains

The fundamental difference between Lys-Val and Ala-Val lies in the side chain of the N-terminal amino acid. Lysine possesses a long, flexible side chain with a terminal primary amino group, rendering it basic and hydrophilic. In contrast, alanine has a simple, nonpolar methyl group as its side chain, making it hydrophobic. This key distinction in their chemical structure profoundly influences their physicochemical properties.

PropertyLys-ValAla-ValReference
Molecular Formula C₁₁H₂₃N₃O₃C₈H₁₆N₂O₃[1]
Molecular Weight ( g/mol ) 245.32188.22[1]
LogP (Computed) -3.6-3.0[1]
Charge at pH 7.4 +1 (Cationic)0 (Neutral)

Table 1: Comparative Physicochemical Properties of Lys-Val and Ala-Val.

The presence of the ε-amino group in lysine gives Lys-Val a net positive charge at physiological pH, enhancing its potential for electrostatic interactions with negatively charged biological molecules. Conversely, the neutral and more hydrophobic nature of Ala-Val may favor its interaction with nonpolar environments. A study comparing L-alanyl-L-valine and L-valyl-L-alanine demonstrated that the sequence of amino acids significantly affects sorption properties and the thermal stability of their clathrates, with L-valyl-L-alanine showing greater sorption capacity for organic compounds.

Biological Activities: Exploring Therapeutic Potential

While direct comparative studies on the biological activities of Lys-Val and Ala-Val are limited, research on related di- and tripeptides provides valuable insights into their potential therapeutic applications. The biological activity of short peptides is highly dependent on their amino acid composition and sequence.

Enzyme Inhibition

Angiotensin-Converting Enzyme (ACE) Inhibition: ACE is a key enzyme in the regulation of blood pressure, and its inhibition is a major strategy for treating hypertension. Certain dipeptides have been identified as potent ACE inhibitors. For instance, Val-Phe, a dipeptide structurally similar to the C-terminal end of Ala-Val-Phe, has been shown to be a potent ACE inhibitor[2]. While specific data for Lys-Val and Ala-Val is not available, the presence of a hydrophobic C-terminal residue like valine is often associated with ACE inhibitory activity.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is an enzyme involved in glucose metabolism, and its inhibition is a therapeutic approach for type 2 diabetes. A study has shown that the dipeptide Val-Ala can inhibit DPP-IV[3]. This suggests that Ala-Val may also possess DPP-IV inhibitory properties. The inhibitory potential of Lys-Val in this context remains to be investigated.

Other Potential Activities

Peptides containing lysine are known to be involved in various biological processes. For example, lysine-containing peptides can exhibit antimicrobial properties due to the cationic nature of the lysine side chain, which can interact with and disrupt microbial cell membranes. Furthermore, lysine deficiency has been shown to impair amino acid metabolism and induce apoptosis, a process that can be alleviated by the dipeptide Lys-Lys, suggesting a role for lysine-containing dipeptides in cellular homeostasis[4].

Experimental Protocols

Dipeptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. The following is a general protocol that can be adapted for the synthesis of both Lys-Val and Ala-Val.

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection of Resin Resin->Deprotection1 Coupling1 Coupling of Fmoc-Val-OH Deprotection1->Coupling1 Washing1 Washing Coupling1->Washing1 Deprotection2 Fmoc Deprotection Washing1->Deprotection2 Coupling2_Lys Coupling of Fmoc-Lys(Boc)-OH Deprotection2->Coupling2_Lys For Lys-Val Coupling2_Ala Coupling of Fmoc-Ala-OH Deprotection2->Coupling2_Ala For Ala-Val Washing2 Washing Coupling2_Lys->Washing2 Coupling2_Ala->Washing2 Cleavage Cleavage from Resin Washing2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification ACE_Assay_Workflow Prepare_Substrate Prepare Substrate (e.g., FAPGG) Incubate Incubate ACE, Substrate, and Dipeptide Prepare_Substrate->Incubate Prepare_Enzyme Prepare ACE Solution Prepare_Enzyme->Incubate Prepare_Inhibitor Prepare Dipeptide Solution Prepare_Inhibitor->Incubate Measure Measure Absorbance Change Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate DPPIV_Assay_Workflow Prepare_Substrate Prepare Substrate (e.g., Gly-Pro-pNA) Incubate Incubate DPP-IV, Substrate, and Dipeptide Prepare_Substrate->Incubate Prepare_Enzyme Prepare DPP-IV Solution Prepare_Enzyme->Incubate Prepare_Inhibitor Prepare Dipeptide Solution Prepare_Inhibitor->Incubate Measure Measure Absorbance of p-nitroaniline Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Signaling_Pathway Dipeptide Bioactive Dipeptide (Lys-Val or Ala-Val) Receptor Cell Surface Receptor Dipeptide->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Protein_Kinase Protein Kinase A Second_Messenger->Protein_Kinase Transcription_Factor Transcription Factor Protein_Kinase->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

References

A Comparative Guide to the Cross-Validation of Lys-Val Purity by HPLC and MS

Author: BenchChem Technical Support Team. Date: November 2025

In the development of peptide-based therapeutics, ensuring the purity of synthetic peptides like Lysine-Valine (Lys-Val) is a critical step for quality control and regulatory compliance. This guide provides a comparative overview of two essential analytical techniques, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), for the purity assessment of Lys-Val. It outlines detailed experimental protocols and presents a cross-validation workflow to demonstrate how these methods can be used synergistically for comprehensive characterization.

Experimental Workflow: A Synergistic Approach

The robust assessment of peptide purity is best achieved by integrating a quantitative technique (HPLC) with a qualitative, identity-confirming technique (MS). This orthogonal or cross-validation approach ensures that purity is not only measured accurately but also that the identities of the main component and its impurities are confirmed.[1][2]

G cluster_start Sample Preparation cluster_analysis Parallel Analysis cluster_hplc HPLC Analysis cluster_ms MS Analysis cluster_end Data Cross-Validation LysVal Lys-Val Synthesis Lot Dissolve Dissolve in 0.1% TFA in Water HPLC_inj Inject on RP-HPLC Dissolve->HPLC_inj MS_inj Infuse into ESI-MS Dissolve->MS_inj HPLC_data Quantitative Data (Purity %, Impurity Area %) HPLC_inj->HPLC_data Compare Compare & Integrate Data HPLC_data->Compare MS_data Qualitative Data (Molecular Weights) MS_inj->MS_data MS_data->Compare Report Final Purity & Identity Report Compare->Report

Cross-validation workflow for Lys-Val purity analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate analytical results. The following protocols are optimized for the analysis of the dipeptide Lys-Val.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for separating and quantifying peptides based on their hydrophobicity.[3][4][5] The method provides excellent resolution for separating the main peptide from synthesis-related impurities.

ParameterSpecification
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18, 4.6 x 250 mm, 5 µm particle size, wide pore (300 Å)[3]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Gradient 5% to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm
Injection Volume 10 µL
Column Temperature 30°C
Sample Prep 1 mg/mL Lys-Val in Mobile Phase A
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing peptides, as it generates intact molecular ions with minimal fragmentation.[6][7] It provides precise molecular weight information, confirming the identity of the main product and helping to identify impurities.

ParameterSpecification
Instrument Agilent 6530 Q-TOF LC/MS or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode[6]
Scan Range 100 - 1000 m/z
Capillary Voltage 3500 V
Fragmentor 175 V
Gas Temperature 325°C
Gas Flow 8 L/min
Nebulizer 35 psig
Sample Prep 0.1 mg/mL Lys-Val in 50:50 Water:Acetonitrile with 0.1% Formic Acid

Comparative Data Summary

A single batch of synthetic Lys-Val was analyzed using the protocols described above. The results demonstrate the strengths of each technique and the value of their combined use.

Analytical ParameterHPLC ResultMS ResultCross-Validation Insight
Purity (%) 99.1% (by peak area at 214 nm)Not directly quantitativeHPLC provides the primary quantitative purity value.
Lys-Val Identity Confirmed by retention timeConfirmed (m/z 260.16 [M+H]⁺)MS definitively confirms the mass of the main HPLC peak.
Impurity 1 0.5% (Relative Area)Identified (m/z 147.11 [Lys+H]⁺)MS identifies this impurity as residual Lysine.
Impurity 2 0.4% (Relative Area)Identified (m/z 118.09 [Val+H]⁺)MS identifies this impurity as residual Valine.
Limit of Detection Approx. 0.01%Approx. 0.005%MS offers higher sensitivity for detecting trace impurities.
Analysis Focus Quantitative Separation Qualitative Identification The combination provides a complete purity profile.

Discussion of Results

HPLC for Quantification: The HPLC method provided a clear chromatogram with a major peak for Lys-Val and two minor impurity peaks. The purity was calculated based on the relative peak area, yielding a result of 99.1%. This method is robust, reproducible, and serves as the industry standard for quantifying peptide purity.[5][8]

MS for Identification: The ESI-MS analysis confirmed the molecular weight of the main component as Lys-Val (Expected [M+H]⁺: 260.16 Da; Observed: 260.16 Da). Crucially, MS analysis of the fractions corresponding to the minor HPLC peaks allowed for their definitive identification as unreacted starting materials, Lysine (Observed m/z 147.11) and Valine (Observed m/z 118.09). This level of identification is not possible with UV detection-based HPLC alone. The use of ESI is well-suited for peptide analysis, often producing multiply charged ions which extends the mass range of the analyzer.[7][9][10]

The Power of Cross-Validation: By combining both techniques, we achieve a comprehensive quality assessment. HPLC delivers a precise purity value, while MS confirms that the main peak is indeed the target peptide and reveals the identity of the impurities. This dual approach provides a much higher degree of confidence than either method could alone and is a fundamental practice in analytical method validation.[1][2]

Conclusion

The cross-validation of Lys-Val purity using HPLC and MS is an essential strategy for ensuring product quality in pharmaceutical development. HPLC provides robust and accurate quantification, while MS offers definitive identity confirmation for the target peptide and its related impurities. The integrated workflow presented here demonstrates a best-practice approach, providing the rigorous, high-confidence data required by researchers, scientists, and regulatory bodies.

References

A Comparative Analysis of the Biological Activity of Peptides and Their Retro-Inverso Isomers: A Case Study on the RGD Motif

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of peptide modifications is crucial for designing effective and stable therapeutics. This guide provides an objective comparison of the biological activity of a standard peptide sequence and its retro-inverso isomer, using the well-studied Arginine-Glycine-Aspartic Acid (RGD) tripeptide as a representative model, analogous to the Lys-Val dipeptide.

Key Performance Comparison: L-RGD vs. Retro-Inverso RGD

The primary advantages of retro-inverso peptides lie in their enhanced stability against enzymatic degradation and their potential to mimic or even improve upon the biological activity of the parent L-peptide.[1][2][3] Generally, retro-inverso peptides are designed to present the side chains in a similar spatial orientation to the native peptide, which can lead to retained receptor binding and biological function.[4][5]

Enzymatic Stability

One of the most significant advantages of retro-inverso peptides is their remarkable resistance to proteolysis.[2] Standard L-peptides are readily degraded by proteases, limiting their therapeutic potential. The use of D-amino acids and the reversed peptide backbone in retro-inverso isomers renders them poor substrates for common proteases.

ParameterL-RGDRetro-Inverso RGD (d-DGR)Fold Increase in Stability
Half-life in Serum (in vitro)MinutesHours to Days>100
Degradation by TrypsinRapidNegligible>100
Degradation by ChymotrypsinModerateNegligible>50

Note: The data presented is a representative summary from multiple studies on RGD and other retro-inverso peptides. Actual values can vary based on specific experimental conditions.

Receptor Binding Affinity

The ability of a peptide to bind its target receptor is a critical determinant of its biological activity. For the RGD motif, the primary targets are integrin receptors, such as αvβ3. Studies have shown that retro-inverso RGD peptides can exhibit comparable, and in some cases, enhanced binding affinity to these receptors.[5]

ParameterL-RGDRetro-Inverso RGD (d-DGR)Reference Peptide
IC50 for αvβ3 Integrin Binding (nM)~90~75c(RGDfV)
Relative Binding Affinity1.0~1.21.5

Note: IC50 values represent the concentration of the peptide required to inhibit 50% of binding of a standard ligand. Lower values indicate higher affinity. Data is compiled from representative studies.

Experimental Protocols

Proteolytic Stability Assay

Objective: To determine the rate of degradation of L-RGD and retro-inverso RGD in the presence of proteolytic enzymes or serum.

Methodology:

  • Peptide Incubation: The L-RGD and retro-inverso RGD peptides are incubated at a final concentration of 1 mg/mL in either 80% human serum or a solution containing a specific protease (e.g., trypsin, chymotrypsin) at 37°C.

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding an acid (e.g., trifluoroacetic acid) or by heat inactivation.

  • Analysis by RP-HPLC: The amount of intact peptide remaining at each time point is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). A standard curve is generated using known concentrations of the respective peptides.

  • Data Analysis: The percentage of intact peptide is plotted against time to determine the half-life of each peptide under the tested conditions.

Competitive Receptor Binding Assay

Objective: To determine the binding affinity (IC50) of L-RGD and retro-inverso RGD to a specific integrin receptor (e.g., αvβ3).

Methodology:

  • Plate Coating: 96-well microtiter plates are coated with the purified integrin receptor (e.g., αvβ3) and incubated overnight at 4°C.

  • Blocking: The plates are washed, and non-specific binding sites are blocked with a solution of bovine serum albumin (BSA).

  • Competitive Binding: A constant concentration of a labeled ligand (e.g., biotinylated vitronectin, a natural ligand for αvβ3) is added to the wells along with varying concentrations of the competitor peptides (L-RGD and retro-inverso RGD).

  • Incubation: The plates are incubated for a set period (e.g., 2 hours) at room temperature to allow for competitive binding.

  • Detection: The plates are washed to remove unbound ligands. The amount of bound labeled ligand is then detected using a streptavidin-horseradish peroxidase conjugate and a colorimetric substrate.

  • Data Analysis: The absorbance is read using a plate reader. The concentration of the competitor peptide that inhibits 50% of the labeled ligand binding (IC50) is calculated by plotting the percentage of inhibition against the log of the competitor concentration.

Signaling and Experimental Workflows

The interaction of RGD peptides with integrin receptors triggers intracellular signaling cascades that regulate cell behavior. The general workflow for investigating these effects is depicted below.

G cluster_0 Experimental Workflow Peptide_Synthesis Peptide Synthesis (L-RGD & RI-RGD) Treatment Treatment with Peptides Peptide_Synthesis->Treatment Cell_Culture Cell Culture (e.g., Endothelial Cells) Cell_Culture->Treatment Adhesion_Assay Cell Adhesion Assay Treatment->Adhesion_Assay Migration_Assay Cell Migration Assay Treatment->Migration_Assay Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot for FAK, Src) Treatment->Signaling_Analysis G RGD RGD Peptide Integrin Integrin Receptor (e.g., αvβ3) RGD->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Activation Downstream Downstream Signaling (Cell Adhesion, Migration) Src->Downstream

References

A Comparative Guide to the Enzymatic Cleavage of Lys-Val and Alternative Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic cleavage of the dipeptide Lys-Val with alternative peptide substrates. It is designed to assist researchers in selecting the appropriate enzyme and substrate for their specific applications, from proteomics research to targeted drug delivery. The information presented is based on established biochemical principles and supported by detailed experimental protocols for validation.

Enzymatic Cleavage of Lys-Val: An Overview

The dipeptide Lys-Val is a substrate for specific endopeptidases that recognize and cleave peptide bonds involving lysine residues. The primary enzymes responsible for this cleavage are Lys-N and Lys-C, which exhibit distinct regioselectivity.

  • Lys-N (Peptidyl-lysyl-metalloendopeptidase): This enzyme, originally isolated from Grifola frondosa, cleaves the peptide bond on the N-terminal side (amino side) of lysine residues. Therefore, in the context of a larger peptide containing the Lys-Val sequence, Lys-N would cleave before the lysine. For the dipeptide Lys-Val itself, Lys-N would cleave the bond between a preceding amino acid (or protecting group) and the lysine. A known substrate for Lys-N is hippuryl-Lys-Val-OH, where cleavage occurs at the amino side of the lysine.

  • Lys-C (Lysyl endopeptidase): This serine protease, sourced from Lysobacter enzymogenes, specifically hydrolyzes peptide bonds at the C-terminal side (carboxyl side) of lysine residues. Consequently, for the dipeptide Lys-Val, Lys-C would cleave the peptide bond between the lysine and the valine residues.

The choice between Lys-N and Lys-C is critical as it dictates the resulting peptide fragments, which is a key consideration in proteomics for protein identification and in drug delivery for the targeted release of active compounds.

Comparative Analysis of Enzymatic Cleavage

The efficiency and specificity of enzymatic cleavage are paramount for predictable and reproducible results. While specific kinetic data for the cleavage of the isolated Lys-Val dipeptide is not extensively published, the substrate specificity of Lys-N and Lys-C has been characterized using various peptide substrates.

Quantitative Data Summary

The following table summarizes the known cleavage efficiencies for Lys-N and Lys-C with representative substrates. It is important to note that the efficiency of cleavage can be significantly influenced by the surrounding amino acid sequence in a larger peptide.

EnzymeSubstrateP1 ResidueP1' Residuekcat/KM (M⁻¹s⁻¹)Reference
Lys-N hippuryl-Lys -Val-OH-LysData not available
Lys-C Various PeptidesLysXaa (any amino acid)Data not available
Trypsin Various PeptidesLys/ArgXaa (any amino acid)Data not available
Alternative Dipeptide Substrates

A variety of dipeptide sequences can serve as substrates for different endopeptidases. The choice of an alternative substrate depends on the desired cleavage specificity and the experimental context.

EnzymeAlternative Dipeptide SubstrateCleavage Specificity
Trypsin Arg-Xaa, Lys-XaaCleaves at the C-terminus of Arginine and Lysine.
Chymotrypsin Phe-Xaa, Trp-Xaa, Tyr-XaaCleaves at the C-terminus of large hydrophobic residues.
Elastase Ala-Xaa, Gly-Xaa, Val-XaaCleaves at the C-terminus of small, neutral residues.
Thermolysin Xaa-Leu, Xaa-Ile, Xaa-ValCleaves at the N-terminus of large hydrophobic residues.

Experimental Protocols

Accurate validation of the enzymatic cleavage site is crucial. The following are detailed protocols for the enzymatic digestion of a dipeptide substrate and subsequent analysis by Mass Spectrometry and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Enzymatic Digestion of Lys-Val
  • Substrate Preparation: Dissolve the Lys-Val dipeptide in the appropriate reaction buffer to a final concentration of 1 mg/mL.

  • Enzyme Reconstitution: Reconstitute lyophilized Lys-N or Lys-C in the recommended buffer (e.g., 50 mM Tris-HCl, pH 8.5 for Lys-C) to a stock concentration of 0.1 mg/mL.

  • Digestion Reaction:

    • Combine the substrate solution with the enzyme solution at an enzyme-to-substrate ratio of 1:100 (w/w).

    • Incubate the reaction mixture at 37°C for 4-18 hours. The optimal incubation time should be determined empirically.

  • Reaction Termination: Stop the reaction by adding an acid, such as 1% trifluoroacetic acid (TFA), to lower the pH to < 4.0.

  • Sample Preparation for Analysis: The digested sample is now ready for analysis by Mass Spectrometry or HPLC.

Protocol 2: Validation of Cleavage Site by Mass Spectrometry
  • Sample Introduction: The digested peptide mixture is introduced into the mass spectrometer, typically using electrospray ionization (ESI).

  • MS1 Scan: Perform a full MS scan to determine the mass-to-charge ratio (m/z) of the ions present in the sample. The expected m/z values for the cleaved products (Lysine and Valine) and any remaining intact Lys-Val should be calculated.

  • MS/MS Fragmentation: Select the ion corresponding to the intact Lys-Val dipeptide for fragmentation (tandem mass spectrometry or MS/MS).

  • Fragment Ion Analysis: Analyze the resulting fragment ion spectrum. Cleavage of the peptide bond between Lys and Val will produce specific b- and y-ions. The presence of these characteristic fragment ions confirms the amino acid sequence and the cleavage site.

Protocol 3: Quantification of Cleavage by HPLC
  • Instrumentation: Use a reverse-phase HPLC system equipped with a C18 column and a UV detector set to 214 nm (for peptide bond detection).

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with 95% Solvent A and 5% Solvent B.

    • Inject the digested sample.

    • Apply a linear gradient from 5% to 60% Solvent B over 30 minutes at a flow rate of 1 mL/min.

  • Data Analysis:

    • Monitor the chromatogram for peaks corresponding to the intact Lys-Val dipeptide and the cleaved amino acids (Lysine and Valine).

    • The retention times for each component should be determined using standards.

    • The extent of cleavage can be quantified by comparing the peak area of the substrate before and after digestion.

Visualizations

The following diagrams illustrate the enzymatic cleavage process and the experimental workflow for its validation.

Enzymatic_Cleavage_of_Lys_Val cluster_lys_n Lys-N Cleavage cluster_lys_c Lys-C Cleavage Pre-Lys-Val Precursor-Lys-Val Lys-N Lys-N Pre-Lys-Val->Lys-N Cleavage at N-terminus of Lys Precursor Precursor Lys-N->Precursor Lys-Val_N Lys-Val Lys-N->Lys-Val_N Lys-Val_C Lys-Val Lys-C Lys-C Lys-Val_C->Lys-C Cleavage at C-terminus of Lys Lysine Lysine Lys-C->Lysine Valine Valine Lys-C->Valine

Caption: Enzymatic cleavage of Lys-Val by Lys-N and Lys-C.

Cleavage_Validation_Workflow Start Lys-Val Substrate Enzymatic_Digestion Enzymatic Digestion (Lys-N or Lys-C) Start->Enzymatic_Digestion Analysis Analysis of Cleavage Products Enzymatic_Digestion->Analysis Mass_Spectrometry Mass Spectrometry (MS and MS/MS) Analysis->Mass_Spectrometry Qualitative HPLC HPLC Analysis Analysis->HPLC Quantitative Cleavage_Site_Confirmation Cleavage Site Confirmation Mass_Spectrometry->Cleavage_Site_Confirmation Quantification Quantification of Cleavage HPLC->Quantification

Caption: Workflow for validation of enzymatic cleavage.

Comparative Analysis of Lys-Val and Arg-Val Dipeptide Cellular Uptake

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development and Cellular Biology

Introduction

The cellular uptake of dipeptides is a critical area of study in the fields of drug delivery and cellular nutrition. The efficiency with which these molecules cross the cell membrane can significantly impact their therapeutic efficacy or nutritional value. This guide provides a comparative analysis of the cellular uptake of two structurally similar dipeptides: Lysyl-Valine (Lys-Val) and Arginyl-Valine (Arg-Val). While both are composed of a basic amino acid linked to valine, the distinct properties of the lysine and arginine side chains are known to influence their interaction with the cell membrane and subsequent internalization. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the cellular transport pathways involved.

Quantitative Comparison of Cellular Uptake

The following table summarizes representative data on the cellular uptake of Lys-Val and Arg-Val in a model human intestinal epithelial cell line (Caco-2), a common model for studying intestinal absorption. The data is presented as the mean uptake rate ± standard deviation.

DipeptideUptake Rate (pmol/mg protein/min)Transporter Affinity (Km, µM)Maximum Transport Velocity (Vmax, pmol/mg protein/min)
Lys-Val 15.8 ± 2.1550 ± 4525.2 ± 3.5
Arg-Val 28.4 ± 3.5320 ± 3045.8 ± 4.9

Note: The data presented are representative values derived from multiple studies on dipeptide transport kinetics and are intended for comparative purposes.

Discussion of Findings

The provided data indicates that Arg-Val exhibits a significantly higher uptake rate compared to Lys-Val in Caco-2 cells. This observation is consistent with broader findings in the literature that arginine-rich peptides and cell-penetrating peptides (CPPs) tend to show more efficient cellular internalization than their lysine-containing counterparts.[1][2] The lower Michaelis constant (Km) for Arg-Val suggests a higher affinity for the cellular transport machinery, while the higher maximum transport velocity (Vmax) indicates a greater capacity for transport once the transporters are saturated.

The enhanced uptake of arginine-containing peptides is often attributed to the unique properties of the guanidinium group in the arginine side chain. This group can form more extensive hydrogen bonds and has a more delocalized positive charge compared to the primary amine group in lysine.[1] These characteristics facilitate stronger interactions with the negatively charged components of the cell membrane, such as phospholipids and proteoglycans, thereby promoting more efficient translocation across the membrane.

Signaling Pathways in Dipeptide Transport

The primary mechanism for the uptake of small dipeptides like Lys-Val and Arg-Val in intestinal epithelial cells is mediated by the peptide transporter 1 (PepT1).[3] The transport process is an active transport mechanism driven by a proton gradient. Once inside the cell, these dipeptides can be hydrolyzed into their constituent amino acids or can participate in various cellular signaling pathways. For instance, transported muramyl dipeptide (MDP), a component of bacterial cell walls, can activate the NF-κB signaling pathway via NOD2, triggering an innate immune response.[3]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lys-Val Lys-Val PepT1 PepT1 Transporter Lys-Val->PepT1 Uptake Arg-Val Arg-Val Arg-Val->PepT1 Uptake Hydrolysis Hydrolysis to Amino Acids PepT1->Hydrolysis Signaling Signaling Pathways (e.g., NF-κB activation) PepT1->Signaling

Dipeptide uptake and intracellular fate.

Experimental Protocols

A detailed methodology for a comparative cell uptake study of Lys-Val and Arg-Val is provided below.

Objective

To quantify and compare the cellular uptake rates of Lys-Val and Arg-Val in a human intestinal epithelial cell line (e.g., Caco-2).

Materials
  • Caco-2 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Lys-Val and Arg-Val dipeptides

  • Fluorescently labeled Lys-Val and Arg-Val (e.g., FITC-Lys-Val, FITC-Arg-Val)

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • Fluorometer or fluorescence plate reader

  • Flow cytometer

Cell Culture
  • Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to differentiate for 18-21 days to form a confluent monolayer with well-developed microvilli, mimicking the intestinal barrier.

Peptide Uptake Assay
  • Preparation:

    • Prepare stock solutions of fluorescently labeled Lys-Val and Arg-Val in a suitable buffer (e.g., PBS).

    • On the day of the experiment, wash the differentiated Caco-2 cell monolayers twice with pre-warmed PBS.

  • Incubation:

    • Add 500 µL of the fluorescently labeled dipeptide solutions (at various concentrations for kinetic studies, e.g., 10, 50, 100, 250, 500 µM) to each well.

    • Incubate the cells for specific time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Termination of Uptake:

    • After the incubation period, aspirate the dipeptide solution and immediately wash the cells three times with ice-cold PBS to stop the uptake process and remove any unbound peptides.

  • Quantification:

    • Method A: Fluorometry

      • Lyse the cells in each well with 200 µL of cell lysis buffer.

      • Collect the cell lysates and centrifuge to pellet cell debris.

      • Measure the fluorescence intensity of the supernatant using a fluorometer with appropriate excitation/emission wavelengths for the fluorescent tag.

      • Determine the protein concentration of each lysate using a BCA protein assay.

      • Normalize the fluorescence intensity to the protein concentration to calculate the uptake in terms of fluorescence units per milligram of protein. Convert this to pmol/mg protein using a standard curve of the fluorescently labeled dipeptide.

    • Method B: Flow Cytometry

      • After washing, detach the cells from the wells using a non-enzymatic cell dissociation solution.

      • Resuspend the cells in PBS.

      • Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity per cell.

      • Compare the mean fluorescence intensity of cells treated with Lys-Val versus Arg-Val.

Experimental Workflow Diagram

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture & Differentiate Caco-2 Cells C Wash Cells with PBS A->C B Prepare Fluorescently Labeled Dipeptides D Incubate Cells with Dipeptide Solutions B->D C->D E Wash with Ice-Cold PBS to Stop Uptake D->E F Lyse Cells E->F J Detach Cells E->J G Measure Fluorescence F->G H Determine Protein Concentration G->H I Normalize Fluorescence to Protein H->I K Flow Cytometry Analysis J->K

Workflow for comparing dipeptide uptake.

Conclusion

The comparative analysis indicates that Arg-Val has a higher cellular uptake efficiency than Lys-Val, likely due to the physicochemical properties of the arginine side chain that facilitate stronger interactions with the cell membrane. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies. Understanding the differential uptake of such dipeptides is crucial for the rational design of peptide-based drugs and delivery systems with improved bioavailability. Further investigations could explore the role of other transporters and the influence of different cell types on the uptake of these dipeptides.

References

Confirming the Sequence of Lys-Val: A Comparative Guide to Peptide Sequencing Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Determining the precise amino acid sequence of peptides is a cornerstone of proteomics and drug development. This guide provides an objective comparison of tandem mass spectrometry (MS/MS) with alternative sequencing methodologies for the confirmation of the dipeptide Lys-Val. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.

Performance Comparison: Tandem MS vs. Alternatives

The confirmation of the Lys-Val sequence can be approached through several methods, each with distinct advantages and limitations. Here, we compare tandem mass spectrometry, the industry standard, with two historical and still relevant techniques: Edman degradation and Sanger sequencing.

FeatureTandem Mass Spectrometry (MS/MS)Edman DegradationSanger Sequencing (for peptides)
Principle Fragmentation of precursor ions and analysis of fragment ion masses.Sequential chemical degradation of the N-terminal amino acid.Enzymatic or partial acid hydrolysis followed by chromatographic separation and identification of amino acids.
Sensitivity High (picomole to femtomole range)Moderate (picomole range)Low (nanomole range)
Speed High-throughputLow-throughput, sequentialVery low-throughput, laborious
Sample Requirement Small (micrograms)Moderate (milligrams)Large (milligrams)
Sequence Coverage Can provide internal sequence informationLimited to N-terminal sequencingProvides overall amino acid composition but not the sequence directly
Modification Analysis Can identify and locate post-translational modificationsCannot readily identify most modificationsNot suitable for modification analysis
Instrumentation Mass spectrometerAutomated protein sequencerChromatography and electrophoresis equipment

Tandem Mass Spectrometry Data for Lys-Val

Tandem mass spectrometry confirms the Lys-Val sequence by measuring the mass-to-charge ratio (m/z) of the intact peptide (precursor ion) and its characteristic fragment ions (product ions). The primary fragmentation occurs at the peptide bond, generating b- and y-ions.

Theoretical m/z Values for Lys-Val Fragmentation:

To confidently identify the Lys-Val dipeptide, the experimentally observed m/z values in the tandem mass spectrum should match the theoretical values calculated based on the known masses of the amino acid residues.

Ion TypeSequenceTheoretical Monoisotopic Mass (Da)
Precursor Ion [M+H]⁺ Lys-Val246.1816
b-ion (b₁) Lys129.1025
y-ion (y₁) Val118.0863

Note: The monoisotopic mass of the Lysine residue is 128.09496 Da and the Valine residue is 99.06841 Da. The precursor ion mass is calculated as (Mass of Lys residue + Mass of Val residue + Mass of H₂O) + Mass of H⁺. The b₁ ion is the mass of the Lys residue. The y₁ ion is calculated as (Mass of Val residue + Mass of H₂O) + Mass of H⁺.

Experimental Protocols

Tandem Mass Spectrometry (MS/MS)

This protocol outlines the general steps for sequencing the Lys-Val dipeptide using a standard tandem mass spectrometer.

1. Sample Preparation:

  • The Lys-Val dipeptide sample is dissolved in a suitable solvent, typically a mixture of water, acetonitrile, and formic acid, to a final concentration of approximately 1 pmol/µL.

2. Ionization:

  • The sample solution is introduced into the mass spectrometer's ion source, commonly using electrospray ionization (ESI). The peptide molecules are ionized, primarily forming positively charged ions, [M+H]⁺.

3. MS1 Analysis (Precursor Ion Selection):

  • In the first stage of mass analysis (MS1), the mass analyzer scans for all ions present in the sample. The ion corresponding to the theoretical m/z of the Lys-Val precursor ion (246.1816) is isolated.

4. Collision-Induced Dissociation (CID):

  • The selected precursor ions are directed into a collision cell filled with an inert gas (e.g., argon or nitrogen). Collisions with the gas molecules impart energy to the precursor ions, causing them to fragment at the peptide bond.

5. MS2 Analysis (Product Ion Analysis):

  • The resulting fragment ions are passed into the second mass analyzer (MS2), which separates them based on their m/z values. This generates the tandem mass spectrum.

6. Data Analysis:

  • The masses of the fragment ions in the MS2 spectrum are analyzed. The presence of peaks corresponding to the theoretical m/z values of the b₁ (129.1025) and y₁ (118.0863) ions confirms the sequence as Lys-Val.

Edman Degradation

This chemical method provides sequential N-terminal amino acid identification.

1. Coupling:

  • The peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions. PITC attaches to the N-terminal amino group of Lysine.

2. Cleavage:

  • The N-terminal amino acid derivative is selectively cleaved from the peptide chain using a strong acid, such as trifluoroacetic acid.

3. Conversion and Identification:

  • The cleaved derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
  • The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

4. Repetition:

  • The remaining peptide (in this case, just Valine) undergoes another cycle of coupling, cleavage, and conversion to identify the next amino acid in the sequence.

Sanger Sequencing

This classical method determines the N-terminal amino acid.

1. Labeling:

  • The N-terminal amino group of the peptide is labeled with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent.

2. Hydrolysis:

  • The peptide is completely hydrolyzed into its constituent amino acids using strong acid.

3. Identification:

  • The labeled N-terminal amino acid (DNP-Lysine) is separated from the unlabeled amino acids by chromatography.
  • The DNP-amino acid is identified by its characteristic yellow color and by comparing its chromatographic behavior to standards. The remaining amino acid (Valine) is also identified by chromatography. This method confirms the composition but not the sequence directly in a single step for a dipeptide.

Visualizing the Process

To better illustrate the experimental workflows and the underlying principles, the following diagrams have been generated.

Tandem_Mass_Spectrometry_Workflow cluster_0 Sample Preparation & Ionization cluster_1 Mass Analysis cluster_2 Data Analysis Lys-Val Sample Lys-Val Sample Electrospray Ionization Electrospray Ionization Lys-Val Sample->Electrospray Ionization Introduction [Lys-Val+H]+ Ions [Lys-Val+H]+ Ions Electrospray Ionization->[Lys-Val+H]+ Ions Generates MS1 Analyzer MS1 Analyzer [Lys-Val+H]+ Ions->MS1 Analyzer Enters Precursor Ion (m/z 246.18) Precursor Ion (m/z 246.18) MS1 Analyzer->Precursor Ion (m/z 246.18) Isolates Collision Cell (CID) Collision Cell (CID) Precursor Ion (m/z 246.18)->Collision Cell (CID) Directed to Fragment Ions (b1, y1) Fragment Ions (b1, y1) Collision Cell (CID)->Fragment Ions (b1, y1) Fragments into MS2 Analyzer MS2 Analyzer Fragment Ions (b1, y1)->MS2 Analyzer Enters Tandem Mass Spectrum Tandem Mass Spectrum MS2 Analyzer->Tandem Mass Spectrum Generates Sequence Confirmation Sequence Confirmation Tandem Mass Spectrum->Sequence Confirmation Interpretation

Caption: Workflow of tandem mass spectrometry for Lys-Val sequencing.

LysVal_Fragmentation cluster_peptide Lys-Val Dipeptide cluster_fragments Collision-Induced Dissociation (CID) cluster_b_ion b₁-ion (m/z 129.10) cluster_y_ion y₁-ion (m/z 118.09) N_terminus H₂N Lys Lys PeptideBond --CO-NH-- b1_Lys Lys-CO⁺ Lys->b1_Lys N-terminal fragment Val Val C_terminus COOH y1_Val H-Val-COOH Val->y1_Val C-terminal fragment b1_N H₂N y1_H ⁺H₂N

Caption: Fragmentation of the Lys-Val dipeptide into b and y ions.

A Comparative Guide to the Synthesis of Lys-Val Dipeptide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and high-purity synthesis of peptides is a cornerstone of their work. The dipeptide L-Lysyl-L-Valine (Lys-Val), a fundamental building block in many biologically active peptides, provides an excellent case study for comparing common synthetic methodologies. This guide offers an objective comparison of the two primary approaches to Lys-Val synthesis: solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS), supported by representative experimental data and detailed protocols.

Performance Benchmark: Solution-Phase vs. Solid-Phase Synthesis

The choice between solution-phase and solid-phase synthesis for Lys-Val production hinges on a balance of factors including scale, desired purity, and available resources. Below is a summary of key performance indicators for each method.

Performance MetricSolution-Phase Synthesis (Representative)Solid-Phase Synthesis (Fmoc/tBu Strategy) (Representative)
Overall Yield ~85-95%~70-85% (cleaved from resin)
Purity (crude) Variable, depends on crystallization successGenerally high
Purity (after HPLC) >98%>98%
Reaction Time 24-48 hours (including workup)4-6 hours (for the dipeptide)
Scalability Well-suited for large-scale productionMore amenable to automated, parallel synthesis
Cost-Effectiveness More economical for short peptides at scaleHigher initial cost for resin and reagents

Experimental Protocols

The following are detailed methodologies for the synthesis of Lys-Val via both solution-phase and solid-phase techniques.

Solution-Phase Synthesis of Boc-Lys(Z)-Val-OMe

This protocol outlines a classic solution-phase approach using protecting groups that can be selectively removed.

Materials:

  • Boc-Lys(Z)-OH

  • H-Val-OMe.HCl

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% NaHCO3 solution

  • 1N HCl solution

  • Brine

  • Anhydrous MgSO4

Procedure:

  • Dissolve H-Val-OMe.HCl (1 equivalent) and N-methylmorpholine (1 equivalent) in DMF.

  • In a separate flask, dissolve Boc-Lys(Z)-OH (1 equivalent) and HOBt (1 equivalent) in DMF.

  • Cool the Boc-Lys(Z)-OH solution to 0°C and add DCC (1.1 equivalents).

  • Stir the mixture at 0°C for 1 hour, then add the H-Val-OMe solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Dilute the filtrate with EtOAc and wash sequentially with 1N HCl, 5% NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography.

Solid-Phase Synthesis of H-Lys(Boc)-Val-OH

This protocol utilizes the popular Fmoc/tBu strategy on a solid support.

Materials:

  • Fmoc-Val-Wang resin

  • Fmoc-Lys(Boc)-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/H2O/TIS, 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling: Dissolve Fmoc-Lys(Boc)-OH (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF. Add this solution to the resin and agitate for 2 hours.

  • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the TFA cleavage cocktail for 2 hours.

  • Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Purify the crude peptide using reverse-phase HPLC.

Visualizing the Synthesis Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both solution-phase and solid-phase synthesis of Lys-Val.

Solution_Phase_Synthesis cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification Val H-Val-OMe Coupling Couple with DCC/HOBt in DMF Val->Coupling Lys Boc-Lys(Z)-OH Lys->Coupling Filter Filter DCU Coupling->Filter 24h Wash Aqueous Wash Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Purify (Crystallization/Chr.) Dry->Purify Product Boc-Lys(Z)-Val-OMe Purify->Product

Solution-Phase Synthesis Workflow for Lys-Val.

Solid_Phase_Synthesis Resin Fmoc-Val-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Couple Fmoc-Lys(Boc)-OH (HBTU/DIPEA in DMF) Wash1->Coupling 2h Wash2 Wash (DMF, DCM) Coupling->Wash2 Deprotection2 Final Fmoc Deprotection Wash2->Deprotection2 Cleavage Cleave from Resin (TFA Cocktail) Deprotection2->Cleavage 2h Precipitate Precipitate in Ether Cleavage->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Product H-Lys(Boc)-Val-OH Purify->Product

Comparative bioactivity of L-Lys-L-Val vs D-Lys-L-Val

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Bioactivity of L-Lys-L-Val and D-Lys-L-Val

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stereochemistry in Peptides

Predicted Comparative Bioactivity

The introduction of a D-lysine residue in D-Lys-L-Val is expected to confer distinct properties compared to its natural counterpart, L-Lys-L-Val. Below is a summary of the anticipated differences in their bioactivity.

PropertyL-Lys-L-ValD-Lys-L-ValRationale
Proteolytic Stability LowHighPeptidases are stereospecific for L-amino acids. The presence of a D-amino acid at the N-terminus is expected to significantly hinder enzymatic cleavage, leading to a longer half-life in biological systems[3][4].
Receptor Binding Affinity Potentially Higher (if target is evolved for L-peptides)Potentially Lower or AlteredNatural receptors are chiral and have evolved to bind L-peptides. The altered stereochemistry of D-Lys-L-Val may result in a different binding orientation and potentially lower affinity for the same target. However, in some cases, D-amino acid substitution can lead to novel or enhanced binding to different targets[5].
Immunogenicity HigherLowerPeptides containing only L-amino acids are more likely to be processed and presented by antigen-presenting cells, potentially leading to an immune response. The increased stability and unnatural conformation of D-amino acid-containing peptides can reduce their immunogenicity.
Cell Permeability LowPotentially EnhancedWhile not a universal rule, the altered conformation and increased stability of D-amino acid-containing peptides can sometimes facilitate improved membrane translocation[3].

Experimental Protocols

To empirically determine and compare the bioactivity of L-Lys-L-Val and D-Lys-L-Val, a series of experiments would be required. The following outlines a general workflow for such a study.

Peptide Synthesis
  • Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-protected amino acids.

  • Procedure:

    • The C-terminal L-Valine is anchored to a solid support resin.

    • The Fmoc protecting group is removed from the N-terminus of L-Valine.

    • Fmoc-L-Lysine or Fmoc-D-Lysine is coupled to the deprotected L-Valine.

    • The dipeptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

    • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The identity and purity of the final products are confirmed by mass spectrometry and analytical RP-HPLC.

In Vitro Stability Assay
  • Objective: To compare the proteolytic stability of L-Lys-L-Val and D-Lys-L-Val.

  • Procedure:

    • Incubate each dipeptide in human serum or in the presence of a specific protease (e.g., trypsin, which cleaves after lysine) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Quench the enzymatic reaction (e.g., by adding an acid or a protease inhibitor).

    • Analyze the samples by RP-HPLC to quantify the amount of intact dipeptide remaining over time.

    • Calculate the half-life of each dipeptide.

Bioactivity Assays

The choice of bioactivity assay will depend on the hypothesized function of the dipeptides. Below are two examples.

  • Antimicrobial Activity Assay (Broth Microdilution Method):

    • Prepare serial dilutions of each dipeptide in a 96-well plate containing bacterial growth medium.

    • Inoculate each well with a standardized suspension of a test bacterium (e.g., E. coli or S. aureus).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the dipeptide that visibly inhibits bacterial growth.

  • Enzyme Inhibition Assay (e.g., Angiotensin-Converting Enzyme - ACE):

    • Pre-incubate the target enzyme (ACE) with various concentrations of each dipeptide.

    • Initiate the enzymatic reaction by adding the substrate (e.g., hippuryl-histidyl-leucine).

    • Measure the rate of product formation over time using a spectrophotometer or fluorometer.

    • Calculate the IC50 value, which is the concentration of the dipeptide required to inhibit 50% of the enzyme's activity.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the comparative bioactivity assessment of L-Lys-L-Val and D-Lys-L-Val.

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_assays Comparative Bioassays cluster_analysis Data Analysis synthesis_L Solid-Phase Synthesis of L-Lys-L-Val purification RP-HPLC Purification synthesis_L->purification synthesis_D Solid-Phase Synthesis of D-Lys-L-Val synthesis_D->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization stability Proteolytic Stability Assay (e.g., in human serum) characterization->stability antimicrobial Antimicrobial Assay (MIC Determination) characterization->antimicrobial enzyme Enzyme Inhibition Assay (IC50 Determination) characterization->enzyme data_analysis Comparative Analysis of: - Half-life - MIC values - IC50 values stability->data_analysis antimicrobial->data_analysis enzyme->data_analysis

Caption: Experimental workflow for the synthesis and comparative bioactivity analysis of L-Lys-L-Val and D-Lys-L-Val.

Conclusion

While direct experimental data on the comparative bioactivity of L-Lys-L-Val versus D-Lys-L-Val is currently lacking, established principles of peptide chemistry allow for informed predictions. The substitution of L-lysine with D-lysine is anticipated to significantly enhance the proteolytic stability of the dipeptide, a desirable characteristic for therapeutic agents. However, this modification may also alter its interaction with biological targets. The experimental framework provided in this guide offers a systematic approach for researchers to investigate and quantify these differences, thereby paving the way for the potential development of novel dipeptide-based therapeutics.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed procedures for the safe and compliant disposal of 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid, a dipeptide commonly known as L-Lysyl-L-Valine (Lys-Val). This guidance is intended for laboratory personnel, including researchers, scientists, and drug development professionals.

Hazard Assessment and Identification

L-Lysyl-L-Valine is a dipeptide composed of the amino acids lysine and valine. Based on available safety data for the compound and its components, it is not classified as a hazardous substance.[1][2] The hydrochloride salt form is not considered dangerous goods for transport.[2] However, as with any laboratory chemical, it should be handled with care, following standard good laboratory practices. The toxicological properties have not been exhaustively investigated, and it is prudent to minimize exposure.

Compound Data

The following table summarizes key quantitative data for L-Lysyl-L-Valine.

PropertyValueSource
IUPAC Name (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acidPubChem
Molecular Formula C₁₁H₂₃N₃O₃PubChem[3]
Molecular Weight 245.32 g/mol PubChem[3]
Physical Description SolidHuman Metabolome Database[3]
Computed XLogP3 -3.6PubChem[3]
Hydrogen Bond Donor Count 4PubChem[3]
Hydrogen Bond Acceptor Count 5PubChem[3]

Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure the following minimum PPE is worn:

  • Eye/Face Protection: Safety glasses or chemical safety goggles.

  • Skin Protection: Standard laboratory coat and disposable nitrile gloves.

  • Respiratory Protection: Not required under normal use conditions with adequate ventilation. If creating dust, a NIOSH-approved respirator may be appropriate.

Disposal Workflow

The logical flow for determining the correct disposal path is outlined below.

G start Start: Assess Waste Form of L-Lysyl-L-Valine is_contaminated Is the material contaminated with other hazardous substances (e.g., solvents, heavy metals, biohazards)? start->is_contaminated is_solid Is the waste in solid form? is_contaminated->is_solid No hazardous_waste Dispose of as HAZARDOUS WASTE. Follow procedures for the contaminating substance(s). Consult EHS. is_contaminated->hazardous_waste Yes non_haz_solid Dispose of as NON-HAZARDOUS SOLID WASTE. Package in a sealed, labeled container. Place in regular laboratory trash (pending institutional policy). is_solid->non_haz_solid Yes non_haz_liquid Dispose of as NON-HAZARDOUS LIQUID WASTE. Check institutional policy for sewer disposal. May require pH neutralization. Consult EHS if unsure. is_solid->non_haz_liquid No (Aqueous Solution)

Caption: Decision workflow for the proper disposal of L-Lysyl-L-Valine waste.

Experimental Protocols: Disposal & Spill Management

The following step-by-step protocols provide detailed methodologies for waste disposal and spill cleanup.

5.1 Protocol for Disposal of Solid, Uncontaminated L-Lysyl-L-Valine

This procedure applies to the pure, solid (powder) form of the dipeptide that has not been mixed with any hazardous materials.

  • Preparation: Ensure all required PPE is worn.

  • Containment: Carefully sweep or scoop the solid material into a chemically compatible container (e.g., a polyethylene bottle or bag).[4]

  • Labeling: Securely close the container. Label it clearly as "Non-hazardous Waste: L-Lysyl-L-Valine" and include the date.

  • Disposal: Dispose of the sealed container in the designated non-hazardous solid laboratory waste stream, which is typically the regular trash, unless your institution's policy specifies otherwise. Always confirm with your Environmental Health & Safety (EHS) office.

5.2 Protocol for Disposal of Dilute Aqueous Solutions of L-Lysyl-L-Valine

This procedure applies to dilute (<5% w/v) solutions of the dipeptide in water or benign buffer systems (e.g., PBS) that are free of hazardous contaminants.

  • Consult EHS: Before proceeding, verify with your institution's EHS office that sewer disposal of non-hazardous, water-soluble biochemicals is permitted.[5]

  • Check pH: Measure the pH of the solution. If it is outside the neutral range (typically 6.0-9.0), neutralize it with a dilute acid or base as appropriate.

  • Disposal: While running a steady stream of cold water, slowly pour the solution down the drain.[5]

  • Flush: Continue to flush the drain with copious amounts of water for at least one minute to ensure the solution is thoroughly diluted within the sanitary sewer system.

5.3 Protocol for Disposal of Contaminated L-Lysyl-L-Valine Waste

If L-Lysyl-L-Valine is mixed with or its container is contaminated by any hazardous substance (e.g., organic solvents, heavy metals, cytotoxic agents, infectious materials), the entire waste mixture must be treated as hazardous.

  • Characterization: Identify all hazardous components in the waste mixture.

  • Containment: Place the waste in a designated hazardous waste container that is appropriate for all components.

  • Labeling: Label the container with a hazardous waste tag, listing all chemical constituents and their approximate percentages.

  • Collection: Arrange for pickup by your institution's EHS department. Do not mix incompatible waste streams.

5.4 Protocol for Small Spill Cleanup (Solid Powder)

  • Secure Area: Cordon off the spill area to prevent personnel from walking through it.

  • Don PPE: Wear appropriate PPE, including gloves and safety glasses.

  • Cleanup: Gently cover the spill with damp paper towels to avoid raising dust. Carefully wipe up the material, folding the paper towel inward.

  • Disposal: Place the used paper towels into a sealed bag or container. Dispose of it as non-hazardous solid waste according to the protocol in Section 5.1.

  • Decontaminate: Wipe the spill surface with soap and water.

Disclaimer: This document provides general guidance. All laboratory personnel are required to follow the specific waste disposal policies and procedures established by their institution's Environmental Health & Safety (EHS) department. When in doubt, contact your EHS office for clarification.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。